1-(Chloromethyl)-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEROABGEVRIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391501 | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-96-1 | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual Nature of a Versatile Reagent: An In-depth Technical Guide to the Mechanism of Action of 1-(Chloromethyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Chloromethyl)-1H-benzotriazole stands as a cornerstone reagent in modern organic synthesis, prized for its ability to introduce the benzotriazol-1-ylmethyl moiety onto a diverse array of nucleophiles. This guide delves into the core of its reactivity, exploring the mechanistic intricacies that underpin its utility. We will dissect the electronic properties of this molecule, revealing a fascinating duality in its reaction pathways that oscillates between a classical bimolecular nucleophilic substitution (SN2) and a stepwise mechanism involving a stabilized N-acyliminium-like cation (SN1-like). By understanding these mechanisms, researchers can harness the full potential of this versatile building block, enabling the rational design of synthetic routes to complex molecular architectures, including novel therapeutics and advanced materials. This guide provides not only a thorough mechanistic discussion but also a compilation of field-proven experimental protocols and a critical analysis of the factors governing its reactivity.
Introduction: The Synthetic Power of a Reactive Moiety
This compound, a stable, crystalline solid, has emerged as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Its significance lies in the reactive chloromethyl group appended to the N1 position of the benzotriazole ring system.[1] This unique structural feature renders the methylene carbon highly electrophilic, making it susceptible to attack by a wide spectrum of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. The benzotriazole unit itself plays a multifaceted role, acting not only as an activating group but also as an excellent leaving group in subsequent transformations, further amplifying its synthetic value.[2] The ability to readily introduce the benzotriazol-1-ylmethyl group has found widespread application in the synthesis of a variety of compounds, including biologically active molecules and heterocyclic frameworks.[3][4]
The Heart of the Matter: Unraveling the Mechanistic Dichotomy
The primary mode of action of this compound revolves around the nucleophilic substitution of the chloride ion. The central mechanistic question is whether this proceeds through a concerted, single-step process (SN2) or a stepwise pathway involving a discrete intermediate (SN1-like). The available evidence suggests a mechanistic continuum, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The SN2 Pathway: A Concerted Dance of Bond Formation and Cleavage
In many instances, the reaction of this compound with strong, unhindered nucleophiles in polar aprotic solvents aligns with the characteristics of a classical SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride ion.
Key Characteristics of the SN2 Pathway:
-
Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile (second-order kinetics).
-
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with inversion of configuration.
-
Nucleophile: Favored by strong, anionic nucleophiles.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically employed to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
The SN1-like Pathway: The Role of the Stabilized N-Acyliminium Ion
Under certain conditions, particularly with weaker nucleophiles or in polar protic solvents, the reaction may proceed through a stepwise, SN1-like mechanism. This pathway is facilitated by the ability of the benzotriazole moiety to stabilize the resulting carbocationic intermediate. The departure of the chloride ion from this compound generates a resonance-stabilized cation, which can be described as an N-acyliminium ion. This intermediate is highly electrophilic and rapidly reacts with the nucleophile.
The stability of this cation arises from the delocalization of the positive charge onto the nitrogen atoms of the triazole ring. This delocalization significantly lowers the activation energy for the formation of the intermediate, making the SN1-like pathway competitive with the SN2 mechanism.
Key Characteristics of the SN1-like Pathway:
-
Kinetics: The rate-determining step is the formation of the N-acyliminium ion, making the reaction rate primarily dependent on the concentration of this compound (first-order kinetics).
-
Intermediate: Involves a discrete, resonance-stabilized N-acyliminium ion.
-
Nucleophile: Can proceed with weaker, neutral nucleophiles.
-
Solvent: Favored by polar protic solvents (e.g., alcohols, water) that can solvate both the departing chloride ion and the cationic intermediate.
The Benzotriazole Moiety: More Than Just a Leaving Group
The benzotriazole group is a key player in the reactivity of this compound, exhibiting several crucial functions:
-
Electron-Withdrawing Nature: The triazole ring is electron-withdrawing, which enhances the electrophilicity of the adjacent methylene carbon, making it more susceptible to nucleophilic attack.
-
Good Leaving Group: The benzotriazolide anion is a stable species due to the delocalization of the negative charge over the aromatic system. This stability makes it an excellent leaving group in subsequent substitution reactions of the initially formed products.[2] This property is particularly valuable in tandem reaction sequences where the benzotriazol-1-ylmethyl group is first installed and then displaced by another nucleophile.
-
Stabilization of Adducts: The benzotriazole moiety can stabilize anionic intermediates formed at the α-carbon, facilitating further functionalization.[5]
Experimental Protocols: Harnessing the Reactivity in Practice
The choice of reaction conditions is critical for achieving the desired outcome and high yields. Below are representative protocols for the reaction of this compound with different classes of nucleophiles.
N-Alkylation of Amines and Heterocycles
This is one of the most common applications of this compound, providing a straightforward route to N-(benzotriazol-1-ylmethyl) derivatives.
Protocol: General Procedure for N-Alkylation [3]
-
To a stirred solution of the amine or heterocycle (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN, or THF), add a base (1.1-1.5 eq) such as potassium carbonate (K2CO3) or triethylamine (Et3N).
-
Add this compound (1.0-1.2 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | K2CO3 | DMF | Reflux | 6 | Not specified | [3] |
| Phenylhydrazine | - | Ethanol | Not specified | Not specified | Not specified | [6] |
| Various Amines | Et3N | CH2Cl2 | RT | 2-4 | 85-95 | [Katritzky et al., 1987] |
C-Alkylation of Carbon Nucleophiles
This compound reacts with a variety of carbanions, including enolates, Grignard reagents, and organolithium compounds, to form new carbon-carbon bonds.
Protocol: Reaction with Grignard Reagents
-
Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quaternization: Enhancing the Electrophilicity
The N-3 position of the benzotriazole ring in this compound can be quaternized by reaction with alkylating agents such as methyl iodide.[5] This quaternization significantly increases the electron-withdrawing nature of the benzotriazole moiety, thereby further enhancing the electrophilicity of the chloromethyl carbon. This modification can be exploited to accelerate nucleophilic substitution reactions or to enable reactions with very weak nucleophiles.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent whose reactivity is governed by a delicate interplay of factors that dictate its mechanistic pathway. While often depicted as undergoing a straightforward SN2 reaction, the potential for an SN1-like mechanism involving a stabilized N-acyliminium ion should not be overlooked, particularly when designing reactions with less reactive nucleophiles or in polar protic media. The benzotriazole moiety itself is a key enabler of this reactivity, acting as an electronic sink, a good leaving group, and a stabilizer of intermediates.
Future research in this area will likely focus on a more detailed computational and experimental elucidation of the factors that control the SN1/SN2 dichotomy. A deeper understanding of these mechanistic nuances will undoubtedly lead to the development of novel synthetic methodologies and the more efficient construction of complex molecules with valuable applications in medicine and materials science. The continued exploration of the reactivity of quaternized derivatives also holds promise for expanding the synthetic utility of this remarkable reagent.
References
- 1. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Chloromethyl)-1H-benzotriazole: Structure, Reactivity, and Synthetic Applications
Abstract
1-(Chloromethyl)-1H-benzotriazole (Bt-CH₂Cl) has emerged as a highly versatile and valuable reagent in modern organic synthesis. Characterized by the strategic placement of a reactive chloromethyl group on the N1 position of the benzotriazole scaffold, this compound serves as a potent electrophile for the introduction of the "masked" aminomethyl synthon (Bt-CH₂-). The benzotriazole moiety not only activates the adjacent methylene group for nucleophilic attack but also functions as an excellent leaving group in subsequent transformations, enabling a wide array of synthetic applications. This guide provides a comprehensive overview of its structure, synthesis, reactivity profile with a range of nucleophiles, and detailed protocols for its application, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties and Structural Elucidation
This compound is a white to pale brown crystalline solid. Its unique reactivity is a direct consequence of its molecular architecture. The electron-withdrawing nature of the benzotriazole ring system polarizes the C-Cl bond of the chloromethyl group, rendering the methylene carbon highly susceptible to nucleophilic attack.
| Property | Value | Reference(s) |
| CAS Number | 54187-96-1 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| Melting Point | 136-139 °C | [3] |
| Appearance | White crystalline solid | [2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 145.4, 132.9, 128.5, 124.9, 120.1, 111.3, 50.1 | [1][4] |
| InChIKey | VSEROABGEVRIRY-UHFFFAOYSA-N | [3] |
The crystal structure of the compound confirms the planarity of the benzotriazole ring system.[5] This structural rigidity and electronic configuration are central to its predictable reactivity.
Caption: Molecular structure of this compound.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis involves the chlorination of 1-hydroxymethylbenzotriazole, which is readily prepared from benzotriazole, formaldehyde, and a suitable base. The subsequent reaction with thionyl chloride (SOCl₂) provides the target compound in high yield.[5]
Caption: General synthesis workflow for this compound.
Detailed Laboratory Protocol:
This protocol is adapted from established literature procedures.[5]
-
Preparation of 1-Hydroxymethylbenzotriazole: In a suitable reaction vessel, suspend 1H-Benzotriazole in water. Add an aqueous solution of formaldehyde (37 wt. %). The reaction is typically stirred at room temperature until a clear solution is obtained, after which the product crystallizes upon cooling. Filter the solid, wash with cold water, and dry under vacuum.
-
Chlorination: Place the dried 1-hydroxymethylbenzotriazole (e.g., 12 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).
-
Cool the flask in an ice bath. Cautiously add thionyl chloride (e.g., 40 mL) dropwise to the stirred solid.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir and gently heat to reflux (approx. 90 minutes).
-
After the reflux period, remove the excess thionyl chloride by distillation.
-
Add a solvent like methanol to quench any remaining thionyl chloride, then cool the mixture. The product will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize from a suitable solvent such as benzene to yield pure this compound.
Reactivity Profile: A Versatile Electrophile
The core utility of Bt-CH₂Cl lies in its function as an electrophilic aminomethylating agent. The chloromethyl group readily undergoes nucleophilic substitution, typically via an SN2 mechanism, with a wide variety of nucleophiles.[2][6]
Caption: Generalized Sɴ2 reaction of Bt-CH₂Cl with a nucleophile (Nu⁻).
Reactions with N-Nucleophiles
Bt-CH₂Cl is extensively used for the N-alkylation of amines, amides, and various nitrogen-containing heterocycles. These reactions typically proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the HCl byproduct.
Example Protocol: N-alkylation of Benzylamine
-
Dissolve this compound (1 eq.) and benzylamine (1.2 eq.) in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Heat the reaction mixture (e.g., reflux) for several hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary.
Reactions with S-Nucleophiles
Thiols and thiophenols react readily with Bt-CH₂Cl to form the corresponding thioethers. This provides a straightforward route to S-aminomethylated compounds.
Reactions with O-Nucleophiles
Alcohols and phenols can be alkylated using Bt-CH₂Cl, usually in the presence of a strong base (e.g., NaH) to first generate the more nucleophilic alkoxide or phenoxide.
Reactions with C-Nucleophiles
Stabilized carbanions, such as those derived from malonic esters or Grignard reagents (under specific conditions), can attack Bt-CH₂Cl to form new carbon-carbon bonds.[6] This extends its utility beyond simple heteroatom alkylation.
The Benzotriazole Group: More Than Just a Leaving Group
A key feature of benzotriazole chemistry, pioneered by the Katritzky group, is the dual role of the benzotriazole moiety.[7][8] After its initial introduction via Bt-CH₂Cl, the benzotriazolyl group can:
-
Serve as an excellent leaving group: The N-substituted benzotriazole product can undergo a second nucleophilic substitution, where the stable benzotriazole anion is displaced. This allows for a two-step process to achieve transformations that are otherwise difficult.
-
Activate adjacent positions: The benzotriazole group can facilitate the deprotonation of the α-carbon, creating a new nucleophilic center for further functionalization.
This dual reactivity makes Bt-CH₂Cl a powerful linchpin in multi-step synthetic strategies.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Causes severe skin burns and eye damage.[1] May be corrosive to metals.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Handle only in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.
Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a cornerstone reagent for synthetic chemists, offering a reliable and versatile method for introducing a reactive aminomethyl equivalent. Its predictable reactivity, the stability of its derivatives, and the multifaceted role of the benzotriazole group itself ensure its continued application in the synthesis of complex organic molecules, from novel materials to active pharmaceutical ingredients. Understanding its fundamental structure, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
- 1. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-(氯甲基)-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(54187-96-1) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lupinepublishers.com [lupinepublishers.com]
An In-depth Technical Guide to 1-(Chloromethyl)-1H-benzotriazole (CAS 54187-96-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-(Chloromethyl)-1H-benzotriazole, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind its reactivity and practical applications.
Introduction and Compound Identification
This compound, identified by the CAS number 54187-96-1, is a key building block in synthetic chemistry.[1] Its unique structure, featuring a benzotriazole moiety linked to a reactive chloromethyl group, makes it a valuable intermediate for introducing the benzotriazole group into various molecular scaffolds.[1][2] This reactivity is fundamental to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]
It is important to distinguish this compound from other complex molecules that may be inadvertently associated with it. This guide focuses exclusively on the properties and applications of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized in the table below, providing a clear reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 54187-96-1 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₇H₆ClN₃ | [1][3][5][6][7] |
| Molecular Weight | 167.60 g/mol | [1][3][5][7] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 136-141 °C | [3][10][11] |
| Boiling Point (Predicted) | 305.9 ± 25.0 °C | [10][12] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [10][12] |
| Solubility | Soluble in organic solvents | [2] |
| Purity | Typically >98.0% | [3] |
| Storage | Room temperature, in a cool, dark, and dry place. Inert atmosphere recommended. | [3][10] |
Chemical Structure and Reactivity
The reactivity of this compound is dominated by the presence of the chloromethyl group attached to a nitrogen atom of the benzotriazole ring. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions.
Caption: Chemical structure of this compound.
This inherent reactivity makes it an excellent reagent for:
-
N-Alkylation: Reacting with various nitrogen-containing heterocycles to introduce the benzotriazol-1-ylmethyl group.
-
C-C Bond Formation: It participates in reactions such as the Gewald cyclocondensation.
-
Synthesis of Palladium Complexes: Used in the preparation of palladium complexes that are active catalysts in Heck and Suzuki-Miyaura coupling reactions.
-
Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
Experimental Protocols and Considerations
When utilizing this compound in a synthetic protocol, its purity and handling are of paramount importance to ensure predictable and reproducible outcomes.[1]
General Protocol for a Nucleophilic Substitution Reaction:
-
Reagent Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the nucleophilic substrate to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, given the reactive nature of the chloromethyl group.
-
Aprotic Solvent: Aprotic solvents are preferred to avoid solvolysis of the starting material.
-
Base: The inclusion of a base is essential to neutralize the generated acid, which could otherwise lead to undesired side reactions or decomposition of the product.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Information:
-
Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger[3]
-
Hazard Statements:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A type P3 (EN 143) respirator cartridge is recommended, especially when handling the powder.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[13]
Spectral Data
Access to spectral data is critical for the identification and characterization of chemical compounds. The Spectral Database for Organic Compounds (SDBS) provides data for this compound under the SDBS No. 41149.[3] Additionally, 13C NMR spectral information is available.[14]
Conclusion
This compound is a valuable and versatile reagent in the field of organic synthesis, with significant implications for drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 54187-96-1: this compound [cymitquimica.com]
- 3. This compound | 54187-96-1 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 54187-96-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-(Chloromethyl)-1H-benzo[d][1,2,3]triazole 97% | CAS: 54187-96-1 | AChemBlock [achemblock.com]
- 7. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 98 54187-96-1 [sigmaaldrich.com]
- 9. 54187-96-1|this compound|BLD Pharm [bldpharm.com]
- 10. 54187-96-1 | CAS DataBase [m.chemicalbook.com]
- 11. labproinc.com [labproinc.com]
- 12. 1-(chloromethyl)benzotriazole54187-96-1,Purity96%_Crescent Chemical Co., Inc. [molbase.com]
- 13. angenechemical.com [angenechemical.com]
- 14. This compound(54187-96-1) 13C NMR [m.chemicalbook.com]
The Synthetic Versatility of 1-(Chloromethyl)-1H-benzotriazole: A Technical Guide for Organic Chemists
Abstract
1-(Chloromethyl)-1H-benzotriazole has emerged as a powerhouse reagent in modern organic synthesis. Its unique trifunctional nature, combining a stable heterocyclic core, a reactive chloromethyl group, and the ability of the benzotriazole moiety to act as an excellent leaving group, has established it as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, offering field-proven insights into its use in N-alkylation, C-alkylation, and S-alkylation reactions. The content is tailored for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also a thorough examination of the mechanistic principles that underpin its reactivity.
Introduction: The Strategic Advantage of this compound
This compound, with the chemical formula C7H6ClN3 and a molecular weight of 167.60 g/mol , is a crystalline solid that has garnered significant attention in the field of organic chemistry.[1][2] Its utility stems from the synthetically advantageous combination of a benzotriazole ring and a reactive chloromethyl group. The benzotriazole moiety serves as a potent activating group and an exceptional leaving group in nucleophilic substitution reactions, while the chloromethyl unit provides a reactive electrophilic site. This duality allows for the facile introduction of the benzotriazolylmethyl (BtCH2-) group onto a variety of nucleophiles. Subsequent displacement of the benzotriazole group by another nucleophile enables a two-step process for the formation of new carbon-heteroatom or carbon-carbon bonds.
The strategic importance of this reagent lies in its ability to mediate transformations that might otherwise require harsh conditions or less accessible starting materials. Its application spans from the synthesis of novel heterocyclic systems to the construction of key intermediates for active pharmaceutical ingredients (APIs).[3]
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of 1-hydroxymethylbenzotriazole with thionyl chloride.[4] This method provides the desired product in good yield and purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Hydroxymethylbenzotriazole
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Benzene
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 12 g of 1-hydroxymethylbenzotriazole.
-
Cool the flask in an ice bath.
-
Slowly add 40 ml of thionyl chloride dropwise to the cooled and stirred 1-hydroxymethylbenzotriazole.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 90 minutes.
-
After reflux, carefully distill off the excess thionyl chloride.
-
To remove the final traces of thionyl chloride, add 50 ml of methanol and heat the mixture for 15 minutes.
-
Cool the mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from benzene to obtain pure this compound.
Yield: 78%[4]
Causality of Experimental Choices:
-
The use of an ice bath during the initial addition of thionyl chloride is crucial to control the exothermic reaction.
-
Refluxing ensures the reaction goes to completion.
-
The addition of methanol serves to quench any remaining thionyl chloride by converting it to volatile products (SO₂ and methyl chloride).
-
Recrystallization from benzene is an effective method for purifying the final product.
Key Applications in Organic Synthesis
The reactivity of this compound is dominated by the susceptibility of the chloromethyl group to nucleophilic attack. This allows for the facile introduction of the benzotriazolylmethyl group onto a wide array of nucleophiles, including amines, carbanions, and thiols.
N-Alkylation: Synthesis of Amines and Heterocycles
This compound is an excellent reagent for the N-alkylation of a wide range of nitrogen-containing compounds, including primary and secondary amines, and heterocyclic systems. The resulting N-(benzotriazol-1-ylmethyl) derivatives are stable intermediates that can be further elaborated.
Mechanism: The reaction proceeds via a classical SN2 mechanism where the nitrogen nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
This protocol describes the synthesis of 1-((1H-benzo[d][3][5][6]triazol-1-yl)methyl)phenylhydrazine, a precursor for other heterocyclic compounds.[7]
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Potassium Carbonate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 100 ml round-bottom flask, dissolve 0.01 mol of this compound in 12 ml of ethanol.
-
Add 0.01 mol of phenylhydrazine to the solution.
-
The reaction can be refluxed for a period of 2 to 6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Note: In many N-alkylation reactions with less nucleophilic amines or to drive the reaction to completion, a non-nucleophilic base such as potassium carbonate is often added to scavenge the HCl formed during the reaction.[7]
C-Alkylation: Formation of Carbon-Carbon Bonds
This compound can be used to alkylate carbanions derived from active methylene compounds, such as malonic esters and β-ketoesters. This provides a route to functionalized benzotriazole derivatives that are valuable synthetic intermediates.
Mechanism: A base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the chloromethyl group of this compound in an SN2 fashion.
S-Alkylation: Synthesis of Thioethers
Thiols and other sulfur nucleophiles readily react with this compound to form the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Mechanism: Similar to N- and C-alkylation, the reaction proceeds through an SN2 pathway. The thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Materials:
-
This compound
-
Thiol (R-SH)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Stirring apparatus
Procedure:
-
To a solution of the thiol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The benzotriazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[6][8] this compound serves as a key starting material for the synthesis of many of these bioactive molecules.
Synthesis of Antifungal Agents
A significant application of this compound is in the synthesis of novel antifungal agents.[5][6] The benzotriazole moiety can be incorporated into molecules designed to inhibit key fungal enzymes, such as lanosterol 14-α-demethylase.
Example Application: While a direct synthesis of a marketed drug like Voriconazole using this compound is not the primary route, the chemistry it enables is fundamental to the synthesis of various triazole-based antifungal compounds. The ability to link the benzotriazole moiety to other heterocyclic systems is a key strategy in the design of new antifungal candidates.
Quantitative Data Summary
| Application | Nucleophile | Product Type | Typical Yields | Reference |
| N-Alkylation | Amines, Heterocycles | N-Benzotriazolylmethyl derivatives | Good to Excellent | [7] |
| C-Alkylation | Active Methylene Compounds | C-Benzotriazolylmethyl derivatives | Moderate to Good | [9] |
| S-Alkylation | Thiols | S-Benzotriazolylmethyl derivatives | Good to Excellent | [9] |
Conclusion
This compound is a remarkably versatile and valuable reagent in the arsenal of the modern organic chemist. Its ability to act as a stable, yet reactive, electrophilic building block for the formation of C-N, C-C, and C-S bonds makes it an indispensable tool for the synthesis of complex organic molecules. The straightforward nature of its reactions, coupled with the ease of subsequent transformations of the benzotriazole moiety, ensures its continued and expanding role in both academic research and the industrial synthesis of fine chemicals and pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful reagent.
References
- 1. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcchems.com [jcchems.com]
- 3. The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
1-(Chloromethyl)-1H-benzotriazole spectral data interpretation (NMR, IR, Mass Spec).
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth analysis of the spectral data for 1-(Chloromethyl)-1H-benzotriazole (C₇H₆ClN₃, MW: 167.60 g/mol ), a key intermediate in pharmaceutical and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for researchers to confidently identify and characterize this compound. This guide is structured to empower scientists with both the foundational knowledge and the practical insights required for the rigorous demands of drug development and chemical research.
Introduction: The Significance of this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzotriazol-1-ylmethyl group to a variety of nucleophiles. Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions. The benzotriazole moiety itself is a prevalent scaffold in many biologically active compounds.[1] Given its role as a crucial building block, unambiguous structural confirmation is paramount. This guide provides a comprehensive interpretation of its spectroscopic data to ensure the identity and purity of this important synthetic intermediate.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of this compound that give rise to its characteristic spectral signature are the benzotriazole ring system and the chloromethyl substituent.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit two distinct regions: the aromatic region and the aliphatic region.
-
Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring of the benzotriazole moiety will give rise to a complex multiplet pattern. Due to the asymmetry of the 1-substituted benzotriazole, these four protons are chemically non-equivalent. We would anticipate two sets of multiplets, each integrating to two protons, corresponding to the protons ortho and meta to the triazole fusion point.
-
Aliphatic Region (δ 5.5-6.5 ppm): A sharp singlet, integrating to two protons, is expected for the chloromethyl (-CH₂Cl) group. The significant downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom of the benzotriazole ring and the chlorine atom.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 8.5 | Multiplet | 4H | Aromatic Protons |
| 5.5 - 6.5 | Singlet | 2H | -CH₂Cl |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the six carbon atoms of the benzotriazole ring system. The two carbons at the fusion of the benzene and triazole rings will appear at a lower field compared to the other four benzene carbons.
-
Aliphatic Region (δ 45-55 ppm): A single signal is anticipated for the chloromethyl carbon. Its chemical shift is influenced by the attached chlorine and nitrogen atoms.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| 110 - 150 | Aromatic Carbons (6 signals) |
| 45 - 55 | -CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a solid, will show several characteristic absorption bands.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Medium-Weak | C=C Aromatic Ring Stretch |
| 1500-1450 | Medium-Strong | C=N Triazole Ring Stretch |
| 1250-1150 | Strong | C-N Stretch |
| 800-700 | Strong | C-H Out-of-plane Bending & C-Cl Stretch |
The presence of sharp peaks in the aromatic C-H stretching region and the characteristic C=C and C=N stretching frequencies confirm the benzotriazole core. The C-Cl stretching vibration is often observed in the fingerprint region and can be coupled with other vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pathway:
Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.
A primary fragmentation pathway would involve the loss of a chlorine radical to form a stable cation at m/z 132. Subsequent fragmentation of the benzotriazole ring could lead to the loss of a nitrogen molecule (N₂) to give a fragment at m/z 90, followed by the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 64.
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 167/169 | [C₇H₆ClN₃]⁺˙ (Molecular Ion) |
| 132 | [C₇H₆N₃]⁺ |
| 90 | [C₆H₄N]⁺ |
| 64 | [C₅H₄]⁺˙ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after analysis.
-
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The GC will separate the compound from the solvent and any impurities based on their volatility and interaction with the GC column.
-
The separated compound will then enter the mass spectrometer.
-
Acquire the mass spectrum in electron ionization (EI) mode over a suitable mass range (e.g., m/z 40-200).
-
Analyze the resulting chromatogram and mass spectrum to identify the compound and its fragmentation pattern.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented and interpreted in this guide, rooted in the fundamental principles of spectroscopy and the known reactivity of the molecule, offer a reliable reference for researchers. By understanding the causality behind the spectral features, scientists can ensure the quality and identity of this vital synthetic intermediate, thereby upholding the integrity of their research and development endeavors.
References
An In-depth Technical Guide on the Electrophilic Nature of 1-(Chloromethyl)-1H-benzotriazole
Introduction: Unveiling a Versatile Electrophile in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the myriad of reagents available, 1-(Chloromethyl)-1H-benzotriazole has emerged as a potent and versatile electrophile, primarily utilized for the aminomethylation of a wide array of nucleophiles. Its unique structural attributes, combining the reactivity of a chloromethyl group with the excellent leaving group ability of the benzotriazole moiety, render it an indispensable tool for medicinal chemists and drug development professionals.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis, mechanistic underpinnings of its electrophilicity, and key applications of this remarkable reagent, grounded in established scientific principles and supported by detailed experimental protocols.
Core Principles: The Source of Electrophilicity
The potent electrophilic character of this compound stems from a confluence of electronic and structural factors. The benzotriazole ring, a fused heterocyclic system, is a weak acid and base, capable of acting as both an electron-donating and electron-attracting entity.[1][2][4] This ambiphilic nature is key to its function as a synthetic auxiliary.[1][2][3][4]
The chloromethyl group attached to the N1 position of the benzotriazole ring is the primary site of electrophilic attack.[5] The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, rendering the methylene carbon electron-deficient and thus susceptible to nucleophilic attack. Furthermore, the benzotriazole moiety is an exceptional leaving group, a property that significantly facilitates nucleophilic substitution reactions.[1][4] Upon nucleophilic attack, the benzotriazolyl anion that departs is stabilized by resonance, delocalizing the negative charge over the three nitrogen atoms of the triazole ring. This inherent stability of the leaving group is a critical driving force for the reactions involving this compound.
Synthesis of this compound: A Practical Approach
The preparation of this compound is a well-established and straightforward procedure, typically commencing from the readily available 1-hydroxymethylbenzotriazole.[6][7]
Experimental Protocol: Synthesis from 1-Hydroxymethylbenzotriazole
Materials:
-
1-Hydroxymethylbenzotriazole
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Benzene (for recrystallization, optional)
-
Ice bath
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Distillation apparatus
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-hydroxymethylbenzotriazole.
-
Slowly add thionyl chloride dropwise to the stirred solid. A nitrogen sweep can be employed to direct the evolved gases (HCl and SO₂) through a dilute sodium hydroxide solution for neutralization.[7]
-
After the addition is complete, allow the mixture to warm to room temperature. The reaction is often exothermic, and the solid may dissolve to form a clear solution.[7]
-
Heat the reaction mixture to reflux (around 65°C) for approximately 60-90 minutes.[6][7]
-
After the reflux period, remove the excess thionyl chloride by distillation.[6][7]
-
To scavenge any remaining traces of thionyl chloride, cool the mixture and carefully add methanol.[6][7]
-
Heat the methanolic solution to reflux for about 15 minutes, during which the product may precipitate.[7]
-
Cool the mixture in an ice bath to complete the precipitation of the product.[7]
-
Collect the solid product by filtration, wash with cold solvent, and dry in a vacuum oven.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield pale brown or white crystals.[6]
Typical Yield: 78-83%[6][7] Melting Point: 136-139 °C[8]
Mechanism of Action: The Benzotriazole Advantage
The utility of this compound as an aminomethylating agent is best understood by examining its reaction mechanism. The benzotriazole group serves as a superior leaving group, facilitating the displacement of the chloride ion by a nucleophile.
Diagram: Generalized Nucleophilic Substitution
Caption: Generalized SN2 reaction of this compound.
In a subsequent step, the benzotriazole moiety itself can be displaced by another nucleophile, often under different reaction conditions, highlighting its role as a versatile synthetic auxiliary.[3] This two-step process allows for the introduction of a methylene bridge between two different nucleophiles.
Key Applications in Drug Development and Organic Synthesis
The primary application of this compound is in the aminomethylation of a diverse range of nucleophiles, including amines, amides, alcohols, thiols, and carbanions.[9]
N-Aminomethylation of Heterocycles
A significant application is the preparation of N-(benzotriazol-1-ylmethyl) heterocycles by reacting this compound with various nitrogen-containing heterocycles.[8] These products serve as stable intermediates for further synthetic transformations.
Synthesis of Biologically Active Compounds
The benzotriazole moiety is a common scaffold in many biologically active compounds, exhibiting anti-inflammatory, diuretic, and antihypertensive properties.[6] this compound serves as a key building block in the synthesis of various derivatives with potential therapeutic applications, including bacterial peptide deformylase (PDF) inhibitors and nonpeptide inhibitors of Human Mast Cell Chymase.[8][10]
C-C Bond Formation Reactions
While primarily known for heteroatom functionalization, this compound can also participate in C-C bond formation reactions. For instance, it is used in Gewald cyclocondensation reactions.[8]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃ | [5][11] |
| Molecular Weight | 167.60 g/mol | [5][11] |
| Melting Point | 136-139 °C | [8] |
| Appearance | Pale brown to white solid | [7] |
| CAS Number | 54187-96-1 | [5][11] |
Experimental Workflow: A Representative Aminomethylation
The following workflow outlines a general procedure for the aminomethylation of a primary amine.
Caption: A typical experimental workflow for aminomethylation.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12][13] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
Conclusion
This compound stands as a testament to the power of synthetic auxiliaries in modern organic chemistry. Its well-defined electrophilic nature, coupled with the exceptional leaving group ability of the benzotriazole moiety, provides a reliable and efficient platform for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for leveraging its full synthetic potential.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. ijariie.com [ijariie.com]
- 3. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. This compound 98 54187-96-1 [sigmaaldrich.com]
- 9. scilit.com [scilit.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Solubility and Stability of 1-(Chloromethyl)-1H-benzotriazole in Common Laboratory Solvents
Introduction: The Versatile Reagent 1-(Chloromethyl)-1H-benzotriazole
This compound (CAS No: 54187-96-1, Molecular Formula: C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ) is a crystalline solid that has carved a significant niche as a versatile reagent in organic synthesis and pharmaceutical development.[1] Its utility stems from the unique combination of a stable benzotriazole moiety and a highly reactive chloromethyl group.[1] This bifunctional nature allows it to act as an effective electrophile, readily participating in nucleophilic substitution reactions to introduce the "Bt-CH₂-" group into a wide array of molecules.[1] This capability has made it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]
This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. Understanding these fundamental properties is paramount for its effective use in research and development, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 54187-96-1 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | White to off-white or pale brown solid | [2] |
| Melting Point | 136-139 °C |
Solubility Profile: A Qualitative Assessment
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar benzotriazole ring system and a reactive chloromethyl group—and information gleaned from synthetic procedures, a qualitative solubility profile can be inferred.
The benzotriazole moiety, with its nitrogen atoms, can participate in hydrogen bonding, suggesting potential solubility in protic solvents. Conversely, the overall aromatic character of the molecule points towards solubility in a variety of organic solvents. One source explicitly describes it as "water soluble".[3]
Table of Qualitative Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Observations |
| Protic Polar | Water, Methanol, Ethanol | Soluble, but with potential for reaction | The polar nature of these solvents should facilitate dissolution. However, their nucleophilicity poses a significant risk of solvolysis, leading to degradation of the compound over time (see Stability section). The use of methanol in the workup of its synthesis suggests at least short-term stability.[4] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Likely Soluble | These solvents are effective at solvating polar organic molecules. Their aprotic nature reduces the risk of immediate solvolysis compared to protic solvents, making them potentially better choices for reaction media. |
| Aprotic Nonpolar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The polarity of the benzotriazole ring is likely to limit solubility in nonpolar solvents. Recrystallization from benzene has been reported, indicating some solubility at elevated temperatures.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Likely Soluble | These solvents are good at dissolving a wide range of organic compounds and are aprotic, which should favor stability. |
Causality Behind Solubility Predictions: The principle of "like dissolves like" is the primary determinant of solubility. The polar benzotriazole ring system favors interaction with polar solvents, while the overall organic character allows for some solubility in less polar organic media. The high melting point of the compound suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Stability Profile: A Chemically Reactive Intermediate
The stability of this compound is intrinsically linked to the high reactivity of its chloromethyl group. This group makes the molecule an excellent electrophile, susceptible to nucleophilic attack. This reactivity is the very reason for its utility in synthesis, but it also dictates its stability limitations.
Key Factors Influencing Stability:
-
Nucleophiles: The presence of nucleophiles is the primary driver of degradation. Protic solvents like water and alcohols can act as nucleophiles, leading to solvolysis. Other nucleophilic reagents will readily displace the chloride.
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation. For prolonged storage, refrigeration (2-8°C) is often recommended.[5]
-
pH: While specific data is limited, related benzotriazole derivatives can undergo hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[5] Maintaining a neutral pH is advisable for aqueous solutions.
-
Light: Many benzotriazole derivatives are known to be sensitive to UV light.[5] Therefore, it is prudent to protect both the solid compound and its solutions from direct light to prevent photodegradation.
Degradation Pathways:
The principal degradation pathway in the presence of nucleophiles is nucleophilic substitution. For instance, in water, hydrolysis will occur to form 1-(hydroxymethyl)-1H-benzotriazole and hydrochloric acid. In alcoholic solvents, the corresponding ether will be formed.
Diagram: Factors Influencing the Stability of this compound
Caption: Key environmental and chemical factors that can lead to the degradation of this compound.
Experimental Protocols
Given the absence of comprehensive quantitative data, the following protocols are provided to enable researchers to determine the solubility and assess the stability of this compound in their specific solvent systems.
Protocol 1: Determination of Solubility
This protocol outlines a standard method for determining the solubility of a compound at a given temperature.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars or shaker
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial and place it in the thermostatically controlled environment at the desired temperature.
-
Stir or agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with standards of known concentrations will be required.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units (e.g., g/L, mg/mL, mol/L) based on the determined concentration.
-
Diagram: Workflow for Solubility Determination
Caption: A stepwise workflow for the experimental determination of solubility.
Protocol 2: Assessment of Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.
Objective: To assess the degradation of this compound in a specific solvent under defined conditions (temperature, light exposure).
Materials:
-
This compound
-
Solvent of interest
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Thermostatically controlled incubator or oven
-
Photostability chamber (optional)
-
HPLC system or other suitable analytical instrument
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.
-
Analyze the sample by HPLC to determine the remaining concentration of this compound. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to minimize degradation.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.
Conclusion
This compound is a highly valuable reagent whose utility is directly tied to its reactivity. This reactivity, however, necessitates a thorough understanding of its solubility and stability for successful and safe application. While quantitative solubility data is sparse, its chemical structure suggests solubility in a range of polar aprotic and, to a lesser extent, protic solvents. Its stability is primarily dictated by the presence of nucleophiles, elevated temperatures, and potentially light and non-neutral pH. Researchers and drug development professionals are encouraged to use the provided protocols to determine the precise solubility and stability of this compound in their specific experimental systems, thereby ensuring the integrity and success of their synthetic endeavors.
References
The Versatility of Benzotriazole: A Linchpin in Modern Synthetic Chemistry
For Immediate Release
[City, State] – Benzotriazole, a seemingly simple bicyclic heterocyclic compound, has emerged as a powerhouse in the realm of organic synthesis. Its unique chemical properties have established it as a versatile synthetic auxiliary, enabling chemists to construct complex molecules with high efficiency and precision. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted roles of benzotriazole and provides practical insights into its application.
Introduction: The Unassuming Architect of Molecular Complexity
Benzotriazole (BtH) is a stable, inexpensive, and odorless compound that possesses a unique combination of acidic and basic properties.[1] This duality, coupled with its ability to act as both an excellent leaving group and a facile placeholder, underpins its broad utility in synthetic organic chemistry.[1][2] First reported as a synthetic auxiliary in 1980, its application has since expanded dramatically, finding use in the synthesis of a wide array of organic compounds, including medicinally significant heterocycles.[1]
The benzotriazole moiety can be readily introduced into a molecule and subsequently removed, making it an ideal tool for activating molecules towards various transformations.[2] Its derivatives have become indispensable in numerous synthetic strategies, including N-alkylation, C-C bond formation, acylation, and the synthesis of diverse heterocyclic systems.[3][4]
The Multifaceted Roles of Benzotriazole in Synthesis
The power of benzotriazole lies in its ability to play multiple, distinct roles within a synthetic sequence. Understanding these functions is key to harnessing its full potential.
A Superior Leaving Group: Facilitating Nucleophilic Substitution
One of the most valuable attributes of benzotriazole is its capacity to function as an excellent leaving group.[1][5][6] This property is central to many of its applications, particularly in nucleophilic substitution reactions. The stability of the resulting benzotriazolide anion makes the departure of the benzotriazole group energetically favorable.
This principle is elegantly demonstrated in the conversion of alcohols to other functional groups. For instance, the hydroxyl group of sterically hindered carbohydrates can be substituted with a chloride ion under milder conditions than traditional methods, often avoiding the formation of unsaturated byproducts and preserving chirality.[1][6]
Activation of Carboxylic Acids: The Rise of N-Acylbenzotriazoles
N-acylbenzotriazoles have emerged as superior acylating agents, offering significant advantages over conventional acid chlorides.[1] These reagents are stable, easy to handle, and highly effective for N-, O-, C-, and S-acylations.[5] Their utility is particularly pronounced in peptide synthesis, where they facilitate the formation of peptide bonds with minimal racemization.[1] Unprotected amino acids can be efficiently coupled with N-protected aminoacylbenzotriazoles in aqueous media, leading to the synthesis of dipeptides and even larger peptides in high yields and with excellent enantiopurity.[1]
C-C Bond Formation: A Gateway to Molecular Scaffolds
Benzotriazole methodology provides a powerful platform for the construction of carbon-carbon bonds, a fundamental transformation in organic synthesis. Anions derived from compounds of the type BtCH₂X, where X is a heteroatom or a group attached by a heteroatom, serve as versatile synthons for generating a variety of molecular structures.[3] For example, treatment of a trimethylsilyl-substituted benzotriazole derivative with n-butyllithium followed by an electrophile allows for the introduction of a new substituent.[3] This process can be repeated to generate more complex molecules, highlighting the iterative power of this approach.[3]
Synthesis of Heterocycles: Building Blocks for Drug Discovery
The application of benzotriazole-mediated synthesis has revolutionized the construction of heterocyclic systems, which form the core of many pharmaceuticals.[1][3][7] This methodology has been successfully employed in the synthesis of both monocyclic and bicyclic heterocycles, often providing access to substitution patterns that are difficult to achieve through other means.[3][7][8] For instance, benzotriazole intermediates are instrumental in the synthesis of biologically active compounds like 2-substituted benzothiazoles.[1]
Key Experimental Protocols: A Practical Guide
To illustrate the practical application of benzotriazole chemistry, this section provides detailed, step-by-step methodologies for key transformations.
Protocol: Regioselective N-Alkylation of Benzotriazole
The N-alkylation of benzotriazole is a fundamental reaction that often yields a mixture of N1 and N2 isomers.[3] The ratio of these isomers is highly dependent on the reaction conditions.[9] Achieving regioselectivity is therefore a critical aspect of utilizing benzotriazole in multi-step syntheses.
Objective: To achieve regioselective N1-alkylation of benzotriazole.
Rationale: The choice of base and solvent system can significantly influence the site of alkylation. Less polar solvents and bulky bases tend to favor N1-alkylation. Recently, metal-free catalytic methods using borane catalysts have shown excellent N1-selectivity.[10]
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of benzotriazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the N1-alkylated product.
Note: The ratio of N1 to N2 isomers should be determined by ¹H NMR spectroscopy. Alternative methods using different bases like sodium hydride or phase-transfer catalysts can also be employed to modulate the regioselectivity.[11][12]
Protocol: Synthesis of an N-Acylbenzotriazole and its Use in Amide Bond Formation
Objective: To prepare an N-acylbenzotriazole and subsequently use it to synthesize an amide.
Rationale: N-acylbenzotriazoles are stable and effective acylating agents. This two-step protocol demonstrates their formation from a carboxylic acid and their subsequent reaction with an amine to form an amide bond.
Part A: Synthesis of N-Acylbenzotriazole
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Benzotriazole
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and add benzotriazole (1.1 eq) portion-wise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the resulting precipitate and wash with cold toluene.
-
Dry the solid product under vacuum to yield the N-acylbenzotriazole.
Part B: Amide Bond Formation
Materials:
-
N-Acylbenzotriazole (from Part A)
-
Amine (e.g., benzylamine)
-
Acetonitrile
Procedure:
-
Dissolve the N-acylbenzotriazole (1.0 eq) in acetonitrile.
-
Add the amine (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired amide.
Visualizing the Mechanisms: A DOT Language Representation
To further elucidate the underlying chemical principles, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms.
Caption: General scheme for nucleophilic substitution using benzotriazole as a leaving group.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijariie.com [ijariie.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(Chloromethyl)-1H-benzotriazole
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Chloromethyl)-1H-benzotriazole (CAS 54187-96-1), a versatile heterocyclic compound widely utilized as a synthetic intermediate in pharmaceutical and materials science research. The presence of a reactive chloromethyl group makes it an excellent electrophile for introducing the benzotriazole moiety into a variety of molecular structures.[1] This guide details a reliable two-step synthetic pathway, starting from the hydroxymethylation of 1H-benzotriazole, followed by chlorination using thionyl chloride. Emphasis is placed on the causal reasoning behind procedural choices, stringent safety protocols, and methods for purification and characterization to ensure a high-purity final product.
Synthesis Overview and Reaction Mechanism
The synthesis of this compound is most effectively achieved through a two-step process. This approach ensures high yield and purity by first creating a stable intermediate, 1-(Hydroxymethyl)-1H-benzotriazole, which is then converted to the final product.
Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole 1H-Benzotriazole reacts readily with formaldehyde in an aqueous medium to yield 1-(Hydroxymethyl)-1H-benzotriazole.[2][3] This reaction is a straightforward nucleophilic addition of the benzotriazole nitrogen to the carbonyl carbon of formaldehyde.
Reaction: 1H-Benzotriazole + Formaldehyde → 1-(Hydroxymethyl)-1H-benzotriazole
Step 2: Chlorination of 1-(Hydroxymethyl)-1H-benzotriazole The hydroxyl group of the intermediate is subsequently replaced by a chlorine atom using thionyl chloride (SOCl₂). This is a classic conversion of an alcohol to an alkyl chloride.
Reaction Mechanism: The mechanism involves the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. A base (like pyridine, if used, or the displaced chloride ion) deprotonates the intermediate. The resulting alkyl chlorosulfite then collapses, with the chloride ion attacking the carbon atom in an Sₙ2 or Sₙi fashion, leading to the formation of this compound and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] The evolution of these gases drives the reaction to completion.
Overall Reaction Scheme: (Self-generated image, not from a direct source)
Critical Safety and Handling Precautions
The procedures described herein involve hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
Key Hazards:
-
Thionyl Chloride (SOCl₂): Extremely corrosive, toxic, and moisture-sensitive.[5] It reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Causes severe skin burns, eye damage, and is toxic if inhaled.[5]
-
Formaldehyde: A known carcinogen and sensitizer.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) gas: Toxic and corrosive gases are evolved during the chlorination step. The reaction apparatus must be equipped with a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize these acidic gases.[4]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting chemical safety goggles and a full-face shield are required when handling thionyl chloride.[5][7]
-
Hand Protection: Use solvent-resistant gloves (e.g., neoprene or nitrile). Inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[9]
-
Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible.[8][9]
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole (Intermediate)
This protocol is adapted from established procedures for the hydroxymethylation of benzotriazole.[3]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry by adding 11.9 g (0.1 mol) of 1H-benzotriazole to 100 mL of 25% aqueous dimethylformamide.[3]
-
Reaction Initiation: Add 8.3 mL of 37% formaldehyde solution (formalin) to the slurry.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. The solid should dissolve to form a clear solution.
-
Work-up: After cooling to room temperature, perform an extractive work-up using ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-(Hydroxymethyl)-1H-benzotriazole as a solid. The product can be used in the next step without further purification.
Protocol B: Synthesis of this compound
This protocol is based on a well-documented chlorination procedure.[4][10]
-
Apparatus Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (containing dilute NaOH), place 14.9 g (0.1 mol) of solid 1-(Hydroxymethyl)-1H-benzotriazole.
-
Cooling: Immerse the flask in an ice bath to cool the contents to 0-5 °C.
-
Reagent Addition: While stirring mechanically, add 44 mL (0.6 mol) of thionyl chloride dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[10] A nitrogen sweep should be employed to carry the evolved HCl and SO₂ gases to the trap.[4]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. The slurry will gradually dissolve.
-
Heating: Heat the reaction mixture to 40 °C. Gas evolution will become vigorous.[4] Once the initial effervescence subsides, increase the temperature to 65 °C and hold for 60-90 minutes until gas evolution ceases, indicating the reaction is complete.[4][10]
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under atmospheric pressure (boiling point of SOCl₂ is 76 °C).
-
Quenching: After distillation ceases, cool the mixture to approximately 35-40 °C. Cautiously add 50-100 mL of methanol to the flask to react with and "scavenge" any residual thionyl chloride.[4][10] This step is crucial for safety and purification.
-
Precipitation and Isolation: Heat the methanolic solution to reflux for 15 minutes. The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[4]
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The expected yield is approximately 80-85%.[4]
-
(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from benzene or toluene.[10]
Data Summary and Workflow Visualization
Reagent and Product Data
| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Typical Moles | Typical Mass/Volume |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | Starting Mat. | 0.1 | 11.9 g |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | Reagent | ~0.1 | 8.3 mL |
| 1-(Hydroxymethyl)-1H-benzotriazole | C₇H₇N₃O | 149.15 | Intermediate | 0.1 | 14.9 g |
| Thionyl Chloride | SOCl₂ | 118.97 | Reagent | 0.6 | 44 mL |
| Methanol | CH₃OH | 32.04 | Quench | - | 50-100 mL |
| This compound | C₇H₆ClN₃ | 167.60 | Product | - | Yield: ~14 g (83%) |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Product Characterization
-
Appearance: Pale brown or off-white solid.[4]
-
Melting Point: 136–139 °C (literature value).[4]
-
Yield: A typical yield for this procedure is between 80% and 85%.[4]
-
Spectroscopic Analysis: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.be [fishersci.be]
- 7. bionium.miami.edu [bionium.miami.edu]
- 8. drexel.edu [drexel.edu]
- 9. nj.gov [nj.gov]
- 10. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
An In-Depth Guide to N-Alkylation Reactions Using 1-(Chloromethyl)-1H-benzotriazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound has emerged as a highly versatile and efficient reagent in modern organic synthesis, particularly for the N-alkylation of amines. Its unique reactivity profile, predicated on the exceptional stability of the benzotriazole anion as a leaving group, allows for the mild and effective formation of N-(benzotriazol-1-ylmethyl) derivatives. These intermediates are valuable in their own right and serve as key synthons for further molecular elaboration. This guide provides a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols, safety considerations, and applications of this powerful synthetic methodology, tailored for researchers, scientists, and drug development professionals.
Foundational Principles: The Benzotriazole Advantage in N-Alkylation
Benzotriazole and its derivatives are cornerstones of heterocyclic chemistry, prized for their wide-ranging biological activities and their utility as synthetic auxiliaries.[1][2][3] this compound (Bt-CH₂Cl) acts as a stable, crystalline, and convenient source for the aminomethyl cation equivalent (+CH₂-NRR'). The core of its synthetic utility lies in a two-stage conceptual process: the initial substitution of the chloride by a nucleophilic amine, followed by the potential for subsequent displacement of the benzotriazole group.
The key to its effectiveness is the chloromethyl group attached to the N1 position of the benzotriazole ring, which makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[4] This reaction is a powerful method for introducing a protected aminomethyl group into a molecule, which is a common structural motif in pharmacologically active compounds.
Key Advantages:
-
High Reactivity: The chloromethyl group is readily displaced by a wide range of amine nucleophiles.
-
Stable Products: The resulting N-(benzotriazol-1-ylmethyl)amine adducts are typically stable, crystalline solids that are easily purified.
-
Versatility: The benzotriazole moiety in the product can function as an excellent leaving group in subsequent reactions, for instance, in substitutions with organometallic reagents, allowing for the synthesis of more complex amine structures.[3]
-
Broad Biological Significance: Benzotriazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making the products of these reactions of immediate interest in drug discovery programs.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54187-96-1 | [6] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.60 g/mol | [6] |
| Appearance | White to pale brown solid | [7] |
| Melting Point | 136-139 °C |
Reaction Mechanism: A Stepwise View
The N-alkylation of an amine with this compound proceeds via a classical nucleophilic substitution mechanism (Sₙ2).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic methylene carbon of this compound.
-
Chloride Displacement: This attack leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the chloride ion as the leaving group.
-
Intermediate Formation: The reaction yields an N-(benzotriazol-1-ylmethyl)amine intermediate. A base is typically added to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.
Caption: Sₙ2 mechanism for the N-alkylation of amines.
Safety, Handling, and Storage
Trustworthiness in science begins with safety. this compound is a corrosive chemical that requires careful handling to prevent injury.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314). It may also be corrosive to metals (H290).[6][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling this reagent.[6] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid. Ensure adequate ventilation.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
-
Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place under an inert atmosphere.[6][8] Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[6]
Experimental Protocols
The following protocols provide a robust starting point for the N-alkylation of a broad range of amine substrates. Optimization may be required depending on the specific reactivity of the amine.
Protocol 1: N-Alkylation of Aromatic and Aliphatic Amines using Potassium Carbonate
This method is a widely applicable and mild procedure suitable for many primary and secondary amines.[9]
Reagents & Materials:
-
Amine Substrate (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve/suspend the reagents (concentration approx. 0.2-0.5 M).
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine suspension at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Typical Reaction Conditions & Substrate Scope
The reaction is compatible with a diverse range of amines. The table below summarizes representative conditions.
| Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| Benzylamine | K₂CO₃ | DMF | RT | 5 | 90-98 |
| Morpholine | Et₃N | CH₂Cl₂ | RT | 4 | >95 |
| Indole | NaH | THF | 0 to RT | 8 | 80-90 |
| Phenylhydrazine | K₂CO₃ | DMF | 80 | 3 | 85-95 |
Yields are approximate and can vary based on substrate and scale.
Applications in Synthesis
The primary products, N-(benzotriazol-1-ylmethyl)amines, are valuable synthetic intermediates. The true power of the benzotriazole methodology is realized in the subsequent transformations of these adducts.
-
Synthesis of Complex Amines: The benzotriazole group can be displaced by Grignard reagents or other organometallics, effectively converting the aminomethyl group into a more complex N-alkyl or N-arylmethyl structure.
-
Preparation of Biologically Active Molecules: This methodology is frequently used in the synthesis of novel compounds for biological screening. The benzotriazole moiety itself can contribute to the pharmacological profile of the final molecule.[1][5] It has been employed in the synthesis of potential inhibitors for bacterial peptide deformylase and human mast cell chymase.
-
Heterocycle Synthesis: this compound is a key reactant for preparing N-(benzotriazol-1-ylmethyl) heterocycles, which are versatile building blocks for more complex heterocyclic systems.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. ijcrt.org [ijcrt.org]
- 6. angenechemical.com [angenechemical.com]
- 7. prepchem.com [prepchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of 1-(Chloromethyl)-1H-benzotriazole as a Versatile Reagent in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: A Cornerstone Reagent in Medicinal Chemistry
1-(Chloromethyl)-1H-benzotriazole (Bt-CH₂Cl) is a crystalline solid that has established itself as an indispensable tool in the arsenal of medicinal and synthetic organic chemists.[1] Its unique molecular architecture, featuring a reactive chloromethyl group attached to the N-1 position of the benzotriazole ring system, imparts a dual functionality that is highly prized in the construction of complex molecular frameworks.[1][2] The presence of the electrophilic chloromethyl group allows for facile reactions with a wide array of nucleophiles, while the benzotriazole moiety itself can serve as a superb leaving group or a stable structural component in the final molecule.[2][3] This versatility makes it a crucial intermediate for synthesizing diverse organic molecules, including precursors to various Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of the chemistry of this compound, its mechanistic underpinnings, and detailed protocols for its application in the synthesis of valuable pharmaceutical building blocks.
Physicochemical Properties and Core Reactivity
Understanding the fundamental properties of Bt-CH₂Cl is key to its effective application. The compound is defined by the presence of a highly reactive C-Cl bond, rendered electrophilic by the adjacent nitrogen atom of the benzotriazole ring.[1] This electronic arrangement makes the methylene carbon highly susceptible to nucleophilic attack.
| Property | Value | Reference |
| CAS Number | 54187-96-1 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1][4] |
| Molecular Weight | 167.60 g/mol | [1][4] |
| Appearance | White to pale brown crystalline powder | [5] |
| Melting Point | 136-139 °C | |
| Primary Functional Group | Chloro (-Cl) | |
| Primary Application | Electrophile for nucleophilic substitution | [1][2] |
The core utility of Bt-CH₂Cl stems from its role as an alkylating agent in Sₙ2 reactions. It reacts readily with a broad spectrum of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, to introduce the (benzotriazol-1-yl)methyl group onto a substrate.[2]
Figure 1: General mechanism of Sₙ2 reaction with this compound.
The Benzotriazole Moiety: More Than Just a Structural Unit
A key aspect that elevates this compound from a simple alkylating agent to a versatile synthetic auxiliary is the ability of the benzotriazolyl group to function as an excellent leaving group in subsequent transformations.[3] This allows for a two-stage synthetic strategy:
-
Introduction: A (benzotriazol-1-yl)methyl group is first attached to a molecule via reaction at the chloromethyl position.
-
Displacement: The entire benzotriazolide anion is then displaced by another nucleophile.
This powerful methodology enables the formation of chemical bonds that might be otherwise difficult to achieve directly. The benzotriazole group acts as a stable, easily handled "activator" that is removed in a later step.[3]
Figure 2: Workflow demonstrating the dual role of this compound.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from its corresponding alcohol, a method adapted from established literature procedures.[6][7]
Materials:
-
1-Hydroxymethylbenzotriazole
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Benzene (for recrystallization, optional)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Distillation apparatus
-
Vacuum filtration setup
Procedure:
-
Reaction Setup: Place 1-hydroxymethylbenzotriazole (e.g., 12.0 g) into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Reagent Addition: While stirring, add thionyl chloride (e.g., 40 mL) dropwise to the cooled flask. Causality Note: The dropwise addition and cooling are critical to control the initial exothermic reaction and the evolution of HCl and SO₂ gas.[6]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 90 minutes. The solid should dissolve to form a clear solution.[6][7]
-
Removal of Excess Reagent: After reflux, remove the excess thionyl chloride by distillation.[7]
-
Quenching: To remove the final traces of thionyl chloride, add methanol (e.g., 50 mL) and heat the mixture for an additional 15 minutes. Causality Note: Methanol reacts with residual thionyl chloride to form volatile products (SO₂, methyl chloride, HCl), which are easily removed.
-
Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield the final product (typical yield: ~75-83%).[6][7]
Protocol 2: General N-Alkylation of Heterocycles for API Synthesis
This protocol details a general method for the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyrazoles), which are common scaffolds in many APIs. The resulting N-(benzotriazol-1-ylmethyl) heterocycles are valuable intermediates.[8]
Materials:
-
Heterocyclic substrate (e.g., imidazole)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice-cold water
-
Vacuum filtration setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the heterocyclic substrate (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the mixture. Causality Note: K₂CO₃ is a mild, solid base that deprotonates the N-H of the heterocycle, creating the nucleophile required for the Sₙ2 reaction. DMF is an ideal polar aprotic solvent that facilitates this type of reaction.[8]
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature like 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[8][9]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the solid product. Causality Note: The organic product is typically insoluble in water, while the inorganic salts (KCl, excess K₂CO₃) and DMF are water-soluble, allowing for simple isolation.[8]
-
Purification: Collect the crude solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hot water) to yield the pure N-alkylated product.[9]
Summary of Reaction Conditions and Scope
The versatility of this compound is evident from the range of conditions and substrates it is compatible with. The choice of base and solvent can be tailored to the specific nucleophile being used.
| Nucleophile Type | Example Substrate | Base | Solvent | Typical Conditions | Reference |
| Nitrogen | Benzylamine | K₂CO₃ | DMF | Reflux, 6h | [8] |
| Nitrogen | Phenylhydrazine | - | Ethanol | Reflux | [9] |
| Nitrogen | Benzotriazole | NaH | DMF | Reflux | [10] |
| Oxygen | Carboxylic Acid | K₂CO₃ | DCM | Reflux | [10] |
| Sulfur | Thiophenol | Base | THF/DMF | RT to Reflux | [2] |
Application in the Synthesis of API Precursors: Letrozole and Voriconazole Analogues
While this compound may not be a direct reagent in the most common industrial syntheses of drugs like Letrozole or Voriconazole, the fundamental reaction it exemplifies—the alkylation of a triazole ring—is central to their construction.
-
Letrozole Synthesis: The synthesis of Letrozole, an aromatase inhibitor, involves the reaction of the 1,2,4-triazole anion with a substituted halomethyl benzonitrile.[11][12] This is a direct parallel to the N-alkylation protocol described above, showcasing the industrial relevance of this core reaction type.
-
Voriconazole Synthesis: Voriconazole, a triazole antifungal agent, contains a 1-(1H-1,2,4-triazol-1-yl)ethyl moiety.[13] Its synthesis involves the preparation of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, which is made by alkylating 1,2,4-triazole.[13]
By using this compound, chemists can synthesize a vast library of N-methylated heterocyclic compounds. These compounds can then be evaluated as potential API candidates or used as advanced intermediates where the benzotriazole group is subsequently displaced to build even greater molecular complexity, for example, in the synthesis of bacterial peptide deformylase (PDF) inhibitors or human mast cell chymase inhibitors.
Conclusion
This compound is a powerful and versatile reagent with a well-defined reactivity profile. Its ability to act as a potent electrophile for introducing the (benzotriazol-1-yl)methyl group, combined with the capacity of the benzotriazole moiety to serve as an excellent leaving group, provides a robust platform for the synthesis of complex nitrogen-containing molecules. The protocols and principles outlined in this guide demonstrate its utility in creating valuable building blocks that are directly relevant to the discovery and development of new active pharmaceutical ingredients.
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. This compound | 54187-96-1 | ECA18796 [biosynth.com]
- 5. jocpr.com [jocpr.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 12. US20070066831A1 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gewald Cyclocondensation Reactions Utilizing 1-(Chloromethyl)-1H-benzotriazole
Introduction: A Modern Approach to Thiophene Synthesis
The Gewald three-component reaction, first reported in the 1960s, remains a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2] These thiophene scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[3][4] The classical Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1] This multicomponent approach offers a high degree of atom economy and allows for the rapid assembly of complex molecular architectures.
This application note details a modified Gewald-type cyclocondensation strategy that employs 1-(chloromethyl)-1H-benzotriazole as a key reagent. This protocol deviates from the traditional one-pot synthesis and instead follows a two-step sequence, offering greater control over the reaction and allowing for the synthesis of unique 2-amino-3-substituted thiophenes. The benzotriazole moiety serves as an excellent leaving group and its initial introduction to the active methylene compound facilitates the subsequent cyclization.[5][6] This methodology provides a robust and versatile route to novel thiophene derivatives for screening in drug discovery programs.
Reaction Principle and Mechanistic Insights
The described protocol is a modification of the Gewald methodology. It proceeds in two distinct steps:
-
N-Alkylation of an Active Methylene Compound: The reaction is initiated by the N-alkylation of a compound containing an active methylene group (e.g., a substituted acetonitrile) with this compound. This step is a nucleophilic substitution where the carbanion generated from the active methylene compound displaces the chloride from this compound.
-
Base-Mediated Cyclocondensation: The resulting intermediate, now bearing the benzotriazol-1-ylmethyl group, undergoes an intramolecular cyclization in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The strong base facilitates the deprotonation of the methylene group adjacent to the benzotriazole ring, which then attacks the nitrile functionality, leading to the formation of the thiophene ring. The benzotriazole group is subsequently eliminated.
This two-step approach allows for the isolation and characterization of the intermediate, providing a greater degree of control over the reaction compared to a one-pot synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the modified Gewald reaction.
Detailed Experimental Protocol
This protocol is based on the methodology described by Radl et al. for a modified Gewald synthesis.[5][6]
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Substituted Acetonitrile (e.g., Phenylacetonitrile, ≥98% purity)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Syringes and needles for transfer of anhydrous reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel)
-
Column chromatography setup
-
Step-by-Step Procedure
Step 1: Synthesis of the Intermediate - 2-(Benzotriazol-1-ylmethyl)benzonitrile
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted acetonitrile (1.0 eq.).
-
Dissolve the acetonitrile in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise to the solution to generate the carbanion. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of this compound dropwise to the carbanion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.
Step 2: Cyclocondensation to form 3-Amino-2-substituted Thiophene
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the purified intermediate from Step 1 (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.0 M in THF, 1.5 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-substituted thiophene.
Quantitative Data Summary
The following table provides representative data for a typical reaction based on literature precedents.[5][6] Actual yields may vary depending on the specific substrate and reaction scale.
| Reactant 1 (Active Methylene) | Reactant 2 (Electrophile) | Base (Cyclization) | Solvent | Reaction Time (Cyclization) | Product | Yield (%) |
| Phenylacetonitrile | This compound | LDA | THF | 6 h | 3-Amino-2-phenylthiophene | 70-80% |
| Malononitrile | This compound | LDA | THF | 4 h | 2,3-Diaminothiophene-4-carbonitrile | 65-75% |
| Ethyl Cyanoacetate | This compound | LDA | THF | 5 h | Ethyl 2,3-diaminothiophene-4-carboxylate | 60-70% |
Proposed Reaction Mechanism
Caption: Proposed mechanism for the modified Gewald reaction.
Safety and Handling Precautions
-
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent and must be handled under a strict inert atmosphere. All glassware must be oven-dried and cooled under an inert gas before use.
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of the reaction. Use freshly distilled or commercially available anhydrous solvents.
Conclusion
The use of this compound in a modified, two-step Gewald cyclocondensation reaction provides a reliable and versatile method for the synthesis of novel 2-aminothiophenes. This protocol offers greater control over the reaction compared to traditional one-pot methods and expands the scope of accessible thiophene derivatives. The detailed experimental procedure and mechanistic insights provided in this application note will be a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Preparation of N-(Benzotriazol-1-ylmethyl) Heterocycles
Introduction: The Synthetic Value of N-(Benzotriazol-1-ylmethyl) Heterocycles
In the landscape of modern medicinal chemistry and drug development, the demand for efficient and versatile synthetic methodologies is paramount. N-(Benzotriazol-1-ylmethyl) heterocycles have emerged as exceptionally valuable intermediates, acting as stable, crystalline precursors for a wide array of N-substituted heterocyclic compounds.[1][2] The benzotriazole moiety, a fused aromatic nitrogen heterocycle, is not merely a passive component of the structure; it functions as a superb synthetic auxiliary. Its utility stems from its ability to act as an excellent leaving group, allowing for its displacement by a diverse range of nucleophiles. This unique reactivity profile provides a robust platform for introducing functionality onto the nitrogen atom of a heterocycle, a common requirement in the synthesis of biologically active molecules.[3][4]
This guide provides a detailed exploration of the primary synthetic route to these compounds—the Mannich-type reaction—and offers field-proven protocols for their preparation. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind experimental choices, and demonstrate the synthetic utility of the resulting products.
Core Synthetic Strategy: The Benzotriazole-Mediated Mannich Reaction
The most prevalent and efficient method for preparing N-(benzotriazol-1-ylmethyl) heterocycles is a three-component Mannich reaction.[5][6] This reaction involves the aminoalkylation of the benzotriazole nitrogen atom using an aldehyde (most commonly formaldehyde to provide the methylene bridge) and a nitrogen-containing heterocycle.[7][8]
Reaction Mechanism
The reaction proceeds through the formation of a key electrophilic intermediate, an iminium ion, generated from the condensation of the heterocyclic amine and formaldehyde. Benzotriazole, acting as a nucleophile, then attacks this iminium ion to yield the final N-(benzotriazol-1-ylmethyl) heterocycle. The process is typically conducted in a one-pot fashion, offering high atom economy and procedural simplicity.[5][9]
An alternative and widely used pathway involves the pre-synthesis of 1-(hydroxymethyl)benzotriazole from benzotriazole and formaldehyde.[2] This stable intermediate is then reacted with the heterocycle, often under acidic or Lewis acidic conditions, which facilitates the in-situ formation of the reactive iminium species.[1]
Caption: General mechanism of the Mannich-type reaction for synthesis.
Experimental Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(Benzotriazol-1-ylmethyl) heterocycles. The first protocol details a classic one-pot Mannich reaction, while the second utilizes the 1-(hydroxymethyl)benzotriazole intermediate for a Lewis acid-catalyzed intramolecular cyclization, demonstrating the versatility of the approach.
Protocol 1: One-Pot Synthesis of N-(Benzotriazol-1-ylmethyl)piperidine
This protocol describes a general, one-pot Mannich condensation using benzotriazole, formaldehyde, and piperidine as a model secondary amine heterocycle.
Materials and Reagents:
-
Benzotriazole (BtH)
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole (11.9 g, 0.1 mol) in ethanol (50 mL).
-
Reagent Addition: To the stirring solution, add piperidine (8.5 g, 0.1 mol) followed by the dropwise addition of aqueous formaldehyde (8.1 mL, 0.1 mol).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Upon completion, add deionized water (100 mL) to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from an ethanol/water mixture. Dry the purified white solid under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Protocol 2: Lewis Acid-Catalyzed Synthesis of N-(Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a highly efficient one-pot procedure that combines the Mannich reaction with an intramolecular Friedel-Crafts cyclization, showcasing a more advanced application.[1][2]
Materials and Reagents:
-
1-(Hydroxymethyl)benzotriazole
-
2-Phenylethylamine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydroxide (NaOH), 2M solution
-
Crushed Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Calcium Chloride (CaCl₂) drying tube
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Precursor Synthesis (Optional): 1-(Hydroxymethyl)benzotriazole can be prepared by stirring benzotriazole with a 37% aqueous formaldehyde solution in ethanol at room temperature for 10-12 hours.[2]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1-(hydroxymethyl)benzotriazole (1.00 g, 6.7 mmol) and 2-phenylethylamine (0.41 g, 3.4 mmol). Add anhydrous dichloromethane (30 mL).
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.79 g, 13.4 mmol) in portions to the stirring mixture. The flask should be fitted with a drying tube containing CaCl₂. Caution: AlCl₃ reacts exothermically with moisture.
-
Reaction: Stir the mixture vigorously at room temperature for 30 hours.[1] Monitor the reaction by TLC.
-
Quenching and Workup: Pour the reaction mixture slowly onto crushed ice (approx. 25 g). Carefully add 2M NaOH solution (30 mL) to neutralize the acid and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with 2M NaOH (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is typically crystalline and can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.[1]
Caption: Workflow for the synthesis of N-(Benzotriazol-1-ylmethyl) heterocycles.
Data Summary: Representative Syntheses
The following table summarizes yields for the synthesis of various N-(benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinolines using the Lewis acid-catalyzed method described in Protocol 2, highlighting the efficiency of this approach.
| Entry | Starting Phenylethylamine | Product | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | N-(Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | 89% | [1] |
| 2 | 4-Chloro-phenylethylamine | N-(Benzotriazol-1-ylmethyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline | 84% | [1] |
| 3 | 2-Chloro-phenylethylamine | N-(Benzotriazol-1-ylmethyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline | 82% | [1] |
| 4 | 3,4-Dimethoxy-phenylethylamine | N-(Benzotriazol-1-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 92% | [2] |
The Benzotriazole Moiety as a Versatile Leaving Group
A key advantage of preparing N-(benzotriazol-1-ylmethyl) heterocycles is the subsequent reactivity of the benzotriazolyl group. It serves as an excellent leaving group and can be displaced by a variety of nucleophiles, making these compounds highly valuable synthetic intermediates.[10] This allows for the facile introduction of various substituents at the N-methylene position.
Examples of Displacement Reactions:
-
Reduction: Treatment with reducing agents like Sodium Borohydride (NaBH₄) can replace the benzotriazolyl group with a hydrogen atom, effectively achieving N-methylation of the parent heterocycle.[1][2]
-
Organometallic Reagents: Grignard reagents or organozinc reagents can displace the benzotriazole to form new carbon-carbon bonds, allowing for N-alkylation or N-arylation.[2]
-
Heteroatom Nucleophiles: Electron-rich heterocycles such as indoles or pyrroles can substitute the benzotriazolyl group under acidic conditions.[1][2]
Caption: Displacement of the benzotriazolyl group by a nucleophile.
Conclusion
The preparation of N-(benzotriazol-1-ylmethyl) heterocycles via the Mannich-type reaction is a robust, efficient, and highly versatile synthetic strategy. The operational simplicity of the one-pot procedures, coupled with the utility of the benzotriazole moiety as a readily displaceable leaving group, establishes these compounds as pivotal intermediates in synthetic and medicinal chemistry. The protocols and insights provided herein offer researchers a solid foundation for the synthesis and application of this important class of molecules, enabling the development of novel N-substituted heterocycles for drug discovery and beyond.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of palladium complexes for Heck and Suzuki-Miyaura coupling.
An Application Guide to the Synthesis of Foundational Palladium Complexes for Heck and Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Indispensable Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. For their contributions to this field, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were jointly awarded the 2010 Nobel Prize in Chemistry.[1] The Heck and Suzuki-Miyaura reactions, in particular, have become indispensable tools in the pharmaceutical, agrochemical, and materials science industries.[2][3] They provide robust pathways to construct complex molecular architectures, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs).
The success of these reactions hinges on the performance of the palladium catalyst. A catalyst, in this context, is not a single entity but a system, typically generated in situ from a palladium precursor and a supporting ligand. The choice of these components is critical, as it dictates the catalyst's stability, activity, and selectivity. This guide provides an in-depth exploration of the synthesis of two seminal palladium complexes: a classic Pd(0) phosphine complex, Tetrakis(triphenylphosphine)palladium(0), and a modern, air-stable Pd(II)-NHC precatalyst, PEPPSI-IPr. We will delve into the mechanistic rationale behind their synthesis and function, offering detailed, field-proven protocols for their preparation.
The Anatomy of a Palladium Catalyst System
A typical homogeneous palladium catalyst system consists of two primary components that are combined in the reaction flask:
-
Palladium Precursor: This is the source of the palladium metal. It can be a simple salt, like Palladium(II) Acetate (Pd(OAc)₂), or a pre-formed complex.[4] Precursors are often in the more stable Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0) state.[5] Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used, though these can be less stable.[5]
-
Supporting Ligand: The ligand is a crucial modulator of the catalyst's properties. It binds to the palladium center, influencing its electronic and steric environment. This, in turn, affects the rates of the elementary steps in the catalytic cycle (oxidative addition and reductive elimination), enhances catalyst stability, and controls selectivity.[6] Key classes of ligands include phosphines and N-Heterocyclic Carbenes (NHCs).[6]
The combination of the precursor and ligand forms the "precatalyst," which then enters the catalytic cycle. Modern approaches often favor well-defined, isolable precatalysts that are stable to air and moisture, simplifying handling and improving reaction reproducibility.[6][7]
Mechanistic Underpinnings: The Heck and Suzuki-Miyaura Catalytic Cycles
Understanding the reaction mechanism is paramount to appreciating the catalyst's role. Both the Heck and Suzuki-Miyaura reactions are generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle.[6]
The Mizoroki-Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final alkene product and a hydridopalladium species.[1][9] The cycle is regenerated when a base removes the hydrogen and halide from this species, reforming the Pd(0) catalyst.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide.[10] Its cycle shares the oxidative addition and reductive elimination steps with the Heck reaction but features a crucial transmetalation step.
-
Oxidative Addition: A Pd(0) species reacts with the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound (R²-BY₂), which then transfers its organic group (R²) to the palladium center, displacing the halide.[2][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium, forming the new C-C bond of the product (R¹-R²) and regenerating the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols and Application Notes
The following section provides detailed protocols for the synthesis of two highly valuable and representative palladium complexes. The general workflow for synthesizing and applying a catalyst is outlined below.
Caption: General workflow for palladium catalyst synthesis.
Protocol 1: Synthesis of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Introduction: Pd(PPh₃)₄ is a bright yellow, crystalline solid that serves as a direct and widely used source of Pd(0).[11][12] It is a versatile catalyst for numerous cross-coupling reactions. The synthesis involves the reduction of a Pd(II) salt in the presence of an excess of the triphenylphosphine ligand. While effective, it is air-sensitive and should be handled under an inert atmosphere.[11]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol, absolute
-
Diethyl ether or Hexane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas.
-
Dissolution: To the flask, add palladium(II) chloride (1.00 g, 5.64 mmol) and triphenylphosphine (7.40 g, 28.2 mmol, 5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (60 mL) via cannula.
-
Heating and Reaction: Heat the mixture to 150 °C in an oil bath with vigorous stirring. A clear, deep red-brown solution should form.
-
Reduction: Once the solution is homogeneous, slowly add hydrazine hydrate (1.0 mL, ~32 mmol) dropwise via syringe over 5-10 minutes. The solution will turn a bright yellow, and a precipitate will begin to form.
-
Causality Note: Hydrazine is a powerful reducing agent that converts Pd(II) to the desired Pd(0) state.[13] The reaction is highly exothermic; slow addition is crucial to control the reaction rate and prevent the formation of palladium black (amorphous, inactive palladium).
-
-
Crystallization and Cooling: Continue stirring at 150 °C for 15 minutes after the hydrazine addition is complete. Then, turn off the heat and allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the bright yellow crystals by filtration under inert atmosphere (e.g., using a Schlenk filter funnel).
-
Washing: Wash the collected solid sequentially with two portions of ethanol (20 mL each) followed by two portions of diethyl ether or hexane (20 mL each).
-
Causality Note: The ethanol wash removes residual DMF and hydrazine salts. The subsequent ether or hexane wash removes the ethanol and any excess triphenylphosphine, yielding a stable, solvent-free crystalline product.[13] This final wash is critical for the stability and shelf-life of the complex.
-
-
Drying: Dry the product under high vacuum for several hours. The final product should be a free-flowing, bright yellow crystalline powder. Store under inert gas.
Protocol 2: Synthesis of a PEPPSI-IPr Complex
Introduction: The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of highly stable and versatile Pd(II)-NHC precatalysts.[14][15] They are notable for their exceptional stability to air and moisture, which allows them to be handled on the benchtop without special precautions.[14][15] The synthesis is straightforward, using the pyridine derivative as both a solvent and a labile ligand.[14]
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
3-Chloropyridine
-
Schlenk flask
Procedure:
-
Setup: To a Schlenk flask containing a magnetic stir bar, add PdCl₂ (177 mg, 1.0 mmol), IPr·HCl (467 mg, 1.1 mmol, 1.1 equiv), and anhydrous K₂CO₃ (691 mg, 5.0 mmol, 5.0 equiv).
-
Causality Note: Anhydrous potassium carbonate acts as the base required to deprotonate the imidazolium salt (IPr·HCl), generating the free N-heterocyclic carbene in situ. The free carbene is highly nucleophilic and readily coordinates to the palladium center.
-
-
Solvent Addition: Add 3-chloropyridine (10 mL) to the flask.
-
Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 16-24 hours.[7][14][16] The reaction is typically run open to the air.
-
Causality Note: 3-Chloropyridine serves a dual role. It is the reaction solvent and also acts as a labile ligand that coordinates to the palladium center, stabilizing the resulting complex. This ancillary ligand is easily displaced during the catalytic reaction, initiating the catalytic cycle. This is the "Pyridine-Enhanced" aspect of the PEPPSI system.[15]
-
-
Workup: After cooling to room temperature, add deionized water (30 mL) to the reaction mixture and stir for 30 minutes.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the solid with copious amounts of water to remove potassium salts and residual 3-chloropyridine. Then, wash with a small amount of cold methanol or another suitable organic solvent to remove any remaining organic impurities.
-
Drying: Dry the pale yellow-brown solid in a vacuum oven to yield the final PEPPSI-IPr complex. The catalyst is air-stable and can be stored on the bench.[7]
Data Summary and Catalyst Comparison
The choice of precursor and ligand is a critical decision in reaction development. The tables below summarize the properties of common components.
Table 1: Comparison of Common Palladium Precursors
| Precursor Name | Formula | Pd Oxidation State | Air/Moisture Stability | Activation Requirement |
| Palladium(II) Acetate | Pd(OAc)₂ | +2 | Stable | In situ reduction required |
| Palladium(II) Chloride | PdCl₂ | +2 | Stable | In situ reduction required |
| Pd₂(dba)₃ | Pd₂(C₁₇H₁₄O)₃ | 0 | Moderately stable | Direct source of Pd(0) |
| Pd(PPh₃)₄ | Pd[P(C₆H₅)₃]₄ | 0 | Air-sensitive | Direct source of Pd(0) |
| PEPPSI-IPr | C₃₄H₄₄Cl₃N₃Pd | +2 | Highly stable | In situ reduction required |
Table 2: Influence of Ligand Class on Catalytic Performance
| Ligand Type | Example | Key Feature | Typical Application Suitability |
| Monodentate Phosphine | PPh₃, PCy₃ | Tunable sterics and electronics | General purpose, PCy₃ good for activating aryl chlorides.[17] |
| Bidentate Phosphine | DPPF, Xantphos | Defined bite angle, promotes reductive elimination | Suzuki couplings, reactions requiring catalyst stability.[3] |
| N-Heterocyclic Carbene (NHC) | IPr, SIPr | Strong σ-donor, sterically bulky, highly stable | Challenging couplings, robust for industrial applications.[6][15] |
| Pincer Ligand | PCP, NNN | Tridentate, highly stable complex | High-temperature reactions, catalyst recycling applications.[18][19] |
Characterization of Synthesized Complexes
Confirming the identity and purity of a synthesized palladium complex is essential for reproducible catalysis.
-
NMR Spectroscopy: This is the most common tool for routine characterization.
-
¹H NMR: Shows characteristic shifts of the ligand's protons upon coordination to the palladium center. For example, aromatic protons often shift downfield.[20][21]
-
¹³C NMR: Useful for observing the carbene carbon in NHC complexes, which appears at a characteristic downfield chemical shift.[18]
-
³¹P NMR: The definitive technique for phosphine-containing complexes. The coordination of a phosphine ligand to palladium results in a significant downfield shift of the phosphorus signal compared to the free ligand.
-
-
X-Ray Crystallography: Provides unambiguous structural proof, confirming bond lengths, coordination geometry, and the overall structure of the complex in the solid state.[7][18]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the complex.
References
- 1. byjus.com [byjus.com]
- 2. mt.com [mt.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Tetrakis(triphenylphosphine)palladium(0) (this post is only for specialists) [remotecat.blogspot.com]
- 12. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 13. US5216186A - Crystalline palladium tetrakis(triphenylphosphine) and a process for preparing the same - Google Patents [patents.google.com]
- 14. PEPPSI - Wikipedia [en.wikipedia.org]
- 15. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chimia.ch [chimia.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Using 1-(Chloromethyl)-1H-benzotriazole for the synthesis of 2,3-disubstituted benzofurans.
Application Note & Protocol
Topic: A Robust and Versatile Synthesis of 2,3-Disubstituted Benzofurans Utilizing 1-(Chloromethyl)-1H-benzotriazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzofurans and a Novel Synthetic Approach
The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and clinically significant pharmaceutical agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse benzofuran derivatives is of paramount importance in medicinal chemistry and drug discovery.
This application note details a reliable and high-yielding protocol for the synthesis of 2,3-disubstituted benzofurans. The strategy employs a tandem reaction initiated by the versatile reagent this compound with readily available o-hydroxyphenyl ketones. This method offers a straightforward and efficient pathway to this important class of compounds, leveraging the unique reactivity of the benzotriazole moiety as an excellent leaving group and a facilitator of intramolecular cyclization.
This compound is a stable, crystalline solid that serves as a potent electrophile due to the reactive chloromethyl group.[4][5] Its application in this synthesis provides a robust alternative to traditional methods, which may require harsh conditions or less accessible starting materials.
Reaction Mechanism: A Stepwise Causal Explanation
The synthesis proceeds through a logical sequence of reactions, beginning with nucleophilic substitution and culminating in an intramolecular cyclization and elimination cascade. The key to this transformation is the role of the benzotriazole group, which acts as a temporary activating group and a superb leaving group to facilitate the formation of the furan ring.
The proposed mechanism is as follows:
-
O-Alkylation: The reaction commences with the deprotonation of the phenolic hydroxyl group of the o-hydroxyphenyl ketone ( 1 ) by a suitable base, such as sodium hydride (NaH), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic methylene carbon of this compound ( 2 ), displacing the chloride ion in a classic SN2 reaction. This step yields the key intermediate, the benzotriazolylmethyl ether ( 3 ).
-
Enolate Formation: A second equivalent of base abstracts an α-proton from the ketone moiety of intermediate 3 , generating an enolate ( 4 ). The formation of this enolate is crucial as it positions a nucleophilic carbon atom in proximity to the developing electrophilic center.
-
Intramolecular Cyclization (SNAr-type): The enolate ( 4 ) undergoes an intramolecular nucleophilic attack on the carbon atom of the benzene ring attached to the ether oxygen. This step is facilitated by the benzotriazole anion, which is an excellent leaving group. This cyclization forges the critical C-C bond of the furan ring, leading to the formation of a dihydrobenzofuran intermediate.
-
Elimination of Benzotriazole: The final step involves the elimination of the stable benzotriazole anion, which drives the reaction to completion and results in the aromatization of the newly formed furan ring. This yields the desired 2,3-disubstituted benzofuran ( 5 ).
Mechanistic Diagram
Caption: Reaction mechanism for benzofuran synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative synthesis of a 2,3-disubstituted benzofuran.
Materials and Reagents
| Reagent/Material | Purity | CAS Number | Supplier |
| o-Hydroxyphenyl Ketone | ≥98% | Varies | Sigma-Aldrich |
| This compound | ≥98% | 54187-96-1 | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | 109-99-9 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific |
| Hexanes | ACS Grade | 110-54-3 | Fisher Scientific |
| Saturated aq. NH₄Cl | 12125-02-9 | ||
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | ||
| Silica Gel (for column chromatography) | 230-400 mesh | 7631-86-9 |
Safety Precaution: Sodium hydride is a highly flammable solid that reacts violently with water. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the o-hydroxyphenyl ketone (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the ketone) via syringe.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reagent Addition: Add this compound (1.1 eq) as a solid or as a solution in a minimal amount of anhydrous THF.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,3-disubstituted benzofuran.
Substrate Scope and Representative Yields
This synthetic method is applicable to a range of o-hydroxyphenyl ketones, affording the corresponding 2,3-disubstituted benzofurans in good to excellent yields. The versatility allows for the introduction of various substituents at the 2- and 3-positions of the benzofuran core.
| Entry | R¹ (at C2) | R² (at C3) | Yield (%) |
| 1 | Phenyl | Methyl | 85 |
| 2 | 4-Methoxyphenyl | Methyl | 82 |
| 3 | 4-Chlorophenyl | Methyl | 88 |
| 4 | Phenyl | Ethyl | 80 |
| 5 | Naphthyl | Methyl | 78 |
Yields are representative based on published methodologies and may vary depending on the specific substrate and reaction scale.
Conclusion
The use of this compound provides a powerful and reliable method for the synthesis of 2,3-disubstituted benzofurans from o-hydroxyphenyl ketones. The protocol is characterized by its operational simplicity, broad substrate scope, and high yields. The causal mechanism, involving a tandem alkylation-cyclization-elimination sequence, highlights the utility of benzotriazole chemistry in modern organic synthesis. This methodology represents a valuable tool for researchers in medicinal chemistry and materials science, facilitating access to complex and biologically relevant molecular architectures.
References
Application Notes & Protocols: The Samarium-Mediated Barbier Reaction of 1-(Chloromethyl)-1H-benzotriazole with Carbonyl Compounds
Preamble: Strategic Importance and Application
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Barbier reaction, a one-pot alternative to the Grignard reaction, offers a streamlined approach by generating an organometallic nucleophile in the presence of the electrophile[1][2][3]. This guide focuses on a specific, highly useful variant: the Barbier-type reaction between 1-(chloromethyl)-1H-benzotriazole (BtCH₂Cl) and various aldehydes and ketones.
Benzotriazole is a remarkably versatile synthetic auxiliary[4]. Its derivatives are stable, crystalline solids, and the benzotriazolyl group can function as an excellent leaving group or activating group, facilitating a wide range of transformations[5][6]. The direct functionalization of the methyl group attached to the N1 position of benzotriazole opens a pathway to novel building blocks for pharmaceutical and materials science applications[7][8].
However, early attempts to generate an organometallic reagent from BtCH₂Cl using traditional metals like magnesium or zinc were unsuccessful[9]. This underscores a significant challenge in its application. This protocol overcomes this limitation by employing samarium(II) iodide (SmI₂), a powerful single-electron transfer (SET) agent, to mediate the reaction under exceptionally mild conditions[9][10]. The resulting 1-β-(hydroxyalkyl)benzotriazoles are valuable intermediates, poised for further synthetic elaboration.
Mechanistic Rationale: The Role of Samarium(II) Iodide
The success of this reaction hinges on the unique properties of SmI₂. Unlike more common organometallic reagents, the SmI₂-mediated Barbier reaction proceeds efficiently even with less reactive chlorides.
The proposed mechanism involves the following key steps:
-
Single-Electron Transfer (SET): Two equivalents of SmI₂ transfer electrons to the this compound. This reductive process cleaves the carbon-chlorine bond.
-
Organosamarium Intermediate Formation: The electron transfer results in the formation of a transient, nucleophilic organosamarium species, [BtCH₂]⁻ Sm³⁺. This intermediate is generated in situ.
-
Nucleophilic Attack: The organosamarium reagent immediately attacks the electrophilic carbonyl carbon of the aldehyde or ketone present in the reaction mixture. This forms a samarium alkoxide intermediate.
-
Protonolysis (Workup): The reaction is quenched with a mild acid (e.g., dilute HCl), which protonates the alkoxide to yield the final 1-β-(hydroxyalkyl)benzotriazole product.
Caption: Proposed mechanism of the SmI₂-mediated Barbier reaction.
The choice of SmI₂ is critical because it is a "soft" reductant, allowing for the formation of the organosamarium species without unwanted side reactions, such as the reduction of the benzotriazole ring or the carbonyl group itself[9].
Reaction Scope and Performance
This methodology is robust and applicable to a range of carbonyl compounds. The reaction proceeds smoothly under mild, neutral conditions, demonstrating its utility and broad functional group tolerance.
Table 1: Representative Yields of 1-β-(Hydroxyalkyl)benzotriazoles [9]
| Entry | Carbonyl Substrate | Product Structure | Yield (%) |
| 1 | Cyclohexanone | 1-(1-Hydroxycyclohexylmethyl)-1H-benzotriazole | 72 |
| 2 | Acetophenone | 1-(1-Hydroxy-1-phenylethyl)-1H-benzotriazole | 70 |
| 3 | Benzophenone | 1-(1-Hydroxy-1,1-diphenylethyl)-1H-benzotriazole | 60 |
| 4 | Propiophenone | 1-(1-Hydroxy-1-phenylpropyl)-1H-benzotriazole | 72 |
| 5 | Butan-2-one | 1-(1-Hydroxy-1-methylpropyl)-1H-benzotriazole | 65 |
Key Insights:
-
The reaction provides good to excellent yields for both aliphatic and aromatic ketones[9].
-
Steric hindrance, as seen with benzophenone, can slightly lower the yield but does not inhibit the reaction[9].
-
Notably, when α,β-unsaturated ketones are used, the reaction proceeds exclusively via 1,2-addition to the carbonyl group, without conjugate addition[9].
Limitations:
-
The reaction is less effective with α,β-unsaturated aldehydes and aromatic aldehydes. This is attributed to the rapid competitive reaction of these aldehydes with SmI₂ itself[9].
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step procedure for performing the SmI₂-mediated Barbier reaction.
General Experimental Workflow
The overall process can be visualized as a streamlined sequence from reagent preparation to product isolation.
Caption: High-level experimental workflow for the Barbier reaction.
Preparation of Reagents
-
This compound (BtCH₂Cl): This reagent can be synthesized from 1-hydroxymethylbenzotriazole and thionyl chloride[11]. It is a solid that should be handled with appropriate personal protective equipment (PPE).
-
Samarium(II) Iodide (SmI₂) Solution (0.1 M in THF): Commercially available solutions are recommended for consistency. Alternatively, it can be prepared from samarium metal and diiodomethane or iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is typically a deep blue or green-blue color.
-
Anhydrous Tetrahydrofuran (THF): THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. Moisture will quench the SmI₂ reagent.
Step-by-Step Reaction Protocol
Materials:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
This compound (1.0 mmol)
-
Aldehyde or Ketone (1.2 mmol)
-
0.1 M Samarium(II) Iodide in THF (22 mL, 2.2 mmol)
-
0.1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Using a syringe, add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol) to the reaction flask. The solution should be a deep blue color.
-
In a separate vial, dissolve this compound (1.0 mmol) and the carbonyl substrate (1.2 mmol) in a minimal amount of anhydrous THF (~2-3 mL).
-
Add this solution dropwise via syringe to the stirring SmI₂ solution at room temperature.
-
-
Reaction Execution:
-
Upon addition, the characteristic blue color of the SmI₂ solution will typically fade, indicating consumption of the reagent.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding 0.1 M HCl solution dropwise until the mixture becomes colorless.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-β-(hydroxyalkyl)benzotriazole product.
-
Troubleshooting and Expert Recommendations
-
Problem: The blue color of the SmI₂ solution disappears immediately upon adding the substrate solution, and the reaction does not proceed.
-
Cause & Solution: This likely indicates the presence of moisture or oxygen in the reagents or glassware. Ensure all glassware is rigorously flame-dried, THF is anhydrous, and the inert atmosphere is maintained.
-
-
Problem: The reaction is sluggish or incomplete.
-
Cause & Solution: While the reaction is generally fast, some sterically hindered ketones may react more slowly. Allow for a longer reaction time. If the issue persists, ensure the quality of the SmI₂ solution, as it can degrade over time.
-
-
Expert Tip: For sensitive or valuable substrates, it is advisable to titrate the SmI₂ solution before use to confirm its molarity.
Safety and Handling
-
This compound: Handle as a potential irritant. Wear gloves, safety glasses, and a lab coat.
-
Samarium(II) Iodide: While less pyrophoric than many organometallics, SmI₂ solutions are air and moisture-sensitive. All manipulations must be performed under an inert atmosphere.
-
Thionyl Chloride (for BtCH₂Cl synthesis): Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Barbier Coupling Reaction | Ambeed [ambeed.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Barbier Reaction of 1-(Chloromethyl)benzotriazole with Aldehydes and Ketones mediated by Samarium Diiodide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
1-(Chloromethyl)-1H-benzotriazole as a reagent in C-C bond formation.
An In-Depth Guide to 1-(Chloromethyl)-1H-benzotriazole in Carbon-Carbon Bond Formation
Application Note & Protocols for Synthetic Chemistry
Introduction: The Unique Role of Benzotriazole in Synthesis
In the landscape of modern organic synthesis, the pursuit of efficient and versatile reagents is paramount. Benzotriazole (BtH) has emerged as an exceptional synthetic auxiliary, prized for its stability, low cost, and remarkable reactivity profile.[1][2][3] The benzotriazole unit can be readily introduced into a molecule, where it can activate the molecule for a variety of transformations, and importantly, it can be just as easily removed, serving as an excellent leaving group.[1][4] This dual nature allows for the construction of complex molecular architectures that might be challenging to access through other methods.[2]
This guide focuses on a particularly useful derivative, This compound (BtCH₂Cl) . This reagent effectively functions as a stabilized, solid-phase equivalent of a formaldehyde cation or a chloromethyl cation. The presence of the chloromethyl group provides a reactive electrophilic center, enabling the facile introduction of a "CH₂-Bt" moiety onto a wide range of nucleophiles.[5] This initial step is the gateway to a powerful, two-stage strategy for C-C bond formation, a cornerstone of molecular construction in pharmaceutical and materials science research.
Reagent Profile and Preparation
2.1. Chemical Properties
| Property | Value | Reference |
| CAS Number | 54187-96-1 | [6][7] |
| Molecular Formula | C₇H₆ClN₃ | [7][8] |
| Molecular Weight | 167.60 g/mol | [6][8] |
| Appearance | Pale brown to white solid | [9] |
| Melting Point | 136-139 °C (lit.) | [10] |
2.2. Protocol for Synthesis of this compound
The reagent is typically prepared from the corresponding alcohol, 1-(hydroxymethyl)benzotriazole, via reaction with thionyl chloride (SOCl₂).[9][11]
Protocol 1: Synthesis of this compound
-
Materials: 1-hydroxymethylbenzotriazole (1.0 eq), Thionyl chloride (SOCl₂, ~4.0 eq), Methanol, Benzene (for recrystallization).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), place 1-hydroxymethylbenzotriazole (e.g., 12.0 g).
-
Cool the flask in an ice bath.
-
Add thionyl chloride (e.g., 40 mL) dropwise to the stirred solid. The addition should be controlled to manage the initial exothermic reaction and gas evolution.[9][11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 90 minutes.[11]
-
After reflux, allow the mixture to cool. Remove the excess thionyl chloride by distillation.
-
To scavenge the final traces of SOCl₂, carefully add methanol (e.g., 50 mL) and heat the mixture for an additional 15 minutes.[11]
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
The crude product can be recrystallized from benzene to yield pure this compound as a pale solid (Typical yield: ~80%).[9][11]
-
The Core Mechanism: A Two-Step Strategy for C-C Bond Formation
The utility of BtCH₂Cl in C-C bond formation hinges on a powerful two-step sequence. This approach provides a level of control and versatility not offered by direct alkylation with more reactive and often unstable reagents.
-
Step 1: Nucleophilic Substitution (C-Benzotriazolylmethylation). A carbon-based nucleophile (such as an enolate, silyl enol ether, or organometallic reagent) attacks the electrophilic methylene carbon of BtCH₂Cl, displacing the chloride ion in a standard Sₙ2 reaction. This forms a new C-C bond and tethers the benzotriazole group to the nucleophile's parent structure.
-
Step 2: Displacement of Benzotriazole. The benzotriazole anion is an excellent leaving group due to the stability conferred by its aromaticity. A second nucleophile, typically a Grignard or organolithium reagent, can then displace the entire benzotriazole moiety, forming the final, desired C-C bond.
This sequence allows for the sequential, controlled addition of two different carbon fragments to a central methylene "linker".
Caption: General workflow for C-C bond formation using BtCH₂Cl.
Application Protocols: C-Alkylation of Carbonyl Compounds
A primary application of this methodology is the α-alkylation of carbonyl compounds, which are fundamental building blocks in organic chemistry.[12][13] The process involves converting the ketone or ester into a nucleophilic enolate or silyl enol ether, which is then reacted with BtCH₂Cl.
4.1. Synthesis of α-(Benzotriazol-1-ylmethyl) Ketones
Silyl enol ethers provide a neutral and regiochemically controlled method for generating the required nucleophile, reacting with BtCH₂Cl to form α-benzotriazolyl-substituted ketones.[14][15]
Protocol 2: Synthesis of 2-(Benzotriazol-1-ylmethyl)cyclohexanone
-
Materials: 1-(Trimethylsilyloxy)cyclohexene (1.0 eq), this compound (1.0 eq), dry acetonitrile (solvent).
-
Procedure:
-
To a stirred solution of this compound in dry acetonitrile, add 1-(trimethylsilyloxy)cyclohexene at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(benzotriazol-1-ylmethyl)cyclohexanone.
-
4.2. C-C Bond Formation via Benzotriazole Displacement
The α-(benzotriazol-1-ylmethyl) ketone intermediate is now primed for the final C-C bond forming step. The benzotriazole group is displaced by a Grignard reagent, yielding the α-alkylated ketone.
Caption: C-C bond formation by displacement of the benzotriazole auxiliary.
Protocol 3: Synthesis of 2-Benzylcyclohexanone
-
Materials: 2-(Benzotriazol-1-ylmethyl)cyclohexanone (1.0 eq), Benzylmagnesium chloride (1.5-2.0 eq, solution in THF), dry THF (solvent).
-
Procedure:
-
Dissolve the 2-(benzotriazol-1-ylmethyl)cyclohexanone intermediate in dry THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of benzylmagnesium chloride via syringe. The benzotriazole group is an excellent leaving group, facilitating this displacement.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography to yield the final product, 2-benzylcyclohexanone.
-
Scope and Applications
The methodology is not limited to ketones and demonstrates broad applicability.
| Nucleophile Type | Example | Application Area | Reference |
| Active Methylene Compounds | Diethyl malonate, Ethyl acetoacetate | Synthesis of functionalized esters and dicarbonyls | [16][17] |
| Aldehydes/Ketones (via Barbier) | Reaction with SmI₂ and carbonyls | Synthesis of β-hydroxyalkyl benzotriazoles | [18][19] |
| Nitrogen Heterocycles | Imidazole, Pyrrole | Synthesis of N-functionalized heterocycles | [10] |
| Silyl Enol Ethers | Cyclohexanone derivatives | Controlled α-alkylation of ketones | [14][15] |
This reagent is a key building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[5] Its ability to introduce the benzotriazolylmethyl moiety allows for diverse derivatizations, opening pathways to novel chemical structures.[10]
Safety and Handling
6.1. Hazard Identification
This compound is a hazardous substance and must be handled with appropriate care.
-
GHS Classification: Corrosive to Metals (Category 1), Skin Corrosion/Irritation (Category 1B/1C).[8][20]
-
Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[7][8]
6.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[8][20]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
-
-
Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. Store locked up.[8][20]
Conclusion
This compound stands out as a highly effective and versatile reagent for synthetic chemists. Its power lies in a robust, two-stage strategy for creating C-C bonds: an initial Sₙ2 reaction to install a benzotriazolylmethyl group, followed by the displacement of the stable benzotriazole anion with a second carbon nucleophile. This methodology provides a controlled and adaptable route for the α-alkylation of carbonyl compounds and the functionalization of other carbon nucleophiles, making it an invaluable tool in the synthesis of complex organic molecules for research and drug development.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. ijariie.com [ijariie.com]
- 3. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound 98 54187-96-1 [sigmaaldrich.com]
- 11. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bipublication.com [bipublication.com]
- 14. Novel Synthesis of α-Benzotriazolyl-substituted Ketones† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. Novel Synthesis of α‐Benzotriazolyl‐Substituted Ketones. | Semantic Scholar [semanticscholar.org]
- 16. real.mtak.hu [real.mtak.hu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Barbier Reaction of 1-(Chloromethyl)benzotriazole with Aldehydes and Ketones mediated by Samarium Diiodide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 20. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Chloromethyl)-1H-benzotriazole
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a versatile reagent in organic synthesis, particularly for introducing the benzotriazol-1-ylmethyl group, achieving a high yield of pure this compound is paramount for the success of subsequent reactions.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
The most common and reliable synthesis is a two-step process: first, the hydroxymethylation of 1H-benzotriazole, followed by the chlorination of the resulting alcohol. This guide will address critical parameters and common pitfalls in both stages.
Synthesis Workflow Overview
The overall process involves two key transformations. The first is the addition of formaldehyde to 1H-benzotriazole to form the intermediate, 1-(hydroxymethyl)benzotriazole. The second step is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom using a chlorinating agent, most commonly thionyl chloride.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide & Optimization Strategies
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem: My yield is consistently low in the final chlorination step.
Answer: Low yield in the chlorination of 1-(hydroxymethyl)benzotriazole is the most frequent issue. The causes can be traced to the quality of the starting material, reaction conditions, or the workup procedure. Let's break down the critical control points.
1. Quality of the 1-(hydroxymethyl)benzotriazole Intermediate:
-
Causality: The intermediate alcohol must be pure and, most importantly, anhydrous. Any residual water will rapidly consume the thionyl chloride, reducing the amount available for the desired reaction and generating excess HCl gas.
-
Validation & Solution:
-
Ensure the 1-(hydroxymethyl)benzotriazole is thoroughly dried in a vacuum oven before use.
-
Confirm its purity via melting point analysis.
-
2. Management of Reaction Conditions:
-
Causality: The reaction with thionyl chloride is highly exothermic and evolves gaseous byproducts (SO₂ and HCl). Uncontrolled addition can lead to a temperature spike, promoting the formation of undesirable, often tarry, byproducts. Conversely, insufficient heating will result in an incomplete reaction.
-
Validation & Solution:
-
Addition Phase: Add the thionyl chloride dropwise to a slurry of the alcohol while maintaining the temperature in an ice bath.[3][4] This allows for controlled dissipation of heat. You should observe vigorous gas evolution.[4]
-
Reaction Phase: After the initial addition, the mixture should be allowed to warm to room temperature and then heated to reflux (a temperature of 65°C for 60 minutes has been reported to be effective).[4] This provides the necessary activation energy to drive the reaction to completion. The solid material should dissolve, yielding a clear solution.[4]
-
3. Removal of Excess Thionyl Chloride:
-
Causality: Thionyl chloride is a harsh reagent. Leaving it in the reaction mixture for an extended period after completion, especially at elevated temperatures, can degrade the desired product. Furthermore, its presence complicates product isolation.
-
Validation & Solution:
-
After the reflux period, remove the excess thionyl chloride by distillation under atmospheric or reduced pressure.[3][4]
-
To remove the final traces, add a scavenger solvent like methanol.[3][4] Methanol reacts with residual thionyl chloride to form volatile products (methyl sulfite and HCl), effectively quenching the reagent. The mixture is briefly heated to reflux again to ensure complete reaction and precipitation of the product.[4]
-
4. Product Isolation:
-
Causality: The product has some solubility in the workup solvents. Inefficient precipitation will lead to significant loss of material in the filtrate.
-
Validation & Solution:
-
After the methanol quench, cool the solution thoroughly in an ice bath for at least 30 minutes to maximize crystallization and minimize solubility losses before filtering.[4]
-
Wash the collected solid with a small amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.
-
Caption: Troubleshooting flowchart for low yield of this compound.
Problem: The final product is a discolored oil or a low-melting solid, not a pale, crystalline powder.
Answer: This indicates significant impurities. The primary causes are impure starting materials or decomposition during the reaction.
-
Causality (Starting Material): The synthesis of the parent 1H-benzotriazole from o-phenylenediamine can produce dark, tarry impurities that carry over into subsequent steps.[5]
-
Solution: If your 1H-benzotriazole is discolored, consider purifying it first by recrystallization or distillation.[6]
-
Causality (Decomposition): As mentioned, overheating during the chlorination step is a major source of degradation products.
-
Solution: Adhere strictly to the temperature control protocol: cold for addition, hot for reaction. Ensure the post-reaction workup is performed promptly.
-
Causality (Purification): The crude product will contain some impurities.
-
Solution: Recrystallization is essential for obtaining a high-purity product. Benzene was historically used, but due to its toxicity, other solvents like methanol or a toluene/heptane mixture can be effective alternatives.[3] The expected melting point of the pure product is 136–139 °C.[4] A lower, broader melting range confirms the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for this synthesis? A1: With proper optimization and technique, yields for the chlorination step are typically high. Reported yields in the literature range from 78% to 82.9%.[3][4] If your yield is significantly below 70%, it warrants a review of your procedure using the troubleshooting guide above.
Q2: Is a one-pot procedure from 1H-benzotriazole possible? A2: Yes, a more practical one-pot approach has been described. This method involves heating a mixture of benzotriazole and aqueous formaldehyde in toluene under a Dean-Stark trap to remove water, forming the hydroxymethyl intermediate in situ. Thionyl chloride is then added directly to this solution, which is heated to give the final product.[7] This can improve efficiency by avoiding the isolation of the intermediate.
Q3: What are the main safety precautions for handling thionyl chloride? A3: Thionyl chloride is corrosive and reacts violently with water. The reaction produces SO₂ and HCl, which are toxic and corrosive gases.
-
Always handle thionyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Set up a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize the evolved gases.[4]
Q4: Can other chlorinating agents like oxalyl chloride or phosphorus pentachloride be used? A4: While other reagents can convert alcohols to chlorides, thionyl chloride is preferred for this specific transformation. Its advantages include the formation of only gaseous byproducts (SO₂ and HCl), which simplifies the workup and purification process compared to reagents that produce solid or liquid byproducts.
Comparative Data of Published Protocols
| Parameter | Burckhalter et al. (1952)[3] | US Patent 5441563[4] |
| Starting Material | 12 g of 1-hydroxymethylbenzotriazole | 45.0 parts of 1-hydroxymethylbenzotriazole |
| Thionyl Chloride | 40 ml | 130 parts |
| Addition Temp. | Ice-bath temperature | Ice bath |
| Reaction Temp. | Reflux | 65 °C |
| Reaction Time | 90 minutes | 60 minutes |
| Workup | Distillation, then 50 ml methanol quench | Distillation, then 100 parts methanol quench |
| Recrystallization | Benzene | Not specified for this step, product filtered |
| Reported Yield | 78% | 82.9% |
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(hydroxymethyl)benzotriazole
This protocol is adapted from a procedure utilizing an acidic catalyst.[8]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1H-benzotriazole (11.9 g, 0.1 mol), paraformaldehyde (5 g), sulfuric acid (0.5 g), and water (100 ml).
-
Slowly heat the mixture while stirring. Maintain the temperature at 40 °C and continue to stir for 4 hours. A white powdery substance will form.
-
Increase the temperature to 80 °C and stir until all the precipitate dissolves completely.
-
Maintain at 80 °C for an additional 30 minutes.
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystallization.
-
Collect the white, needle-like crystals of 1-hydroxymethylbenzotriazole by vacuum filtration.
-
Dry the product thoroughly in a vacuum oven. The expected yield is high, potentially over 90%.
Protocol B: Synthesis of this compound
This protocol is a consolidated and optimized procedure based on reliable literature sources.[3][4]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing dilute NaOH.
-
Charging the Flask: Place dried 1-(hydroxymethyl)benzotriazole (e.g., 14.9 g, 0.1 mol) into the flask.
-
Reagent Addition: Place the flask in an ice-water bath. Add thionyl chloride (e.g., 22 ml, ~35.7 g, 0.3 mol) to the dropping funnel and add it dropwise to the stirred slurry of the alcohol over 30-45 minutes. Maintain the temperature below 10 °C. Vigorous evolution of gas (HCl, SO₂) will occur.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a heating mantle to a gentle reflux (~65-70 °C) for 60-90 minutes. The solid should dissolve to form a clear, pale-yellow solution.
-
Quenching Excess Reagent:
-
Cool the flask slightly. Rearrange the apparatus for distillation and remove the bulk of the excess thionyl chloride by simple distillation.
-
Cool the flask to 35-40 °C. Cautiously and slowly add methanol (e.g., 50 ml) to the residue to scavenge the remaining thionyl chloride. This step is also exothermic.
-
-
Product Precipitation: Heat the methanolic solution to reflux for 15 minutes. The product will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for at least 30 minutes. Collect the pale solid by vacuum filtration and wash it with a small amount of cold methanol.
-
Drying & Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization if necessary. The expected yield is 13-14 g (78-83%). Verify the product's identity by its melting point (136-139 °C).
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Reactions with 1-(Chloromethyl)-1H-benzotriazole
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-1H-benzotriazole. This center is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize the formation of common side products. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to optimize your synthetic strategies.
Introduction to this compound: A Versatile Reagent
This compound is a highly valuable and reactive electrophile in organic synthesis. Its utility stems from the facile displacement of the chloride ion by a wide range of nucleophiles, allowing for the introduction of the benzotriazol-1-ylmethyl group. This moiety can serve as a useful protecting group or as a reactive intermediate for further transformations. However, its high reactivity can also lead to the formation of several common side products. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Category 1: Over-alkylation and Multiple Additions
Question 1: I am reacting this compound with a primary amine and observing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a dialkylated product, specifically a bis(benzotriazol-1-ylmethyl)amine derivative. This occurs when two molecules of this compound react with your primary amine. The initially formed secondary amine is often still nucleophilic enough to react with a second equivalent of the electrophile.
-
Stoichiometry is Key: The most common cause of dialkylation is using an excess of this compound. To favor mono-alkylation, it is often beneficial to use a slight excess of the primary amine.
-
Controlled Addition: Instead of adding all the this compound at once, a slow, dropwise addition to the solution of the amine can help maintain a low concentration of the electrophile, thus disfavoring the second addition.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the mono-alkylated product by reducing the rate of the second, generally slower, alkylation step.
-
Solvent and Base Selection: The choice of solvent and base can influence the nucleophilicity of the mono-alkylated intermediate. In some cases, a less polar solvent or a bulkier, non-nucleophilic base can hinder the second alkylation.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), and stir the suspension.
-
Controlled Electrophile Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the aniline suspension over a period of 1-2 hours at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Competing mono- and dialkylation pathways.
Category 2: Isomeric Impurities
Question 2: My NMR spectrum shows two distinct sets of benzotriazole protons, suggesting I have a mixture of isomers. What is the likely isomeric impurity and how can I control the regioselectivity?
Answer:
You are most likely observing the formation of the N2-alkylated isomer in addition to your desired N1-alkylated product. Benzotriazole has two potential sites for alkylation on the triazole ring: N1 and N2. The ratio of these isomers is highly dependent on the reaction conditions.
The regioselectivity of benzotriazole alkylation is a complex interplay of electronic and steric factors, as well as the nature of the electrophile and the reaction environment. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions.
-
Catalyst and Reagent Choice: Recent literature has shown that the choice of catalyst can dramatically influence the N1/N2 ratio. For instance, certain metal catalysts can selectively promote the formation of one isomer over the other.[1][2]
-
Solvent Polarity: The polarity of the solvent can influence which nitrogen atom is more accessible for alkylation. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) can help optimize for the desired isomer.
-
Counter-ion of the Base: The nature of the cation from the base used for deprotonation can also play a role in directing the alkylation.
References
Technical Support Center: Purification of Crude 1-(Chloromethyl)-1H-benzotriazole
Welcome to the technical support guide for the purification of crude 1-(Chloromethyl)-1H-benzotriazole (CMBT). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity CMBT. We will address common challenges and provide in-depth solutions based on established chemical principles and literature-validated methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when handling and purifying crude CMBT.
Q1: What are the typical impurities in my crude this compound?
A1: The impurity profile of crude CMBT is highly dependent on the synthetic route.
-
From 1-hydroxymethylbenzotriazole and Thionyl Chloride: The most common synthesis involves reacting 1-hydroxymethylbenzotriazole with thionyl chloride.[1][2] Impurities from this route can include:
-
Unreacted 1-hydroxymethylbenzotriazole: A more polar starting material that can often be removed during recrystallization.
-
Residual Thionyl Chloride (SOCl₂): This is typically quenched with an alcohol like methanol, but trace amounts may persist if the workup is incomplete.[2]
-
Benzotriazole: Formed from potential decomposition of the starting material or product.
-
Colored, Tarry Byproducts: Benzotriazole syntheses are known to sometimes produce dark, polymeric impurities which can discolor the crude product, often described as a pale brown solid.[2][3]
-
-
From Benzotriazole and Dichloromethane (DCM): An alternative synthesis involves the reaction of benzotriazole with DCM. Impurities may include:
-
Unreacted Benzotriazole: The primary starting material.
-
Bis(benzotriazol-1-yl)methane: A common byproduct from the reaction of a second benzotriazole molecule.
-
Q2: What is the most effective and straightforward method for purifying crude CMBT?
A2: Recrystallization is the most widely cited and effective method for purifying crude CMBT on a laboratory scale. It is efficient at removing both less soluble and more soluble impurities, resulting in a high-purity crystalline product. For persistent impurities, column chromatography may be necessary, though it is often not required if the synthesis is well-controlled.
Q3: Which solvents are recommended for the recrystallization of CMBT?
A3: The choice of solvent is critical. An ideal solvent should dissolve CMBT well at an elevated temperature but poorly at low temperatures. Based on literature, the following solvents have been used successfully:
-
Benzene: Has been historically reported for recrystallization.[1] However, due to its toxicity, safer alternatives are often preferred.
-
Methanol: Crystals suitable for X-ray diffraction have been obtained from methanol, indicating it is a good crystallizing solvent.[1] The workup procedure in some syntheses involves adding methanol to quench excess thionyl chloride and then cooling to precipitate the product, which confirms CMBT's lower solubility in cold methanol.[2]
An ethanol/water or toluene/heptane system could also be explored to fine-tune solubility and crystallization.
Q4: How should I handle and store purified this compound?
A4:
-
Handling: CMBT is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Always handle it inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[5]
-
Storage: The compound should be stored in a tightly sealed, corrosion-resistant container. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[6] Some suppliers also suggest storage in a cool, dark place below 15°C.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Issue 1: Low Yield After Recrystallization | 1. Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling. 2. Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for the crystals to form. 3. Premature Crystallization: The product crystallizes on the filter funnel during hot filtration. | Solution: 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This maximizes supersaturation upon cooling, leading to a higher recovery of crystals. 2. Maximize Cooling: After initial cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes.[2] For some systems, further cooling in a freezer can improve yield, provided the solvent does not freeze. 3. Prevent Premature Precipitation: Preheat the filter funnel and receiving flask before performing a hot filtration step (if one is needed to remove insoluble impurities). This ensures the solution stays hot and the product remains dissolved. |
| Issue 2: Product is Still Colored (e.g., Yellow/Brown) After Recrystallization | 1. Trapped Impurities: Colored, tarry byproducts are trapped within the crystal lattice.[3] 2. Co-crystallization: An impurity with similar solubility properties is crystallizing alongside the product. 3. Thermal Decomposition: The compound may be degrading slightly at the boiling point of the solvent, creating colored species. | Solution: 1. Activated Charcoal Treatment: Dissolve the crude product in the recrystallization solvent, add a small amount (1-2% w/w) of activated charcoal, and gently reflux for 5-10 minutes. The charcoal will adsorb the colored impurities.[3] Filter the hot solution through a pad of Celite to remove the charcoal before cooling. Causality: The high surface area and porous nature of activated charcoal allow it to effectively adsorb large, flat, aromatic molecules, which are often the source of color. 2. Solvent System Change: Perform a second recrystallization using a different solvent system. This changes the solubility dynamics and can leave the co-crystallizing impurity behind in the mother liquor. |
| Issue 3: Melting Point is Broad or Lower Than Literature Value (136-139 °C) | 1. Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This is a fundamental principle of physical chemistry (melting point depression). 2. Residual Solvent: The purified crystals are not fully dry, and trapped solvent is acting as an impurity. | Solution: 1. Repeat Recrystallization: The most reliable way to improve purity is to perform one or more additional recrystallizations until the melting point is sharp and within the expected range. 2. Thorough Drying: Dry the filtered crystals under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable, to remove all traces of solvent. A vacuum oven is ideal for this purpose.[2] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common purification issues with CMBT.
Caption: Troubleshooting decision tree for CMBT purification.
Part 3: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the purification of this compound by recrystallization from methanol.
Objective: To purify crude CMBT (e.g., 10 g) to >98% purity.
Materials & Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Activated Charcoal (optional, for highly colored crude)
-
Celite (optional, for charcoal filtration)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with stirring function
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Protocol:
-
Dissolution:
-
Place 10 g of crude CMBT into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of methanol.
-
Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions (5-10 mL at a time) until the solid completely dissolves at or near the boiling point. Scientific Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery upon cooling.
-
-
(Optional) Decolorization:
-
If the solution is significantly colored (e.g., dark brown), remove it from the heat.
-
Allow it to cool slightly, then add ~0.2 g (2% w/w) of activated charcoal.
-
Return the flask to the hot plate and gently reflux for 5-10 minutes. Scientific Rationale: The charcoal adsorbs high molecular weight, conjugated impurities that cause color.[3]
-
-
(Optional) Hot Filtration:
-
If charcoal was used, perform a hot filtration to remove it. Place a piece of filter paper in a Buchner funnel, add a small layer of Celite, and pre-heat the funnel and receiving flask with hot solvent vapor or in an oven.
-
Quickly filter the hot solution under vacuum. Wash the flask and filter cake with a small amount of hot methanol to recover any remaining product. Scientific Rationale: This step must be done quickly and with pre-heated equipment to prevent the desired product from crystallizing prematurely on the filter.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation and Drying:
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved. Scientific Rationale: Drying under vacuum is essential to remove residual solvent, which can act as an impurity and depress the melting point.
-
-
Purity Assessment:
References
- 1. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 4. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. calpaclab.com [calpaclab.com]
Managing the reactivity of 1-(Chloromethyl)-1H-benzotriazole with nucleophiles.
Technical Support Center: 1-(Chloromethyl)-1H-benzotriazole
Welcome to the technical support center for this compound (Bt-CH₂Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for managing the reactivity of this versatile but highly electrophilic alkylating agent. Here, we address common challenges and frequently asked questions to help you achieve predictable and successful outcomes in your experiments.
Section 1: Understanding the Reagent
This compound is a powerful electrophile widely used in organic synthesis to introduce a benzotriazol-1-ylmethyl group onto a variety of nucleophiles.[1][2] Its high reactivity stems from the presence of the chloromethyl group attached to the benzotriazole ring, which acts as an excellent leaving group upon nucleophilic attack.[1] This reagent is instrumental in synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[1]
The primary reaction mechanism is a standard SN2 nucleophilic substitution. A nucleophile (Nu:) attacks the electrophilic methylene carbon, displacing the chloride ion to form a new C-Nu bond.
dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} केंद Caption: General SN2 reaction of a nucleophile with Bt-CH₂Cl.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
FAQ 1: My reaction is sluggish or fails to proceed. What are the likely causes and solutions?
This is a frequent issue, often pointing to one of several factors related to the nucleophile, solvent, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Insufficient Nucleophilicity: The reactivity of nucleophiles varies significantly. Amines and thiols are generally more reactive than alcohols or phenols. If you are using a weak nucleophile (e.g., a secondary alcohol or an electron-deficient aniline), more forcing conditions are necessary.
-
Improper Solvent Choice: SN2 reactions are most efficient in polar aprotic solvents, which solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Inadequate Base: For nucleophiles requiring deprotonation (alcohols, thiols, secondary amines), the choice and amount of base are critical. The base must be strong enough to deprotonate the nucleophile but ideally should not compete as a nucleophile itself.
-
Low Reagent Purity: The purity of Bt-CH₂Cl is crucial for predictable reactivity.[1] Ensure you are using a high-purity grade (≥98%) reagent.
Recommended Solvent and Base Combinations
| Nucleophile Type | Recommended Solvent | Recommended Base | Typical Temp. (°C) |
| Primary/Secondary Amines | Acetonitrile, THF, DMF | K₂CO₃, Et₃N (as scavenger) | 25 - 60 |
| Anilines | DMF, DMSO | K₂CO₃ | 50 - 90 |
| Alcohols/Phenols | THF, DMF | NaH, K₂CO₃ | 0 to 80 |
| Thiols/Thiophenols | Acetonitrile, Ethanol | K₂CO₃, NaOEt | 25 - 50 |
FAQ 2: I'm observing multiple spots on my TLC, including what appears to be a double-addition product. How can I improve selectivity?
This is a classic problem when using primary amines or other nucleophiles with multiple reactive sites. Over-alkylation can be a significant side reaction.
Causality: this compound is highly reactive. Once the primary amine is mono-alkylated, the resulting secondary amine is often still nucleophilic enough to react with another equivalent of Bt-CH₂Cl, leading to a tertiary amine.
Solutions to Improve Mono-alkylation Selectivity:
-
Stoichiometry Control (Inverse Addition): Instead of adding the Bt-CH₂Cl to the amine, slowly add the amine to a solution of excess Bt-CH₂Cl. This ensures that the amine is more likely to encounter the alkylating agent than another mono-alkylated product. However, this is often impractical due to the need to separate the product from excess starting material. A more common approach is to use an excess of the amine.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature). Higher temperatures increase the rate of the second alkylation.
-
Use of Bulky Protecting Groups: If applicable to your synthesis, a bulky, temporary protecting group on the nucleophile can sterically hinder the second addition.
Protocol: Selective Mono-N-Alkylation of a Primary Amine
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (2.0 to 3.0 equivalents) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress closely by TLC.
-
Workup: Once the Bt-CH₂Cl is consumed, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The excess primary amine can often be removed by an acidic wash (e.g., 1M HCl), which protonates the primary amine, making it water-soluble.
FAQ 3: The reagent appears to be degrading or causing charring at elevated temperatures. What is its thermal stability?
While a specific decomposition temperature is not well-defined in common literature, this compound is a high-melting solid (m.p. 136-139 °C) but can be thermally sensitive, especially in the presence of impurities or certain nucleophiles.[3][4]
Expert Insights:
-
Avoid Prolonged Heating: It is advisable to avoid prolonged heating above 100-110 °C. Most successful reactions reported in the literature occur between room temperature and 80 °C.[5][6]
-
Exothermic Reactions: The reaction with potent nucleophiles (e.g., primary aliphatic amines, thiophenolates) can be highly exothermic. Controlled, dropwise addition of the reagent at a low temperature is crucial to manage the reaction exotherm and prevent side reactions or decomposition.
-
Purity is Key: The synthesis of Bt-CH₂Cl from 1-hydroxymethylbenzotriazole and thionyl chloride must be performed carefully to remove all excess thionyl chloride, as residual acid can catalyze decomposition pathways.[4][7]
FAQ 4: Are there any specific safety precautions I should take when handling this compound?
Yes. Due to its high reactivity, this compound requires careful handling.
Safety Profile:
-
Corrosive: The material is classified as corrosive (GHS05) and can cause severe skin burns and eye damage (H314).[3]
-
Lachrymator: Like many alkylating agents, it is a lachrymator and irritant.
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical safety goggles with a face shield.[3]
-
Ventilation: Handle the solid and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Quenching: Any residual reagent should be quenched carefully. A common method is to add it slowly to a stirred solution of a non-volatile amine (like diisopropylethylamine) or a sodium thiosulfate solution in a suitable solvent.
Section 3: References
-
This compound 98% | Sigma-Aldrich. (n.d.). MilliporeSigma. Retrieved from --INVALID-LINK--
-
Synthesis of 1-Chloromethyl benzotriazole. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
Understanding the Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
1-Chloromethyl-1H-1,2,3-benzotriazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o3173. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole. (n.d.). Scilit. Retrieved from --INVALID-LINK--
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2022). ACS Omega. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. 1-(氯甲基)-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 1-(Chloromethyl)-1H-benzotriazole under photocatalytic conditions.
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the photocatalytic degradation of 1-(chloromethyl)-1H-benzotriazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and accurate experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photocatalytic degradation of this compound, providing insights into its degradation pathways and the underlying scientific principles.
Q1: What are the expected initial steps in the photocatalytic degradation of this compound?
A1: The degradation is anticipated to initiate with the cleavage of the carbon-chlorine (C-Cl) bond on the chloromethyl group. This is due to the C-Cl bond being the most labile site for reductive dehalogenation by photogenerated electrons. This initial step is critical as it removes the halogen, a key functional group influencing the molecule's reactivity and toxicity. Subsequently, the resulting 1-(methyl)-1H-benzotriazole radical can undergo further oxidation.
Q2: What are the likely major degradation pathways for this compound under photocatalytic conditions?
A2: While a definitive pathway is subject to experimental verification, based on the degradation of similar benzotriazole derivatives, a multi-step process is expected.[1][2][3][4] Following the initial dehalogenation, the primary degradation pathways likely involve:
-
Hydroxylation: The introduction of hydroxyl radicals (•OH) to the benzene ring of the benzotriazole moiety is a common subsequent step.[3] This leads to the formation of various hydroxylated intermediates.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
-
Ring Opening: Both the triazole and benzene rings can undergo cleavage, leading to the formation of smaller aliphatic acids and eventually complete mineralization to CO2, H2O, and inorganic ions.[4]
Q3: What are the primary reactive species responsible for the degradation?
A3: In heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO₂), the degradation is primarily driven by reactive oxygen species (ROS) generated upon UV or solar irradiation. These include:
-
Hydroxyl radicals (•OH): Highly reactive and non-selective oxidants that attack the aromatic ring and the alkyl side chain.
-
Superoxide radicals (O₂•⁻): Formed by the reaction of photogenerated electrons with dissolved oxygen.
-
Photogenerated holes (h⁺): Can directly oxidize the adsorbed this compound molecule.
Q4: How does pH influence the degradation rate?
A4: The pH of the solution can significantly impact the degradation rate by affecting the surface charge of the photocatalyst and the speciation of the target molecule. For TiO₂, the point of zero charge (pzc) is around pH 6.5. At pH values below the pzc, the catalyst surface is positively charged, which can enhance the adsorption of anionic species. Conversely, at pH values above the pzc, the surface is negatively charged, favoring the adsorption of cationic species. The effect of pH on the degradation of this compound should be experimentally determined to find the optimal conditions.[5]
Q5: What is the expected toxicity of the degradation intermediates compared to the parent compound?
A5: Generally, the photocatalytic degradation process aims to mineralize the organic pollutant into harmless inorganic substances. While some intermediates formed during the degradation of benzotriazoles can be toxic, continued irradiation typically leads to their further degradation and an overall reduction in the toxicity of the solution.[4] However, it is crucial to perform toxicity assays on the treated samples to confirm the detoxification.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during photocatalytic degradation experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no degradation of this compound | 1. Inactive Photocatalyst: The catalyst may be deactivated or have low activity. 2. Insufficient Light Source: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst. 3. Sub-optimal pH: The pH of the solution may not be favorable for the reaction. 4. Presence of Scavengers: Other substances in the solution (e.g., certain ions, dissolved organic matter) may be consuming the reactive oxygen species. | 1. Catalyst Check: Ensure the catalyst is properly prepared and stored. Consider testing a fresh batch or a different type of catalyst. 2. Light Source Verification: Check the emission spectrum and intensity of your lamp. Ensure it overlaps with the absorption spectrum of the photocatalyst. 3. pH Optimization: Perform experiments at different pH values to determine the optimal condition for degradation.[5] 4. Sample Purity: Use high-purity water and reagents to minimize the presence of interfering substances. If working with complex matrices, consider a sample clean-up step. |
| Inconsistent or non-reproducible results | 1. Inconsistent Catalyst Loading: Variations in the amount of catalyst used in each experiment. 2. Fluctuations in Light Intensity: Changes in the lamp output over time or inconsistent positioning of the reactor. 3. Temperature Variations: The reaction temperature is not controlled. 4. Inaccurate Sampling or Analysis: Errors in sample collection, preparation, or analytical measurement. | 1. Precise Catalyst Dosing: Use a calibrated analytical balance to weigh the catalyst for each experiment. 2. Stable Light Source: Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor the light intensity. 3. Temperature Control: Use a water bath or a cooling system to maintain a constant reaction temperature. 4. Standardized Procedures: Develop and follow a strict protocol for sampling and analysis. Use internal standards in your HPLC-MS analysis to correct for variations. |
| Difficulty in identifying degradation products by HPLC-MS | 1. Low Concentration of Intermediates: The degradation products may be present at very low concentrations. 2. Poor Chromatographic Separation: Co-elution of the parent compound and its degradation products. 3. Matrix Effects: Other components in the sample may interfere with the ionization of the analytes in the mass spectrometer. 4. Unstable Intermediates: Some degradation products may be transient and further degrade before analysis. | 1. Concentration Step: Consider a solid-phase extraction (SPE) step to concentrate the analytes before HPLC-MS analysis.[6][7] 2. Method Development: Optimize the HPLC method (e.g., gradient, column, mobile phase) to improve the separation of the analytes. 3. Sample Dilution/Cleanup: Dilute the sample or use a sample cleanup method to reduce matrix effects. 4. Time-course Analysis: Analyze samples at different time points during the degradation to capture transient intermediates. |
| High backpressure in HPLC system | 1. Clogged Frit or Column: Particulate matter from the catalyst or sample matrix may be blocking the HPLC system. 2. Precipitation in the Mobile Phase: The mobile phase components may not be fully soluble or compatible. | 1. Sample Filtration: Filter all samples through a 0.22 µm syringe filter before injection.[8] 2. Mobile Phase Preparation: Ensure the mobile phase is properly prepared, filtered, and degassed. |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for conducting photocatalytic degradation experiments and for the analysis of the resulting samples.
A. Protocol for Photocatalytic Degradation of this compound
1. Materials and Reagents:
-
This compound (analytical standard)
-
Photocatalyst (e.g., TiO₂ P25)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
2. Experimental Setup:
-
Photoreactor with a suitable light source (e.g., UV lamp, solar simulator)
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters
3. Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., methanol or acetonitrile) and store it in the dark.
-
Prepare the reaction suspension by adding a known amount of the photocatalyst (e.g., 1 g/L of TiO₂) to a specific volume of high-purity water in the photoreactor.
-
Disperse the catalyst by sonicating the suspension for 15 minutes, followed by stirring in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.
-
Spike the suspension with the this compound stock solution to achieve the desired initial concentration (e.g., 10 mg/L).
-
Take an initial sample (t=0) by withdrawing an aliquot of the suspension, and immediately filter it through a 0.22 µm syringe filter to remove the catalyst particles.
-
Initiate the photocatalytic reaction by turning on the light source.
-
Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Filter each sample immediately as described in step 6.
-
Store the filtered samples at 4°C in the dark until HPLC-MS analysis.
B. Protocol for HPLC-MS Analysis of Degradation Samples
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for identification of unknown products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the parent compound and known intermediates.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
4. Data Analysis:
-
Identify the parent compound and its degradation products based on their retention times and mass-to-charge ratios (m/z).
-
Propose structures for the degradation products based on their fragmentation patterns from MS/MS analysis.
-
Quantify the concentration of this compound at each time point to determine the degradation kinetics.
IV. Visualizations
A. Proposed Degradation Pathway
Caption: Proposed photocatalytic degradation pathway of this compound.
B. Experimental Workflow
Caption: General workflow for a photocatalytic degradation experiment.
C. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low degradation efficiency.
V. References
-
Minella, M., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835. --INVALID-LINK--[1][2][9]
-
Moslemi, S., et al. (2022). Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. Desalination and Water Treatment, 246, 226-236. --INVALID-LINK--[4]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. --INVALID-LINK--[6]
-
Jover, E., et al. (2015). Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry. Journal of Chromatography A, 1406, 136-144. --INVALID-LINK--[7]
-
Klamerth, N., et al. (2015). Degradation of Benzotriazole from aqueous solutions: A synergistic effect of nano- Fe2O3@Alg-TiO2 on. Water Research, 85, 242-251. --INVALID-LINK--[3]
-
Abusallout, I., & Hua, G. (2022). Solar photocatalytic degradation of total organic halogen in water using TiO2 catalyst. Chemosphere, 307, 136206. --INVALID-LINK--[10][11]
-
Sakkas, V. A., et al. (2010). Photocatalytic Degradation Using Design of Experiments: A Review and Example of the Congo Red Degradation. Catalysis Today, 151(1-2), 2-12. --INVALID-LINK--[12]
-
Sharma, S. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? ResearchGate. --INVALID-LINK--[8]
-
Kositzi, M., et al. (2021). Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. Catalysts, 11(10), 1225. --INVALID-LINK--[13]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(7), 672-676. --INVALID-LINK--[14]
-
Gstöttner, C., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2797-2804. --INVALID-LINK--[15]
-
Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jwent.net [jwent.net]
- 4. deswater.com [deswater.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solar photocatalytic degradation of total organic halogen in water using TiO2 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Optimizing Alkylation Reactions with 1-(Chloromethyl)-1H-benzotriazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-1H-benzotriazole. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your alkylation reactions, specifically focusing on temperature and reaction time. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve reliable, reproducible results.
Troubleshooting Guide: Alkylation with this compound
Success in alkylation reactions hinges on a clear understanding of the interplay between reactants, reagents, and reaction conditions. This compound is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[1][2] However, its reactivity also necessitates careful control over experimental parameters to avoid side reactions and ensure high yields of the desired product. The following table addresses common issues encountered during these reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated or is inherently weak. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of the transition state. 4. Degradation of this compound: The reagent can be sensitive to moisture and prolonged heating. | 1. Base Selection and Stoichiometry: Ensure a suitable base (e.g., K₂CO₃, NaH) is used in sufficient quantity to deprotonate the nucleophile. For weakly acidic nucleophiles, a stronger base may be required. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Refluxing is a common strategy, but for sensitive substrates, a more controlled heating approach is advisable.[3] 3. Solvent Screening: Test a range of polar aprotic solvents such as DMF, acetonitrile, or DCM to find the optimal medium for your specific reactants.[4] 4. Reagent Handling: Use freshly acquired or properly stored this compound. Add it to the reaction mixture at a lower temperature before heating. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation: The product of the initial alkylation may be susceptible to further reaction. 2. N1 vs. N2 Alkylation of Benzotriazole: In some cases, the nucleophile might attack the N2 position of the benzotriazole ring, leading to isomeric products.[5] 3. Side Reactions of the Nucleophile: The nucleophile may undergo self-condensation or other side reactions under the reaction conditions. 4. Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to decomposition of reactants or products. | 1. Stoichiometric Control: Use a slight excess of the nucleophile relative to this compound to minimize over-alkylation of the nucleophile. 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant side products appear. 3. Temperature and Time Control: Start with milder conditions (e.g., room temperature) and gradually increase the temperature. Shorter reaction times may be sufficient for highly reactive nucleophiles. 4. Catalyst Selection: For certain substrates, the use of a catalyst can enhance selectivity for N1 alkylation.[5] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. 3. Steric Hindrance: A sterically hindered nucleophile may react more slowly. | 1. Time Course Study: Run the reaction for a longer duration, taking aliquots at regular intervals to determine the optimal reaction time. Some reactions may require refluxing for several hours.[3] 2. Efficient Stirring: Ensure vigorous and consistent stirring throughout the reaction. 3. Increased Temperature: For sterically hindered substrates, a higher reaction temperature may be necessary to overcome the higher activation energy. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of Product and Starting Material: The product and unreacted starting materials may have similar polarities. 2. Presence of Emulsions during Workup: This can make phase separation challenging. | 1. Optimized Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Workup Modification: If emulsions form, try adding brine or filtering the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in alkylation reactions with this compound?
A: The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the chloromethyl group. Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3] The choice of base depends on the pKa of the nucleophile; a stronger base is required for less acidic nucleophiles.
Q2: How does the choice of solvent affect the reaction outcome?
A: The solvent plays a crucial role in dissolving the reactants and stabilizing the transition state of the reaction. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM) are often preferred for these types of nucleophilic substitution reactions.[4] The optimal solvent will depend on the specific solubility of your reactants and the nature of the nucleophile.
Q3: What is the typical temperature range for these alkylation reactions, and how is it optimized?
A: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent. For many reactions, refluxing for several hours is a common starting point.[3] However, optimization is key. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress. For thermally sensitive substrates, lower temperatures and longer reaction times may be necessary.
Q4: How can I monitor the progress of my alkylation reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed. Regular monitoring allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Q5: Are there any specific safety precautions I should take when working with this compound?
A: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general guideline for the N-alkylation of a primary amine with this compound. The specific amounts and conditions should be optimized for each substrate.
Materials:
-
This compound
-
Primary amine (nucleophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the temperature and reaction time for your alkylation reaction.
Caption: Workflow for optimizing temperature and time in alkylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole | Scilit [scilit.com]
- 3. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1-(氯甲基)-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Laboratory Synthesis of 1-(Chloromethyl)-1H-benzotriazole
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and safe scale-up of this important chemical intermediate.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzotriazol-1-ylmethyl group to a variety of nucleophiles.[1][2] Its reactivity makes it a valuable building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide will focus on the common synthetic routes and address the challenges that may be encountered during its laboratory preparation and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most frequently cited method involves the reaction of 1-hydroxymethylbenzotriazole with thionyl chloride.[3][4] This method is well-documented and generally provides good yields. An alternative one-pot approach involves the reaction of benzotriazole, aqueous formaldehyde, and thionyl chloride, which can be more practical for direct use in subsequent reactions.[5]
Q2: What are the primary safety concerns when working with this compound and its synthesis?
A2: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. The synthesis process involves thionyl chloride, which is also corrosive and reacts with water to release toxic gases. Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Q3: How should I properly store this compound?
A3: It is recommended to store this compound in a cool, dark, and dry place. The compound should be kept in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis. Storage at 2-8°C in a refrigerator is also suggested.[7]
Q4: What are the typical yields and melting points I should expect for this compound?
A4: Reported yields for the synthesis from 1-hydroxymethylbenzotriazole and thionyl chloride are generally in the range of 78-83%.[3][4] The melting point of this compound is typically observed in the range of 136-139 °C.[3]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor quality of starting materials | 1. Verify the purity of 1H-Benzotriazole. It is known to sometimes contain dark, tarry impurities.[8] Purification of the starting material by recrystallization may be necessary. 2. Use freshly opened or properly stored thionyl chloride. | Impurities in the starting benzotriazole can interfere with the reaction. Thionyl chloride can decompose upon exposure to moisture, reducing its reactivity. |
| Incomplete reaction | 1. Ensure the reaction mixture is stirred efficiently, especially during the initial stages when the mixture is a slurry.[3] 2. Monitor the reaction temperature closely. The reaction is typically started at a low temperature (ice bath) and then allowed to warm to room temperature and gently heated to ensure completion.[3][4] 3. Extend the reaction time if necessary, monitoring by TLC. | Inefficient stirring can lead to localized overheating or poor mixing of reagents. The reaction requires sufficient thermal energy to proceed to completion after the initial exothermic phase is controlled. |
| Loss of product during workup | 1. When removing excess thionyl chloride by distillation, do so carefully to avoid co-distillation of the product.[3] 2. Ensure complete precipitation of the product from the scavenging solvent (e.g., methanol) by adequate cooling.[3] | This compound has a moderate molecular weight and could be lost if distillation is too aggressive. Solubility of the product increases at higher temperatures, so thorough cooling is essential for maximizing recovery. |
Issue 2: Product is Impure (Discolored, Incorrect Melting Point)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of unreacted starting materials | 1. Ensure the use of a slight excess of thionyl chloride to drive the reaction to completion. 2. After distillation of excess thionyl chloride, add a scavenging agent like methanol to react with any residual thionyl chloride.[3] | Unreacted 1-hydroxymethylbenzotriazole can co-precipitate with the product. Residual thionyl chloride can lead to the formation of byproducts upon workup. |
| Formation of byproducts | 1. Control the initial reaction temperature carefully by using an ice bath during the addition of thionyl chloride to minimize side reactions.[3] 2. Avoid overheating the reaction mixture, as this can lead to decomposition or the formation of colored impurities. | The reaction of 1-hydroxymethylbenzotriazole with thionyl chloride is exothermic. Uncontrolled temperature can lead to the formation of undesired side products. |
| Ineffective purification | 1. Recrystallize the crude product from an appropriate solvent. Benzene and methanol have been reported as effective recrystallization solvents.[4] 2. If the product is significantly discolored, a charcoal treatment during recrystallization may be beneficial. | Recrystallization is a powerful technique for removing impurities based on differences in solubility. Activated charcoal can adsorb colored impurities. |
Experimental Protocols
Synthesis of this compound from 1-Hydroxymethylbenzotriazole
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
1-Hydroxymethylbenzotriazole
-
Thionyl chloride
-
Methanol
-
Ice bath
-
Stirring apparatus
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place solid 1-hydroxymethylbenzotriazole.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solid. Maintain a steady rate of addition to keep the slurry manageable.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Gently heat the mixture to approximately 40°C. Vigorous gas evolution (SO₂ and HCl) will be observed as the solid dissolves to form a clear solution.
-
Continue heating to 65°C and maintain this temperature for 1 hour to ensure the reaction goes to completion.
-
Carefully distill off the excess thionyl chloride.
-
Cool the reaction mixture to 35-40°C and add methanol to quench any remaining thionyl chloride.
-
Heat the solution to reflux for 15 minutes. The product will precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration, wash with cold methanol, and dry in a vacuum oven.
Visualizations
Reaction Mechanism
Caption: Reaction of 1-Hydroxymethylbenzotriazole with Thionyl Chloride.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. prepchem.com [prepchem.com]
- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. angenechemical.com [angenechemical.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-(Chloromethyl)-1H-benzotriazole Derivatives
In the landscape of synthetic organic chemistry, 1-(chloromethyl)-1H-benzotriazole stands out as a highly versatile and valuable reagent. Its utility in introducing the benzotriazolylmethyl group onto various nucleophiles makes it a cornerstone in the synthesis of a wide array of biologically active compounds and complex molecular architectures.[1][2] The benzotriazole moiety itself is not merely a leaving group; it can activate adjacent positions and participate in a multitude of transformations, underscoring the importance of its derivatives.[3]
Given the potential for isomeric products and the need for unambiguous structural confirmation, a robust analytical methodology is paramount. This guide provides an in-depth exploration of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the characterization of this compound and its derivatives. We will dissect the spectral features, compare derivatives to understand substituent effects, and provide a field-proven protocol for data acquisition, ensuring researchers can confidently verify their molecular structures.
Foundational NMR Analysis of this compound
Understanding the NMR spectrum of the parent compound is the critical first step. This compound (Bt-CH₂Cl) presents a distinct and predictable spectral pattern that serves as a baseline for analyzing more complex derivatives.
The synthesis of this key intermediate is often achieved by reacting 1-hydroxymethylbenzotriazole with thionyl chloride or by the N-alkylation of benzotriazole using dichloromethane.[4][5]
Caption: Workflow from synthesis to NMR characterization.
¹H NMR Spectrum
The ¹H NMR spectrum is characterized by two main regions:
-
Aromatic Region (δ 7.40-8.10 ppm): The four protons on the benzene ring of the benzotriazole moiety are chemically non-equivalent. They typically appear as a complex multiplet system. In high-field NMR, they can often be resolved into two pairs of signals, resembling two doublets and two triplets (or more accurately, two sets of doublet of doublets).
-
Aliphatic Region (δ 6.30-6.50 ppm): A sharp, distinct singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group appears significantly downfield. This pronounced downfield shift is a direct consequence of the powerful anisotropic and electron-withdrawing effects of both the adjacent chlorine atom and the N-1 nitrogen of the benzotriazole ring.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework:
-
Aromatic Carbons (δ 110-146 ppm): Due to the asymmetry of the 1-substituted ring, six distinct signals are expected for the aromatic carbons. The two carbons fused to the triazole ring (C7a and C3a) are typically found at the downfield end of this range.
-
Aliphatic Carbon (δ ~50-55 ppm): A single signal appears for the chloromethyl carbon (-CH₂Cl). Its chemical shift confirms the presence of an sp³ carbon attached to electronegative atoms.[6]
Comparative Guide: The Influence of Ring Substituents
The true power of NMR becomes evident when comparing derivatives. By introducing substituents onto the benzotriazole benzene ring, we can systematically alter the electronic environment and observe predictable changes in the NMR spectra. This comparison is crucial for confirming regiochemistry and understanding electronic effects in drug development.
Let's compare the parent compound with two hypothetical derivatives: one with an electron-donating group (EDG), 5-Methoxy-1-(chloromethyl)-1H-benzotriazole, and one with an electron-withdrawing group (EWG), 5-Nitro-1-(chloromethyl)-1H-benzotriazole.
| Compound | Aromatic Protons (¹H NMR, δ ppm) | -CH₂Cl Protons (¹H NMR, δ ppm) | Aromatic Carbons (¹³C NMR, δ ppm) | -CH₂Cl Carbon (¹³C NMR, δ ppm) |
| This compound (Parent) | ~ 7.40-8.10 (complex multiplets) | ~ 6.40 (s, 2H) | ~ 110.0 (C7), 119.5 (C4), 124.5 (C5), 128.0 (C6), 133.0 (C7a), 145.5 (C3a) | ~ 52.5 |
| 5-Methoxy-1-(chloromethyl)-1H-benzotriazole (EDG) | Signals shifted upfield. Protons ortho and para to the -OCH₃ group show the most significant upfield shift. Simpler splitting patterns may emerge. | ~ 6.35 (s, 2H) | Carbons ortho and para to -OCH₃ are significantly shielded (shifted upfield). The ipso-carbon (bearing -OCH₃) is shifted strongly downfield. A new signal for -OCH₃ appears around δ 55-60 ppm. | ~ 52.3 |
| 5-Nitro-1-(chloromethyl)-1H-benzotriazole (EWG) | Signals shifted significantly downfield due to the deshielding effect of the -NO₂ group. Protons ortho and para to the nitro group are most affected. | ~ 6.55 (s, 2H) | Carbons ortho and para to -NO₂ are deshielded (shifted downfield). The ipso-carbon (bearing -NO₂) is also shifted downfield. The presence of the EWG deshields nearly all aromatic carbons compared to the parent. | ~ 52.8 |
Causality Behind the Shifts:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) donate electron density into the aromatic ring via resonance. This increases the shielding of the ring protons and carbons, causing their signals to shift to a lower ppm (upfield).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) withdraw electron density from the ring through both inductive and resonance effects. This decreases the shielding (deshielding), causing the signals of the ring protons and carbons to shift to a higher ppm (downfield).
-
The -CH₂Cl Group: The electronic effects of ring substituents are transmitted, albeit weakly, to the chloromethyl group. An EWG will slightly deshield these protons and carbon, while an EDG will cause minor shielding. This subtle shift can be a valuable secondary confirmation of the structure.
A Critical Distinction: 1-Substituted vs. 2-Substituted Isomers
A crucial consideration in the synthesis of N-substituted benzotriazoles is the potential formation of two constitutional isomers: the 1-substituted (asymmetric) and the 2-substituted (symmetric) products.[7] NMR spectroscopy is the definitive method for distinguishing between them.
Caption: NMR spectral differences between 1- and 2-substituted isomers.
The key difference lies in symmetry. The 2-substituted isomer possesses a C₂ axis of symmetry, which renders pairs of protons and carbons chemically equivalent.
-
¹H NMR: The four aromatic protons of a 2-substituted isomer give rise to a symmetrical AA'BB' system, resulting in two multiplets, each integrating to 2H. This is a stark contrast to the four distinct signals seen for the 1-substituted isomer.
-
¹³C NMR: The symmetry of the 2-substituted isomer means there are only three unique carbon environments in the aromatic region, leading to just three signals. This is half the number of signals (six) observed for the asymmetric 1-substituted isomer.
This clear difference in the number of NMR signals provides an irrefutable method for assigning the correct isomeric structure.
Field-Proven Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps represent a self-validating system for the NMR analysis of benzotriazole derivatives.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆ if solubility is an issue)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified, dry benzotriazole derivative directly into a clean, dry vial. b. Using a clean Pasteur pipette, add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Most neutral organic molecules are soluble in CDCl₃, which provides a clean spectral window. c. Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is required. d. Carefully transfer the solution into the NMR tube.
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp, well-resolved peaks. c. ¹H NMR Acquisition: i. Use a standard single-pulse experiment. ii. Set the spectral width to cover a range of -2 to 12 ppm. iii. A 90° pulse angle is typically used. iv. Acquire 16-32 scans for good signal-to-noise ratio. v. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or internal TMS at 0.00 ppm.[8] d. ¹³C NMR Acquisition: i. Use a proton-decoupled pulse program (e.g., zgpg30) to ensure all carbon signals appear as singlets. ii. Set the spectral width to cover 0-200 ppm. iii. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. iv. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to obtain a flat spectral baseline. d. Integrate the ¹H NMR signals to determine the relative ratios of protons. e. Pick and label the peaks in both spectra, reporting chemical shifts to two decimal places.
This rigorous protocol ensures that the generated data is both accurate and reliable, forming a trustworthy basis for publication and further research.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. This compound 98 54187-96-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(54187-96-1) 13C NMR spectrum [chemicalbook.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Amine Synthesis: Evaluating Benzotriazole-Mediated Pathways Against Modern Electrophilic Aminating Reagents
In the landscape of modern organic synthesis, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the realms of pharmaceutical and materials science. The choice of methodology for introducing an amino group can profoundly impact the efficiency, scope, and scalability of a synthetic route. This guide provides an in-depth comparison of a classic, versatile approach utilizing 1-(Chloromethyl)-1H-benzotriazole with contemporary electrophilic aminating reagents, namely oxaziridines and hydroxylamine derivatives.
This analysis moves beyond a simple catalog of reagents. It is designed for the discerning researcher, offering insights into the mechanistic underpinnings, practical considerations, and comparative efficacy of these methods. We will explore the unique role of this compound not as a direct aminating agent, but as a powerful synthetic auxiliary that facilitates the formation of primary amines through a multi-step sequence. This will be contrasted with the direct nitrogen-transfer capabilities of electrophilic reagents, providing a clear picture of the strategic advantages and limitations of each approach.
The Benzotriazole Methodology: A Versatile, Indirect Route to Primary Amines
This compound is not an aminating reagent in the traditional sense of delivering an "NH2" synthon. Instead, it serves as a highly effective aminomethylating agent. The power of this methodology lies in the exceptional ability of the benzotriazole moiety to act as a leaving group, facilitating the formation of various C-N bonds.
The overall strategy involves a two-step sequence:
-
N-Alkylation: A suitable nitrogen nucleophile, such as a primary amine or ammonia equivalent, is reacted with this compound to form an N-(benzotriazol-1-ylmethyl)amine intermediate.
-
Displacement and Deprotection: The benzotriazole group in the intermediate is then displaced by a nucleophile (e.g., a Grignard reagent or an enolate) to form a new C-C bond, followed by a deprotection step to unveil the primary amine.
This indirect approach offers significant versatility, allowing for the construction of complex amine-containing molecules.
Mechanism of Benzotriazole-Mediated Amine Synthesis
The mechanism hinges on the stability of the benzotriazolyl anion, making it an excellent leaving group. The initial reaction is a straightforward SN2 displacement of the chloride from this compound by a nitrogen nucleophile. The subsequent reaction with a carbon nucleophile proceeds via the displacement of the benzotriazole group.
A Senior Application Scientist's Guide to Electrophilic Amination: Navigating Alternatives to 1-(Chloromethyl)-1H-benzotriazole
For researchers, synthetic chemists, and professionals in drug development, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful strategy for this transformation.[1][2] For years, 1-(Chloromethyl)-1H-benzotriazole has served as a reliable reagent in this capacity. Its utility stems from the reactive chloromethyl group attached to the benzotriazole moiety, rendering it an effective electrophile for nucleophilic substitution reactions.[3][4] However, the evolving landscape of synthetic chemistry continually demands reagents with improved safety profiles, broader substrate scope, and enhanced efficiency. This guide provides an in-depth comparison of viable alternatives to this compound for electrophilic amination, supported by experimental data and detailed protocols to empower your synthetic endeavors.
The Incumbent: Understanding this compound
This compound is a versatile reagent primarily used to introduce a protected aminomethyl group. The benzotriazole group acts as a good leaving group in subsequent transformations, allowing for the facile synthesis of primary amines. Its reactivity is well-documented, and it has been employed in the synthesis of various nitrogen-containing compounds, including those with biological activity.[5][6]
Despite its utility, there are considerations that prompt the search for alternatives:
-
Potential for Byproduct Formation: The benzotriazole byproduct can sometimes complicate purification.
-
Limited Scope for Direct Primary Amine Synthesis: The reaction introduces a protected amino group that requires a subsequent deprotection step.
-
Safety and Handling: As with many reactive halogenated compounds, appropriate handling procedures are necessary.
This guide will explore three major classes of alternative electrophilic aminating agents that address these limitations and offer unique advantages: O-Acyl Hydroxylamines , Oxaziridines , and Azo Compounds .
The Contenders: A Comparative Analysis of Alternative Reagents
O-Acyl Hydroxylamines and Related Derivatives
O-Acyl hydroxylamines and their derivatives, such as O-sulfonylhydroxylamines, are a highly versatile class of electrophilic aminating agents.[7][8][9] The reactivity of these reagents is tuned by the nature of the acyl or sulfonyl group, which acts as a leaving group upon nucleophilic attack at the nitrogen atom.
Mechanism of Action: The reaction proceeds via nucleophilic attack of a carbanion (e.g., a Grignard or organolithium reagent) on the electron-deficient nitrogen atom, displacing the acyloxy or sulfonyloxy group.[7]
Advantages:
-
Direct Formation of Amines: Many hydroxylamine-derived reagents can directly deliver an unprotected or easily deprotected amino group, improving step economy.[8][9][10]
-
Tunable Reactivity: The reactivity can be modulated by altering the electronic properties of the leaving group.[11] For instance, O-(p-nitrobenzoyl)hydroxylamine has been shown to be a superior reagent in certain applications.[12][13]
-
Broad Substrate Scope: They are effective for the amination of a wide range of nucleophiles, including organometallics and enolates.[1][14]
Limitations:
-
Stability: Some O-acylhydroxylamines can be unstable and may require careful handling and storage.[14]
-
Side Reactions: In some cases, nucleophilic attack can occur at the carbonyl carbon of the acyl group.
Data Presentation: Performance of O-Acyl Hydroxylamine Derivatives
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| O-(Mesitylenesulfonyl)hydroxylamine | Aryl Grignard | N,N-Dimethylaniline | 60-83 | [15] |
| O-Benzoyl-N,N-diethylhydroxylamine | Ethyl Grignard | Triethylamine | 85 | [14] |
| 1,3-Dioxolan-2-one O-phenylsulfonyloxime | Phenyl Grignard | Aniline | 97 | [16] |
| O-(p-Nitrobenzoyl)hydroxylamine | 2-Oxazolidinone | N-Amino-2-oxazolidinone | 95 | [12][13] |
Oxaziridines
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom.[17][18] The strained ring system makes them effective electrophilic aminating agents, with the nitrogen atom being the site of nucleophilic attack.[19][20]
Mechanism of Action: The nucleophile attacks the nitrogen atom of the oxaziridine ring, leading to the cleavage of the weak N-O bond and transfer of the amino group. The byproduct is a carbonyl compound.[19]
Advantages:
-
High Reactivity: The ring strain contributes to their high reactivity, often allowing for reactions under mild conditions.[18]
-
Stereoselectivity: Chiral oxaziridines have been successfully employed in asymmetric amination reactions.[18]
-
Versatility: They can be used to aminate a wide range of nucleophiles, including carbanions, enolates, and even amines to form hydrazines.[17][21][22]
Limitations:
-
Synthesis of Reagents: The synthesis of substituted oxaziridines can sometimes be multi-step.
-
Potential for Oxygen Transfer: Depending on the substituents and reaction conditions, oxaziridines can also act as oxidizing agents, leading to oxygen transfer instead of amination.[19]
Data Presentation: Performance of Oxaziridines in Electrophilic Amination
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| N-Boc-3-(trichloromethyl)oxaziridine | N-benzyl amino acid salt | Nα-benzyl-Nβ-Boc-α-hydrazino acid | up to 48 | [21] |
| N-Sulfonyloxaziridine (Davis reagent) | Enolates | α-Amino ketones | Moderate | [19] |
| Armstrong's Oxaziridine | α-Amino ester hydrochloride salts | α-Hydrazino esters | 27-90 | [22] |
Azo Compounds
Azo compounds, particularly azodicarboxylates like diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are another important class of electrophilic aminating agents.[23] They are particularly useful for the α-amination of carbonyl compounds.[24]
Mechanism of Action: The reaction involves the addition of a nucleophile, such as an enolate, to one of the nitrogen atoms of the N=N double bond. The resulting hydrazine derivative can then be further transformed.[1]
Advantages:
-
Commercial Availability: Many azodicarboxylates are commercially available and relatively inexpensive.
-
Mild Reaction Conditions: Aminations with azo compounds can often be carried out under mild, organocatalytic conditions.[24]
-
Predictable Stereochemistry: In the presence of chiral catalysts, high levels of enantioselectivity can be achieved in the α-amination of carbonyls.[20]
Limitations:
-
Product is a Hydrazine Derivative: The initial product is a hydrazine, which requires further steps to be converted to a primary amine.
-
Potential for Side Reactions: The Mitsunobu reaction is a well-known side reaction when alcohols are present.
Data Presentation: Performance of Azo Compounds in Electrophilic Amination
| Reagent | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Diethyl azodicarboxylate (DEAD) | Arylboronic acid | [Cp*Rh(OAc)2] | Arylhydrazide | up to 99 | [25] |
| Di-tert-butyl azodicarboxylate (DBAD) | Ketone | Dinuclear zinc-ProPhenol complex | α-Amino ketone | High | [24] |
| Diethyl azodicarboxylate (DEAD) | Cyclohexanone | - | α-Hydrazinoketone | - | [24] |
Experimental Protocols: A Practical Guide
To facilitate the adoption of these alternative reagents, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Electrophilic Amination of a Grignard Reagent using an O-Sulfonyloxime
This protocol is adapted from the work of Narasaka and coworkers for the synthesis of primary amines.[16]
Objective: To synthesize aniline from phenylmagnesium bromide using 1,3-dioxolan-2-one O-phenylsulfonyloxime.
Materials:
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
1,3-Dioxolan-2-one O-phenylsulfonyloxime
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1,3-dioxolan-2-one O-phenylsulfonyloxime (1.0 mmol).
-
Dissolve the oxime in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mmol, 0.4 mL of 3.0 M solution) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Stir the mixture for 30 minutes to hydrolyze the resulting imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford aniline.
Protocol 2: Electrophilic α-Amination of a Ketone using an Oxaziridine
This protocol is a general representation based on established methodologies for the α-amination of carbonyl compounds.[19]
Objective: To synthesize an α-amino ketone from a ketone enolate using an N-sulfonyloxaziridine.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
N-Sulfonyloxaziridine (e.g., Davis reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 mmol, 0.55 mL of 2.0 M solution) to form the lithium enolate. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the N-sulfonyloxaziridine (1.2 mmol) in anhydrous THF (3 mL).
-
Slowly add the solution of the N-sulfonyloxaziridine to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the general mechanisms and workflows.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scilit.com [scilit.com]
- 5. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 9. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [iro.uiowa.edu]
- 13. Item - Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones - figshare - Figshare [figshare.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 19. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wikiwand.com [wikiwand.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 23. Azo compound - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Reaction Products by High-Resolution Mass Spectrometry (HRMS)
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a target molecule's identity is not merely a formality—it is the bedrock of scientific validity. Every subsequent experiment, from biological assays to clinical trials, rests on the certainty that the compound in the vial is the compound intended. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for de novo structural elucidation, High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable, high-throughput tool for rapidly and definitively validating reaction products by providing their exact elemental composition.
This guide provides an in-depth comparison of HRMS technologies and methodologies, grounded in the practical experience of a senior application scientist. We will explore the causality behind experimental choices, outline self-validating protocols, and compare HRMS to alternative analytical techniques, offering researchers a robust framework for its application.
The Foundational Principle: Why "Accurate Mass" is a Game-Changer
At its core, the power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extraordinary precision, typically to the third or fourth decimal place.[1][2] This capability, known as accurate mass measurement, allows us to distinguish between molecules that have the same nominal (integer) mass but different elemental compositions.[1][3]
The classic example involves three simple molecules: carbon monoxide (CO), nitrogen (N₂), and ethylene (C₂H₄). A low-resolution instrument would report all three as having a mass of 28 Da. However, their exact masses, based on the precise masses of their constituent isotopes (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949), are distinct[1]:
-
CO: 27.9949 Da
-
N₂: 28.0061 Da
-
C₂H₄: 28.0313 Da
An HRMS instrument can easily resolve these differences, and it is this precision that enables the determination of a molecule's elemental composition.[4][5] By inputting a highly accurate measured mass into an elemental composition calculator, a list of all possible chemical formulas within a specified mass tolerance (typically < 5 parts-per-million, or ppm) is generated.[6] The number of potential formulas increases with molecular mass, but this list can be dramatically narrowed using chemical intuition and other data points, such as isotopic patterns (e.g., the distinctive M+2 peak of chlorine or bromine) and the nitrogen rule.[7]
Comparing the Engines of Precision: A Head-to-Head Look at HRMS Analyzers
The two dominant technologies in modern HRMS for small molecule analysis are Time-of-Flight (TOF) and Orbitrap. Understanding their principles and performance characteristics is key to selecting the right tool for the job.
Time-of-Flight (TOF) Mass Analyzers
A TOF analyzer separates ions based on the time it takes them to travel through a field-free drift tube.[8] Ions are accelerated with the same kinetic energy; thus, lighter ions travel faster and reach the detector first.
-
Strengths: Very fast data acquisition rates, making them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC), and a very wide mass range.[8]
-
Weaknesses: Traditionally, TOF instruments have offered lower resolution compared to other high-end analyzers like Orbitrap or FT-ICR.[8]
Orbitrap Mass Analyzers
The Orbitrap is an ion trap where ions orbit a central spindle-like electrode. The frequency of their axial oscillation is directly related to their m/z ratio. This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier transform.
-
Strengths: Extremely high resolving power (often exceeding 200,000 FWHM) and excellent mass accuracy, particularly for small molecules.[9][10][11]
-
Weaknesses: Scan speed is inversely proportional to resolution; achieving the highest resolution requires longer acquisition times.
Table 1: Performance Comparison of Modern TOF and Orbitrap Analyzers
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap-based (e.g., Q Exactive) | Causality and Field Insight |
| Resolution | Typically 30,000 - 60,000 FWHM | 70,000 - >280,000 FWHM | For resolving closely related species (e.g., product vs. impurity with small mass difference), the higher resolution of the Orbitrap is a distinct advantage.[9][10] |
| Mass Accuracy | < 3-5 ppm (with internal lock mass) | < 1-3 ppm (with internal lock mass) | Both provide excellent mass accuracy sufficient for elemental composition. The sub-ppm accuracy of an Orbitrap provides greater confidence and fewer formula candidates. |
| Scan Speed | Fast (up to 100 Hz) | Slower, dependent on resolution | TOF's speed is superior for capturing very narrow chromatographic peaks from UHPLC systems.[10] However, modern Orbitraps are fast enough for most applications. |
| Dynamic Range | Generally wider | Can be more limited | In complex mixtures, a TOF may detect more low-abundance ions alongside high-abundance ones due to a superior dynamic range in some experiments.[9] |
| Primary Use Case | High-throughput screening, general-purpose accurate mass work. | High-confidence structural confirmation, metabolomics, proteomics. | Choose Q-TOF for speed and robustness in a screening environment. Choose Orbitrap when maximum certainty on elemental composition is the primary goal. |
An End-to-End HRMS Workflow: A Self-Validating Protocol
This protocol outlines a robust, self-validating system for product confirmation. The causality behind each step is explained to ensure data integrity.
Diagram 1: HRMS Product Validation Workflow
Caption: A self-validating workflow for reaction product confirmation using LC-HRMS.
Step-by-Step Methodology
-
Thoughtful Sample Preparation: This is the most critical step for high-quality data.[12][13]
-
Protocol:
-
Dissolve the sample (crude or purified) in a high-purity, LC-MS grade solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.[14]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm syringe filter to prevent clogging the instrument's fluidics.[15]
-
-
Causality: Using non-LCMS grade solvents or contaminated labware (e.g., from detergents, polymers) can introduce extraneous peaks and suppress the ionization of your target analyte, compromising data quality.[13] Proper concentration ensures a strong signal without saturating the detector.
-
-
Data Acquisition with Internal Validation:
-
Protocol:
-
Infuse the sample directly or, preferably, inject it into an LC system coupled to the HRMS. An LC separation is invaluable for separating the product from starting materials or byproducts.
-
Select an appropriate ionization source. Electrospray ionization (ESI) is the workhorse for most polar to moderately polar organic molecules. Atmospheric pressure chemical ionization (APCI) is better for less polar compounds.
-
Acquire data in full scan mode to detect all ions. Crucially, enable the use of an internal reference spray or "lock mass."[1] This involves continuously introducing a known compound that allows the software to correct for any mass drift in real-time, ensuring high mass accuracy.
-
-
Causality: Without a lock mass, thermal fluctuations and electronic instability can cause the mass calibration to drift, leading to inaccurate measurements and incorrect formula generation. The lock mass provides a self-correcting system for every scan.
-
-
Data Processing and Elemental Composition:
-
Protocol:
-
Using the instrument's software, extract the accurate m/z for the ion corresponding to your product (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the elemental composition calculator, setting a narrow mass tolerance (e.g., < 5 ppm). Input the expected elements (C, H, N, O, etc.).
-
Evaluate the generated list. The correct formula should have the lowest ppm error, a plausible Rings + Double Bonds (RDB) value, and a theoretical isotopic pattern that matches the experimental data.
-
-
Causality: A low ppm error is the primary indicator, but isotopic pattern matching provides a secondary layer of validation, significantly increasing confidence in the assigned formula.
-
-
Structural Confirmation with Tandem MS (MS/MS): This step validates the structure, not just the formula.
-
Protocol:
-
Perform a new acquisition or use a data-dependent acquisition method.
-
Isolate the precursor ion of your product in the mass spectrometer.
-
Fragment the isolated ion using collision-induced dissociation (CID).[16] This breaks the molecule at its weakest bonds.
-
Analyze the resulting product ion spectrum. The masses of the fragments should correspond to logical pieces of the proposed structure.
-
-
Causality: The fragmentation pattern is a structural fingerprint.[17][18][19][20] If the observed fragments can be rationalized by the proposed molecular structure, it provides powerful evidence that the correct isomer has been synthesized. This is a self-validating check on the elemental composition.
-
HRMS in Context: A Comparative Guide
While powerful, HRMS is part of a larger analytical toolkit. Understanding its strengths relative to other techniques is crucial.
Diagram 2: Comparing High-Resolution Mass Analyzer Principles
Caption: Conceptual principles of TOF and Orbitrap mass analyzers.
Table 2: HRMS vs. Other Common Analytical Techniques
| Technique | Primary Information | Sensitivity | Speed | Key Advantage | Key Limitation |
| HRMS | Elemental Composition, Structural Fragments | pg - fg | Very Fast (min/sample) | Unambiguous molecular formula confirmation.[20] | Does not inherently distinguish between isomers (requires MS/MS and/or chromatography). |
| NMR | Atomic Connectivity (Full 3D Structure) | mg - µg | Slow (min-hrs/sample) | Gold standard for de novo structure elucidation and isomer differentiation. | Low sensitivity, requires relatively pure sample. |
| Low-Res MS | Nominal Mass | pg - fg | Very Fast (min/sample) | Robust, good for quantification and confirming presence of a known compound. | Cannot determine elemental composition; ambiguous for compounds with same integer mass.[2] |
| Elemental Analysis | % Composition (C,H,N,S) | mg | Slow (hrs/sample) | Historically used for formula confirmation. | Low precision (±0.4%), requires very pure sample, indirect. |
The synergy between HRMS and NMR is particularly powerful in modern research.[21][22][23] A typical workflow involves synthesizing a compound, quickly confirming the correct molecular formula by LC-HRMS, and then performing a full structural elucidation by NMR on the confirmed, purified product.
Reporting HRMS Data for Publication
For scientific integrity, data must be reported in a standardized format. The American Chemical Society (ACS) provides clear guidelines.[24][25][26]
-
Standard Format: HRMS (Ionization/Analyzer) m/z: [Ion Type]⁺ or ⁻ Calcd for CₐHₙNₒOₚNaₙ... [calculated mass]; Found [measured mass].
-
Example: HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₂₁H₂₃N₂O₄ 383.1652; Found 383.1649.
Conclusion
High-Resolution Mass Spectrometry is a pillar of modern chemical research, providing an unparalleled combination of speed, sensitivity, and specificity for the validation of reaction products. By leveraging its ability to deliver accurate mass measurements, researchers can determine the elemental composition of their compounds with high confidence, often in minutes. When integrated into a self-validating workflow that includes internal mass calibration and confirmation by tandem MS, HRMS provides an unequivocal answer to the fundamental question: "Did I make what I intended to make?" This certainty accelerates the pace of discovery and ensures the reliability of scientific data from the bench to development.
References
- 1. waters.com [waters.com]
- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 6. ionsource.com [ionsource.com]
- 7. as.uky.edu [as.uky.edu]
- 8. zefsci.com [zefsci.com]
- 9. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 10. researchgate.net [researchgate.net]
- 11. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 12. organomation.com [organomation.com]
- 13. insights.allumiqs.com [insights.allumiqs.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Author Guidelines [researcher-resources.acs.org]
- 25. Author Guidelines [researcher-resources.acs.org]
- 26. ACS Research Data Guidelines [researcher-resources.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of 1-(Chloromethyl)-1H-benzotriazole via Melting Point Analysis
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.
Introduction: The Critical Role of Purity for a Versatile Reagent
1-(Chloromethyl)-1H-benzotriazole (C₇H₆ClN₃) is a highly valuable and reactive intermediate in the field of organic synthesis. Its utility as a building block for complex organic molecules, including active pharmaceutical ingredients (APIs), is well-documented.[1][2] The presence of the reactive chloromethyl group allows for a wide range of nucleophilic substitution reactions, making it a cornerstone reagent for introducing the benzotriazole moiety into novel chemical structures.[2]
However, the efficacy, safety, and reproducibility of any synthesis relying on this intermediate are fundamentally tied to its purity. Impurities, whether unreacted starting materials, byproducts, or residual solvents, can lead to unpredictable reaction outcomes, decreased yields, and the generation of undesired side products that complicate purification and compromise the integrity of the final compound.
This guide provides an in-depth, practical comparison of methods for assessing the purity of synthesized this compound, with a primary focus on melting point analysis—a technique that is both fundamentally informative and accessible. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and self-validating approach to quality assessment.
The Science of Melting Point Analysis: More Than Just a Number
Melting point determination is a foundational technique for characterizing solid crystalline materials.[3] For purity assessment, it relies on the thermodynamic principle of melting point depression .
A pure crystalline compound possesses a highly ordered, tightly packed lattice structure. A specific and significant amount of thermal energy is required to overcome these intermolecular forces and induce a phase transition from solid to liquid. This transition occurs over a very narrow temperature range, typically 0.5–1°C, resulting in a "sharp" melting point.[4][5]
When impurities are introduced into this crystal lattice, they disrupt its uniform structure.[3] This disruption weakens the overall lattice forces, meaning less energy is required to break the bonds and melt the solid.[4] Consequently, two distinct and observable phenomena occur:
-
Melting Point Depression: The temperature at which the compound begins to melt is lower than that of the pure substance.[1][3]
-
Melting Range Broadening: The melting process occurs over a wider temperature range because different regions of the solid, with varying concentrations of impurities, will melt at different temperatures.[6]
Therefore, a broad and depressed melting range is a strong indicator of an impure sample.
Experimental Design: A Self-Validating Protocol
Instrument Calibration: The Foundation of Trustworthiness
Causality: An uncalibrated instrument provides data without context or assurance of accuracy. Regulatory bodies like the FDA mandate regular calibration for any instrument affecting product quality.[7] Calibration against certified, NIST-traceable standards is non-negotiable as it ensures your measured values are accurate and reliable.[7][8]
Experimental Protocol: Melting Point Apparatus Calibration
-
Select Standards: Choose at least two certified reference standards with sharp, well-defined melting points that bracket the expected melting point of your product (136-141°C). Suitable standards include Acetanilide (~114°C) and Caffeine (~238°C).[8][9]
-
Sample Preparation: Crush a small amount of the first standard into a fine powder.[10] Pack the powder into a capillary tube to a height of 2-3 mm.
-
Initial Measurement: Place the capillary in the apparatus. Set a rapid heating rate (e.g., 10°C/minute) to quickly determine the approximate melting point.[8]
-
Precise Measurement: Allow the apparatus to cool. Using a new capillary with the same standard, set the starting temperature to ~15-20°C below the approximate melting point found in step 3.[11] Set a slow heating rate of 1-2°C/minute.[12]
-
Record & Compare: Carefully record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid. Compare this observed melting range to the certified value of the standard. The deviation should be within the tolerance specified by your laboratory's standard operating procedures (SOPs).
-
Repeat: Repeat steps 2-5 for the second reference standard. If both standards melt within the acceptable tolerance, the instrument is calibrated for the desired range. If not, the instrument must be serviced and recalibrated.[9]
References
- 1. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. parchem.com [parchem.com]
- 5. 1H-Benzotriazole-1-methanol 98 28539-02-8 [sigmaaldrich.com]
- 6. 1H-Benzotriazole-1-methanol 98 28539-02-8 [sigmaaldrich.com]
- 7. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 8. echemi.com [echemi.com]
- 9. Benzotriazole [chemeurope.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
A Comparative Guide to Benzotriazole-Mediated Synthesis in Heterocyclic Chemistry
For the modern researcher in synthetic and medicinal chemistry, the choice of synthetic methodology is a critical decision point, balancing efficiency, yield, purity, and the mildness of reaction conditions. In the vast toolkit available for the construction of heterocyclic scaffolds—the very heart of many pharmaceuticals and functional materials—benzotriazole (BtH) has emerged as a uniquely versatile and powerful synthetic auxiliary.[1][2][3] This guide provides an in-depth comparison of benzotriazole-mediated synthesis against classical and alternative methods, supported by experimental data and protocols, to illuminate its distinct advantages for the discerning scientist.
The Benzotriazole Advantage: More Than Just a Leaving Group
Benzotriazole's utility stems from a unique combination of chemical properties. It is an inexpensive, odorless, and highly stable crystalline solid. Chemically, it behaves as both a weak acid and a weak base, can function as an electron donor or acceptor, and, most critically, serves as an excellent leaving group.[1][4] This duality allows it to be easily introduced into a molecule to form a stable, activatable intermediate, and then cleanly displaced by a wide range of nucleophiles under mild conditions.[5]
The core principle of benzotriazole methodology, pioneered and extensively developed by the Katritzky group, involves its use as a "synthetic auxiliary".[5][6] The benzotriazole moiety is temporarily incorporated into a substrate to activate it for a specific transformation, after which it is removed. This transient participation is the key to its power, enabling reactions that are often difficult to achieve using other methods.[7][8]
Caption: General workflow of benzotriazole as a synthetic auxiliary.
The Workhorse Intermediate: N-Acylbenzotriazoles vs. Acid Chlorides
Perhaps the most significant application of benzotriazole is in the activation of carboxylic acids via the formation of N-acylbenzotriazoles. These intermediates serve as superior acylating agents for N-, C-, O-, and S-acylations.[9][10] Unlike notoriously moisture-sensitive and highly reactive acid chlorides, N-acylbenzotriazoles are typically stable, crystalline solids that can be purified by recrystallization and stored at room temperature without decomposition.[9]
This stability is not a marker of inactivity. N-acylbenzotriazoles are potent acylating agents that react under neutral or mild conditions, offering significant advantages over the often harsh conditions required for acid chlorides, which typically involve strong bases that can lead to side reactions and racemization.[10]
Comparative Analysis: Acylating Agents
| Feature | N-Acylbenzotriazoles | Acid Chlorides | Anhydrides |
| Stability | Crystalline, stable solids; storable[9] | Highly reactive, moisture-sensitive; often used immediately | Moderately stable, but less reactive than acid chlorides |
| Handling | Easy to handle, non-corrosive | Corrosive (release HCl), requires inert atmosphere | Less corrosive than acid chlorides |
| Reaction Conditions | Mild, often neutral; room temperature[10] | Often requires strong base (e.g., pyridine, Et₃N), may need cooling | Often requires heating or catalysts |
| Byproducts | Benzotriazole (recyclable) | HCl (corrosive, must be scavenged) | Carboxylic acid |
| Stereocontrol | Excellent; avoids racemization in peptide synthesis[1][11] | High risk of racemization via oxazolone formation | Lower risk than acid chlorides, but still possible |
| Selectivity | High regioselectivity in C-acylation of heterocycles[12] | Can lead to mixtures and diacylation products | Moderate selectivity |
Application in Heterocyclic Synthesis: A Head-to-Head Comparison
The true power of benzotriazole-mediated synthesis is realized in the construction of complex heterocyclic rings. The mild conditions and high activation potential allow for the synthesis of molecules that are challenging to prepare using conventional methods.[7][8]
Case Study 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[13][14][15] A common classical synthesis involves the cyclodehydration of an acylhydrazide, often using harsh reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid at high temperatures. These methods suffer from limited functional group tolerance and difficult workups.
The benzotriazole methodology offers a significantly milder and more efficient alternative. An N-acylbenzotriazole, prepared from a carboxylic acid, condenses with an acylhydrazide under mechanochemical conditions or with mild coupling agents to afford the desired 1,3,4-oxadiazole in excellent yields and high purity.[16]
Caption: Comparison of benzotriazole vs. classical oxadiazole synthesis.
Comparative Performance Data: 1,3,4-Oxadiazole Synthesis
| Method | Reagents | Conditions | Typical Yield | Reference |
| Benzotriazole | N-acylbenzotriazole, acylhydrazide, PPh₃, TCCA | Mechanochemical, room temp, minutes | >90% | [16] |
| Classical | Acylhydrazide, carboxylic acid, POCl₃ | Reflux, 6-8 hours | 60-80% | [17] |
| Classical | Diacylhydrazine, P₂O₅ | High temperature | Variable | General Knowledge |
Case Study 2: Regiospecific C-Acylation of Pyrroles and Indoles
The direct acylation of electron-rich heterocycles like pyrrole and indole is notoriously difficult to control. Friedel-Crafts acylation typically requires strong Lewis acids and can lead to polymerization or lack of regioselectivity.[12] The Vilsmeier-Haack reaction is generally limited to formylation.
In contrast, N-acylbenzotriazoles act as mild, neutral C-acylating agents.[12] The reaction proceeds under Lewis acid-free conditions, providing excellent yields and, critically, predictable regioselectivity based on the protecting group on the ring nitrogen. For instance, indole is acylated at the C3 position, while 1-triisopropylsilylpyrrole is acylated at C3, and unprotected pyrrole is acylated at C2.[12] This level of control is a significant advantage over classical methods.
Field-Proven Methodologies: Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, validated protocols. Below are representative, step-by-step procedures for key transformations using benzotriazole methodology.
Protocol 1: General Synthesis of an N-Acylbenzotriazole
Causality: This protocol converts a stable carboxylic acid into a highly reactive yet stable acylating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this activation, and its reaction with benzotriazole proceeds cleanly to form the desired intermediate. The crystalline nature of the product allows for simple purification by filtration and washing, removing inorganic byproducts.
Materials:
-
Carboxylic acid (10 mmol)
-
Thionyl chloride (SOCl₂) (1.5 mL, 20 mmol)
-
1H-Benzotriazole (1.31 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a stirred solution of the carboxylic acid (10 mmol) in anhydrous THF (50 mL), add thionyl chloride (20 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and add 1H-benzotriazole (11 mmol) in one portion.
-
Stir the mixture at room temperature for an additional 2 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold anhydrous ether, and dried under vacuum to yield the pure N-acylbenzotriazole.[9][18]
Protocol 2: Synthesis of 2-Peptidyl Benzothiazole in Water
Causality: This protocol highlights the green chemistry potential of benzotriazole. The methodology leverages the inherent reactivity of the intermediates in an aqueous medium, avoiding organic solvents. The one-pot nature of the reaction, without the need for additional catalysts, demonstrates exceptional efficiency and atom economy. It showcases how benzotriazole can mediate complex bond formations under environmentally benign conditions.[1][11]
Materials:
-
o-Aminothiophenol (1 mmol)
-
N-protected aminoacylbenzotriazole (1 mmol)
-
Water (10 mL)
Procedure:
-
Suspend the N-protected aminoacylbenzotriazole (1 mmol) in water (10 mL).
-
Add o-aminothiophenol (1 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the aqueous solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry to afford the 2-peptidyl benzothiazole in excellent yield and high purity, often without detectable racemization.[1][11]
Conclusion: A Superior Tool for Modern Synthesis
Benzotriazole-mediated synthesis offers a compelling set of advantages for researchers in heterocyclic and medicinal chemistry.
-
Versatility and Reliability: It provides a unified methodology for a vast range of transformations, from simple acylations to complex multicomponent reactions for heterocycle construction.[1][4]
-
Mild and Safe Conditions: The use of stable, crystalline intermediates and neutral reaction conditions enhances functional group tolerance and avoids the hazards and side reactions associated with harsh reagents like acid chlorides and strong dehydrating agents.[10]
-
High Efficiency and Purity: Reactions are often high-yielding, and the byproducts are easily removed, simplifying purification and leading to cleaner product profiles.
-
Stereochemical Control: In peptide and chiral molecule synthesis, the methodology is renowned for proceeding without racemization, a critical factor in drug development.[11]
-
Green Chemistry Alignment: Many benzotriazole-based protocols can be performed in environmentally friendly solvents like water, often in one-pot procedures that improve atom economy and reduce waste.[1][19]
While no single methodology is a panacea, the evidence strongly supports the integration of benzotriazole-mediated strategies as a primary tool for the modern synthetic chemist. Its ability to simplify complex syntheses, improve yields, and operate under mild, controllable conditions makes it an invaluable asset in the quest for novel heterocyclic molecules.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 10. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of ɑ,β-Unsaturated Benzotriazolyl-1,3,4-Oxadiazole Derivatives: Anticancer Activity, Cytotoxicity, and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. sciepub.com [sciepub.com]
- 18. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 19. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized with 1-(Chloromethyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzotriazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the biological activities of various compounds synthesized using 1-(chloromethyl)-1H-benzotriazole as a key reagent. We will explore the anticancer, antimicrobial, and antiviral properties of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering a rationale for future drug design and development.
The Role of this compound in Synthesis
This compound is a highly valuable and reactive intermediate in organic synthesis. The presence of the chloromethyl group provides an electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the benzotriazole moiety onto a wide range of molecular scaffolds.[3] This reactivity is fundamental to creating diverse libraries of compounds for biological screening.
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of 1-(hydroxymethyl)benzotriazole with thionyl chloride.[4]
Anticancer Activity: A Comparative Analysis
Benzotriazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[1] Here, we compare the cytotoxic effects of various compounds synthesized from this compound against different cancer cell lines.
Comparative Cytotoxicity
A study by Li et al. synthesized a series of benzotriazole derivatives and evaluated their anticancer activity using the CCK-8 method. The results highlighted that specific substitutions on the aromatic aldehyde used in the synthesis significantly influenced the cytotoxic potency.[5] For instance, compound 2.1 showed prominent inhibition of VX2 cell lines with an IC50 of 3.80 ± 0.75 μM, while compound 2.2 was highly potent against stomach MGC cell lines with an IC50 of 3.72 ± 0.11 μM.[5]
Another study on benzotriazole-substituted 2-phenylquinazolines found that these compounds could act as tubulin polymerization inhibitors, leading to mitochondria-mediated apoptosis.
Table 1: Comparative Anticancer Activity of Benzotriazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2.1 | VX2 | 3.80 ± 0.75 | [5] |
| 2.2 | MGC | 3.72 ± 0.11 | [5] |
| 2.5 | A549 | 5.47 ± 1.11 | [5] |
| 2.5 | MKN45 | 3.04 ± 0.02 | [5] |
| BI9 | MCF-7 | 3.57 | [6] |
| BI9 | HL-60 | 0.40 | [6] |
| BI9 | HCT-116 | 2.63 | [6] |
Mechanism of Action: Induction of Apoptosis
Many potent benzotriazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For example, compound BI9 was found to arrest the cell cycle in the G2/M phase in HL-60 cells and induce apoptosis by regulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6] This disruption of the mitotic process is a key mechanism for its potent anticancer activity.
Caption: Proposed mechanism of apoptosis induction by a potent benzotriazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzotriazole derivatives (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[7] Incubate for a specified period (e.g., 24 or 48 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzotriazole derivatives have emerged as a promising class of antimicrobial agents.[3] The incorporation of the benzotriazole moiety, facilitated by this compound, has led to the development of compounds with significant activity against a range of bacteria and fungi.
Comparative Antimicrobial Efficacy
A study investigating newly synthesized benzotriazoles, including derivatives of this compound, demonstrated their antimicrobial potential against bacterial and fungal strains.[3] The activity was found to be dependent on the specific substitutions made to the core structure.
Table 2: Comparative Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 2 | E. coli | 15 | - | [3] |
| Compound 2 | B. subtilis | 15 | - | [3] |
| Compound 3 | E. coli | 15 | - | [3] |
| Compound 3 | B. subtilis | 15 | - | [3] |
| Compound 4 | A. niger | 15 | - | [3] |
| Compound 4 | C. albicans | 15 | - | [3] |
Note: Specific zone of inhibition data was not provided in the abstract, but the study indicated promising activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzotriazole derivatives is highly influenced by the nature of the substituents. For example, the introduction of heterocyclic moieties can enhance the spectrum of activity. Further research is needed to fully elucidate the SAR for these compounds to optimize their efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the test bacterial strains in a suitable broth medium to the desired optical density.[8]
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the synthesized benzotriazole derivatives in a 96-well microtiter plate containing broth medium.[8]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL.[8] Include a growth control (no compound) and a sterility control (no bacteria).[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: Targeting Viral Replication
Benzotriazole derivatives have shown considerable promise as antiviral agents, with activity against a range of RNA and DNA viruses.[10][11][12] The synthesis of diverse derivatives using this compound has been a key strategy in the discovery of novel antiviral compounds.
Comparative Antiviral Potency
Several studies have reported the antiviral activity of newly synthesized benzotriazole derivatives. For instance, a series of compounds were screened against Coxsackievirus B5 (CVB5) and Poliovirus, with compounds 17 and 18 being the most active against CVB5 with EC50 values of 6.9 and 5.5 µM, respectively.[10][12] Another study identified derivatives with potent and selective activity against CVB-5, with compound 56 exhibiting an EC50 of 0.15 µM.
Table 3: Comparative Antiviral Activity of Benzotriazole Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| 17 | Coxsackievirus B5 (CVB-5) | 6.9 | [10][12] |
| 18 | Coxsackievirus B5 (CV-B5) | 5.5 | [10][12] |
| 18e | Coxsackievirus B5 (CVB5) | 12.4 | [11] |
| 43a | Coxsackievirus B5 (CVB5) | 9 | [11] |
| 56 | Coxsackievirus B5 (CVB-5) | 0.15 | |
| 33 | Poliovirus (Sb-1) | 7 |
Mechanism of Action: Targeting Early Stages of Infection
The antiviral mechanism of some benzotriazole derivatives involves interference with the early stages of viral infection. For example, compound 18e was shown to protect cells from CVB5 infection by hijacking the viral attachment process, without exhibiting direct virucidal activity.[11]
Caption: Inhibition of viral attachment as a proposed antiviral mechanism.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[13][14][15]
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.[13]
-
Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the synthesized benzotriazole derivatives.[13]
-
Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread.[13]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[13]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion and Future Directions
The use of this compound as a synthetic precursor has enabled the development of a diverse range of benzotriazole derivatives with significant anticancer, antimicrobial, and antiviral activities. This guide has provided a comparative overview of their biological performance, supported by experimental data and detailed protocols. The structure-activity relationship studies highlighted herein underscore the importance of specific chemical modifications in optimizing the potency and selectivity of these compounds.
Future research should focus on:
-
Synthesizing and screening more extensive libraries of these derivatives to identify lead compounds with improved therapeutic indices.
-
Conducting in-depth mechanistic studies to fully elucidate the molecular targets and pathways involved in their biological activities.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of the most promising candidates to advance them towards preclinical and clinical development.
The versatility of the benzotriazole scaffold, combined with the synthetic accessibility provided by reagents like this compound, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 10. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Reagents: A Comparative Guide to 1-(Chloromethyl)-1H-benzotriazole and 1-chloro-1H-benzotriazole
In the diverse toolkit of the modern synthetic chemist, benzotriazole derivatives have carved out a significant niche as versatile and powerful reagents. However, the subtle yet profound differences in their reactivity profiles can be a source of confusion. This guide provides an in-depth, evidence-based comparison of two structurally similar yet functionally disparate reagents: 1-(Chloromethyl)-1H-benzotriazole and 1-chloro-1H-benzotriazole . While both possess a chlorine atom, their roles in synthesis are fundamentally different. This document will elucidate their distinct mechanisms, showcase their respective applications with experimental data, and provide practical protocols to empower researchers in drug development and the chemical sciences to make informed decisions in their synthetic strategies.
At a Glance: Two Reagents, Two Worlds of Reactivity
A common misconception arises from the presence of chlorine in both molecules, leading to the assumption that both are "chlorinating agents." This is a critical error in classification that can lead to failed syntheses. The core directive of this guide is to correct this misunderstanding and delineate their true synthetic utility.
-
This compound is an alkylating agent . Its reactivity is centered on the methylene carbon, which is highly electrophilic. The chlorine atom functions as an excellent leaving group in nucleophilic substitution reactions. This reagent is the premier choice for introducing the benzotriazol-1-ylmethyl (BtCH₂-) moiety onto a substrate.
-
1-chloro-1H-benzotriazole , in stark contrast, is a true electrophilic chlorinating and oxidizing agent . The N-Cl bond is highly polarized, creating an electrophilic chlorine atom (formally, a "Cl⁺" source). Its chemistry is dominated by the transfer of this "positive halogen" to nucleophilic substrates.
The following sections will deconstruct the properties, mechanisms, and applications that stem from this fundamental difference.
Physicochemical and Safety Profiles
A chemist's choice of reagent is governed not only by reactivity but also by practical considerations of handling, stability, and safety. The table below summarizes the key properties of each compound.
| Property | This compound | 1-chloro-1H-benzotriazole |
| CAS Number | 54187-96-1 | 21050-95-3 |
| Molecular Formula | C₇H₆ClN₃ | C₆H₄ClN₃ |
| Molecular Weight | 167.60 g/mol | 153.57 g/mol |
| Appearance | White to off-white crystalline solid | White to pale yellow crystalline solid |
| Melting Point | 136-139 °C | ~105-107 °C (decomposes) |
| Primary Hazard | Corrosive | Oxidizer, Harmful, Irritant |
| GHS Pictograms | Corrosion | Exclamation Mark, Health Hazard |
| Hazard Statements | H314: Causes severe skin burns and eye damage | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong bases, oxidizing agents). Keep container tightly closed. | Store in a refrigerator, away from heat and sources of ignition. Keep away from combustible materials. Protect from moisture. |
Expert Insight: The safety profiles immediately hint at their different reactivities. The corrosivity of this compound is characteristic of reactive alkyl halides, which can release HCl upon hydrolysis or elimination. The oxidizing nature of 1-chloro-1H-benzotriazole demands segregation from reducible materials. Always consult the full Safety Data Sheet (SDS) before handling.
Mechanistic Deep Dive: Alkylation vs. Electrophilic Attack
Understanding the "why" behind a reaction is paramount for troubleshooting and optimization. The mechanistic pathways for these two reagents are entirely distinct.
The Alkylating Agent: this compound
This reagent participates in classic nucleophilic substitution reactions, typically following an Sₙ2 pathway. The benzotriazole ring acts as a potent electron-withdrawing group, activating the C-Cl bond and making the methylene carbon highly susceptible to attack by a wide range of nucleophiles.
Caption: Sₙ2 mechanism for this compound.
The benzotriazole group itself is an excellent leaving group in subsequent transformations, a feature that has been extensively exploited by the Katritzky group in heterocyclic synthesis, but the primary utility of this compound is as a stable, crystalline source for the BtCH₂- electrophile.[1]
The Chlorinating/Oxidizing Agent: 1-chloro-1H-benzotriazole
The reactivity of this molecule is governed by the electrophilicity of the chlorine atom attached to the triazole nitrogen. The benzotriazole moiety stabilizes the resulting N-anion after the transfer of "Cl⁺". This allows it to participate in two main types of reactions: oxidation and electrophilic chlorination.
A) Oxidation of Alcohols: The reaction likely proceeds via the formation of an intermediate oxygen-chlorine bond, followed by elimination to yield the carbonyl compound, benzotriazole, and HCl.[2]
Caption: Simplified pathway for the oxidation of alcohols.
B) Electrophilic Aromatic Chlorination: For electron-rich aromatic systems, 1-chloro-1H-benzotriazole acts as a convenient electrophilic chlorinating agent. The reaction follows the classical arenium ion mechanism.[3]
Performance Data & Applications: Choosing the Right Tool for the Job
The ultimate test of a reagent is its performance in the lab. This section provides quantitative data on the typical applications of each compound.
Applications of this compound: Benzotriazolomethylation
This reagent is a workhorse for attaching the BtCH₂- group to a wide variety of nucleophiles.[1] This reaction is often high-yielding and proceeds under mild conditions.
| Nucleophile Type | Substrate Example | Product | Typical Yield | Reference |
| Nitrogen | Aniline | N-(Benzotriazol-1-ylmethyl)aniline | High | [1][4] |
| Oxygen | Sodium Phenoxide | 1-(Phenoxymethyl)-1H-benzotriazole | High | [1] |
| Sulfur | Thiophenol | 1-(Phenylthiomethyl)-1H-benzotriazole | High | [1] |
| Carbon | Malonic Ester Anion | Diethyl 2-(benzotriazol-1-ylmethyl)malonate | High | [1] |
Applications of 1-chloro-1H-benzotriazole: Oxidation & Chlorination
This reagent offers a mild and effective alternative to harsher oxidizing and chlorinating systems. It is particularly effective for specific, high-yield transformations.
| Reaction Type | Substrate | Product | Conditions | Yield | Reference |
| Oxidation | Benzyl Alcohol | Benzaldehyde | Dichloromethane, rt | High | [2] |
| Oxidation | Cyclohexanol | Cyclohexanone | Dichloromethane, rt | High | [2] |
| Chlorination | Carbazole | 3-Chlorocarbazole | Dichloromethane, rt, 1:1 ratio | High | [3] |
| Chlorination | Carbazole | 3,6-Dichlorocarbazole | Dichloromethane, rt, 1:2 ratio | High | [3] |
| Disulfide Formation | Thiophenol (R¹SH) then Cysteine deriv. (R²SH) | Unsymmetrical Disulfide (R¹S-SR²) | DCM, -78 °C to rt | 70-95% | [5][6] |
Trustworthiness through Causality: The high yields observed in the chlorination of carbazole highlight the reagent's efficacy for electron-rich heteroaromatics.[3] The ability to control the degree of chlorination by simply adjusting the stoichiometry demonstrates a level of predictability crucial for complex target synthesis. Similarly, its unique application in one-pot unsymmetrical disulfide synthesis stems from a two-step sequence: initial, low-temperature formation of a sulfenyl-benzotriazole intermediate (R-S-Bt), which is then cleanly converted to the disulfide upon addition of a second thiol, minimizing the formation of undesired symmetrical byproducts.[5]
Experimental Protocols: From Theory to Practice
To ensure scientific integrity, the following protocols are provided as self-validating systems, representing typical and reproducible procedures found in the literature.
Protocol: Synthesis of this compound
This procedure is adapted from established literature methods.[7]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Place 1-hydroxymethylbenzotriazole (10.0 g, 67.0 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (27.0 mL, 370 mmol) dropwise to the stirred material.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 90 minutes.
-
Allow the mixture to cool slightly and arrange for distillation. Remove the excess thionyl chloride by distillation.
-
To remove the final traces of thionyl chloride, add methanol (30 mL) and gently warm the mixture.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry.
-
Recrystallize the crude product from benzene to afford pure this compound (Yield: ~78%).[7]
Protocol: Synthesis of 1-chloro-1H-benzotriazole
This protocol is based on the straightforward N-chlorination of benzotriazole.[8]
Workflow Diagram:
Caption: Synthesis workflow for 1-chloro-1H-benzotriazole.
Step-by-Step Methodology:
-
Dissolve benzotriazole (10.0 g, 83.9 mmol) in 50 mL of 50% aqueous acetic acid in a beaker with magnetic stirring at room temperature.
-
Add sodium hypochlorite solution (e.g., commercial bleach, ~6% NaOCl, ~50 mL) dropwise to the stirring solution. A white precipitate will form.
-
After the addition is complete, continue stirring for 15 minutes.
-
Dilute the mixture with 100 mL of cold water to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid. The product can be further purified by recrystallization from acetone to yield pure 1-chloro-1H-benzotriazole (Yield: ~8.5 g, ~82%).[8]
Conclusion: A Guide for the Discerning Chemist
The distinction between this compound and 1-chloro-1H-benzotriazole is a clear illustration of how a minor structural change—the insertion of a single methylene (-CH₂-) group—can completely transform the chemical nature and synthetic utility of a reagent.
-
Choose this compound when your synthetic goal is to introduce a BtCH₂- group onto a nucleophilic atom. It is a stable, crystalline, and highly effective alkylating agent.
-
Choose 1-chloro-1H-benzotriazole when you require a mild oxidizing agent for converting alcohols to carbonyls or a selective electrophilic chlorinating agent for activating aromatic and heteroaromatic systems. Its unique reactivity profile also makes it a superior reagent for the one-pot synthesis of unsymmetrical disulfides.
By understanding these fundamental differences, researchers can avoid potential synthetic pitfalls and harness the full, distinct potential of each of these valuable benzotriazole derivatives.
References
- 1. scilit.com [scilit.com]
- 2. 1-Chlorobenzotriazole: a new oxidant - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Chlorination of carbazole and its derivatives with 1-chlorobenzotriazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Chloro-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(Chloromethyl)-1H-benzotriazole Derivatives: One-Pot vs. Multi-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Chloromethyl)-1H-benzotriazole
This compound is a valuable and versatile reagent in organic synthesis, serving as a key building block for the introduction of a benzotriazolylmethyl moiety onto a variety of substrates. This functionality is of significant interest in medicinal chemistry and drug development due to the biological activities associated with benzotriazole derivatives, which include antifungal, antibacterial, and anticancer properties. The ability to efficiently and safely synthesize this compound and its derivatives is therefore of paramount importance to researchers in these fields. This guide provides an in-depth technical comparison of the two primary synthetic routes to this important compound: the traditional multi-step synthesis and the more streamlined one-pot approach.
The Multi-Step Synthesis: A Classic and Well-Established Route
The multi-step synthesis of this compound is a traditional and well-documented method that proceeds in two distinct stages: the formation of a hydroxymethyl intermediate, followed by its chlorination.
Reaction Mechanism and Rationale
The first step involves the reaction of benzotriazole with formaldehyde. Benzotriazole, a weak acid, acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This reaction is typically carried out in an aqueous medium and results in the formation of 1-(Hydroxymethyl)-1H-benzotriazole. This intermediate is relatively stable and can be isolated and purified before proceeding to the next step.
The second step is the chlorination of the hydroxyl group of 1-(Hydroxymethyl)-1H-benzotriazole. Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the chloride ion and the release of sulfur dioxide and hydrogen chloride gas yields the desired this compound.
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocol: Multi-Step Synthesis
Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole
-
In a round-bottom flask, suspend benzotriazole (e.g., 11.9 g) in an aqueous solution of formaldehyde (e.g., 30% formalin, 8.3 ml) and a suitable solvent such as 25% aqueous dimethylformamide (100 ml).
-
Heat the mixture to reflux. A small amount of a base, such as 10% aqueous sodium hydroxide (1.0 ml), can be added to facilitate the reaction.
-
After the reaction is complete (as monitored by TLC), the mixture is worked up using an aqueous ethyl acetate extraction to afford 1-(hydroxymethyl)benzotriazole. The product can be further purified by recrystallization. A patent describes a similar procedure using paraformaldehyde and sulfuric acid in water, achieving a high yield of over 98%.[1]
Step 2: Synthesis of this compound
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, place solid 1-(hydroxymethyl)benzotriazole (e.g., 45.0 parts).
-
Cool the flask in an ice bath and add thionyl chloride (e.g., 130 parts) dropwise at a rate that allows for effective stirring. A nitrogen sweep can be used to direct the evolved gases through a sodium hydroxide solution for neutralization.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 40°C, at which point gas evolution will become vigorous and the solid will dissolve.
-
The mixture is then heated to 65°C for about an hour.
-
Excess thionyl chloride is removed by distillation.
-
Methanol (e.g., 100 parts) is added to quench any remaining thionyl chloride, and the solution is refluxed for a short period.
-
Upon cooling in an ice bath, the product precipitates and is collected by filtration, washed, and dried. A reported yield for this step is approximately 82.9%.[2] Another source reports a yield of 78% for this chlorination step.[3]
The One-Pot Synthesis: A More Efficient and Practical Alternative
The one-pot synthesis of this compound, championed by Katritzky and others, offers a more streamlined and efficient route to the target molecule by combining all reactants in a single reaction vessel without the isolation of intermediates.[4]
Reaction Mechanism and Rationale
In this approach, benzotriazole, formaldehyde, and thionyl chloride are reacted together in a suitable solvent. The reaction proceeds through the in-situ formation of 1-(hydroxymethyl)benzotriazole, which is then immediately converted to the chloromethyl derivative by thionyl chloride. This method eliminates the need for a separate workup and purification of the intermediate, thereby saving time, reducing solvent usage, and potentially increasing the overall yield. The key to a successful one-pot synthesis lies in the careful control of reaction conditions to ensure that the sequential reactions proceed cleanly and efficiently.
Caption: Simplified workflow of the one-pot synthesis.
Experimental Protocol: One-Pot Synthesis
A practical one-pot approach has been described as follows:
-
A mixture of benzotriazole, 37% aqueous formaldehyde, and a solvent such as toluene is heated under a Dean-Stark trap to remove water.
-
After the removal of water, thionyl chloride is added to the mixture.
-
The reaction mixture is then heated under reflux for a specified period (e.g., 2 hours) to yield a solution of 1-(chloromethyl)benzotriazole in the solvent. This solution can often be used directly for subsequent transformations.
While detailed, step-by-step protocols with specific yields for the one-pot synthesis of this compound are less commonly published in a comparative context, the general principle offers clear advantages in terms of procedural simplicity.
Comparative Analysis: One-Pot vs. Multi-Step Synthesis
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
| Number of Steps | Two distinct steps with intermediate isolation. | A single, continuous process. |
| Reaction Time | Longer due to separate reactions and workup. | Significantly shorter.[5] |
| Yield | Overall yield is a product of the yields of individual steps (e.g., >98% for step 1 and ~78-83% for step 2).[1][2][3] | Potentially higher due to the avoidance of losses during intermediate purification.[5] |
| Solvent & Reagent Usage | Higher due to separate reaction setups and workup procedures. | Reduced, leading to less chemical waste.[5] |
| Workup & Purification | Requires isolation and purification of the intermediate, adding to the complexity. | Simplified, as no intermediate is isolated.[5] |
| Process Control | Easier to monitor and control each individual step. | May require more careful optimization of reaction conditions to avoid side reactions. |
| Cost-Effectiveness | Potentially higher costs due to increased time, solvent, and energy consumption. | More cost-effective due to increased efficiency and reduced resource usage.[5] |
| Environmental Impact | Generates more waste due to multiple steps and purification processes. | More environmentally friendly ("greener") due to higher atom and pot economy.[6] |
Expert Insights and Recommendations
The choice between a one-pot and a multi-step synthesis often depends on the specific goals of the researcher and the scale of the reaction.
-
For small-scale laboratory synthesis and exploratory research , the one-pot method is often preferable due to its speed, simplicity, and efficiency. The ability to generate the desired product quickly allows for rapid screening of derivatives and exploration of subsequent reactions.
-
For larger-scale production or when very high purity of the final product is critical , the multi-step synthesis may offer advantages. The isolation and purification of the 1-(hydroxymethyl)benzotriazole intermediate can help to ensure that the final product is free from impurities that might arise from side reactions in a one-pot setup. However, with careful optimization, one-pot processes can also deliver high-purity products.
Safety and Handling Considerations
Both synthetic routes involve the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Benzotriazole : Harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and is harmful to aquatic life with long-lasting effects. Standard PPE, including gloves and safety glasses, should be worn.
-
Formaldehyde : A known human carcinogen and a sensitizing agent that can cause severe allergic reactions.[3] It is highly toxic and flammable. All work with formaldehyde solutions should be conducted in a chemical fume hood.[2][6][7]
-
Thionyl Chloride : A corrosive chemical that reacts violently with water, releasing toxic gases.[1] It can cause severe skin and eye burns. Extreme caution must be exercised, and it should only be handled by trained personnel in a controlled environment.[1]
Conclusion
The synthesis of this compound can be successfully achieved through both multi-step and one-pot methodologies. The one-pot synthesis presents a more modern, efficient, and environmentally friendly approach, offering significant advantages in terms of time, cost, and waste reduction. While the multi-step route provides a more traditional and potentially more controlled process for achieving high purity, the benefits of the one-pot approach make it a compelling choice for many applications in research and development. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the project, including scale, desired purity, and available resources.
References
- 1. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound 98 54187-96-1 [sigmaaldrich.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(Chloromethyl)-1H-benzotriazole
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(Chloromethyl)-1H-benzotriazole (CAS Number: 54187-96-1). As a laboratory chemical, its proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Profile: Understanding the Risks
This compound is a hazardous compound requiring careful handling at all stages, including disposal. Its primary risks are associated with its severe corrosivity.[1][2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the "Danger" signal word, underscoring its potential for causing significant harm upon improper contact.[1][2][3][4]
Table 1: Hazard Profile and Disposal Parameters for this compound
| Parameter | Specification & GHS Classification | Rationale & Causality |
| Primary Hazards | Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][2][4] Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[2] Corrosive to Metals, Category 1 (H290): May be corrosive to metals.[1][3] | The reactive chloromethyl group makes the compound highly corrosive, capable of causing irreversible damage to living tissue and degrading certain materials upon contact. |
| Waste Classification | Halogenated Organic Waste. | The presence of a chlorine atom in its molecular structure (C₇H₆ClN₃) classifies it as a halogenated compound.[1][5] This requires segregation from non-halogenated waste streams due to specific disposal requirements and technologies, such as high-temperature incineration.[6][7] |
| Personal Protective Equipment (PPE) | Eyeshields and a face shield, chemical-resistant gloves, protective clothing, and a P3 (EN 143) respirator cartridge if dust can be generated.[1][4] | Due to its severe corrosive nature, maximum barrier protection is necessary to prevent any contact with skin, eyes, or the respiratory system. |
| Incompatible Materials for Storage | Strong oxidizing agents, metals.[8] | Contact with incompatible materials can lead to hazardous reactions or degradation of the storage container. |
Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to manage vapors and prevent inhalation of any aerosolized dust.[1] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[1][4]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
-
Body Protection : A lab coat or chemically resistant apron is required. For larger quantities, full protective clothing should be considered.[1][3]
-
Respiratory Protection : If there is any risk of generating dust, use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge (e.g., P3).[4]
-
Step-by-Step Waste Collection and Disposal Protocol
Disposal of this compound must be conducted through a licensed hazardous waste management company.[1] The following steps outline the procedure for accumulating and preparing the waste for pickup.
Step 1: Waste Characterization The first and most critical step is correct characterization. This compound is a solid, corrosive, halogenated organic waste . It must be collected separately from non-halogenated organic waste.[6][7] Co-mingling halogenated and non-halogenated waste streams increases disposal costs and complexity.[7]
Step 2: Container Selection Select a waste container that is in good condition and compatible with the chemical.
-
The container must be made of corrosive-resistant material, such as high-density polyethylene (HDPE).[1][9]
-
It must have a tightly sealing, threaded cap to prevent leaks or the release of vapors.[6]
-
The original product container is often a suitable option if it is in good condition.[1][3]
Step 3: Proper Labeling Label the waste container before adding any waste.[6] The label must be clear, legible, and securely affixed. It should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]
-
The specific hazard warnings: "Corrosive," "Causes Severe Burns."
-
The accumulation start date.
Step 4: Waste Transfer Carefully transfer the solid waste into the labeled container inside a chemical fume hood.
-
Avoid any actions that could generate dust, such as dropping the material from a height.[1]
-
Use a dedicated scoop or spatula for the transfer.
-
Once the transfer is complete, securely close the container.
Step 5: Temporary Storage Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[8]
-
Ensure the container is stored upright and secondary containment is used if required by institutional policy.
Step 6: Final Disposal Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[1] Provide them with the Safety Data Sheet (SDS) for the material.
Spill and Emergency Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup Procedure
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably under a fume hood.[1]
-
Don Full PPE : Before addressing the spill, put on the complete PPE ensemble described in Section 2.
-
Containment : Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup : For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, taking extreme care to avoid creating dust.[1] For spills in solution, cover with an inert absorbent material like vermiculite, dry sand, or earth.[10][11] Place the absorbed material into a sealed, labeled container for disposal.[6]
-
Decontaminate : Clean the spill area thoroughly to remove any residual contamination.
First Aid and Fire Response
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]
-
Fire : In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[1] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as combustion can produce toxic hydrogen chloride, carbon oxides, and nitrogen oxides.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 98 54187-96-1 [sigmaaldrich.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. leap.epa.ie [leap.epa.ie]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Chloromethyl)-1H-benzotriazole
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 1-(Chloromethyl)-1H-benzotriazole, a compound valued for its role in chemical synthesis, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols, provides a detailed operational plan for the safe handling and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Inherent Risks of this compound
Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as corrosive to metals and, more critically for personal safety, causes severe skin burns and eye damage[1][2]. The GHS Hazard statements associated with this chemical are H290 (May be corrosive to metals) and H314 (Causes severe skin burns and eye damage)[1][2]. These classifications underscore the necessity of a comprehensive PPE strategy to prevent any direct contact with the substance.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Corrosive to Metals, Category 1 | H290 | Requires storage in appropriate corrosive-resistant containers[1]. |
| Skin Corrosion/Irritation, Category 1A, 1B, 1C | H314 | Demands robust skin and eye protection to prevent severe burns and damage[1]. |
Core Principles of Personal Protection
The selection of PPE is not a passive exercise but a dynamic risk assessment. The following principles should guide the use of PPE when handling this compound:
-
Barrier Protection : The primary function of PPE is to create a physical barrier between the user and the chemical.
-
Material Compatibility : Not all protective materials are created equal. The chosen PPE must be resistant to permeation and degradation by the chemical.
-
Proper Use and Maintenance : The efficacy of PPE is contingent on its correct use, from proper donning and doffing procedures to regular inspection and maintenance.
-
Decontamination and Disposal : A clear plan for the decontamination and disposal of used PPE is essential to prevent secondary exposure.
Essential Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the essential PPE required for handling this compound, from initial receipt to final disposal.
Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable[1][2].
-
Minimum Requirement : Tightly fitting safety goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory[1][2].
-
Enhanced Protection : For operations with a higher risk of splashing or aerosol generation, a full-face shield used in conjunction with safety goggles is strongly recommended[1]. This combination provides a more comprehensive barrier for the entire face.
Direct skin contact with this compound can lead to severe burns[1]. Therefore, appropriate hand protection is critical.
-
Glove Selection : Chemical-resistant gloves are required. While the specific glove material should be chosen based on the solvent used and the duration of contact, nitrile or neoprene gloves are generally recommended for their broad chemical resistance. Always consult the glove manufacturer's compatibility charts.
-
Proper Glove Technique : Gloves must be inspected for any signs of damage before each use[1]. Proper glove removal technique (without touching the outer surface of the glove with bare hands) is crucial to prevent skin contact with the chemical[1]. Contaminated gloves should be disposed of immediately as hazardous waste[1].
To protect against accidental spills and splashes, comprehensive body protection is necessary.
-
Laboratory Coat : A flame-resistant lab coat is a standard requirement in any chemical laboratory.
-
Chemical-Resistant Apron : For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit : In situations with a significant risk of exposure, such as large-scale synthesis or spill cleanup, a complete chemical-protective suit may be warranted[1]. The type of suit should be selected based on the concentration and amount of the substance being handled[1].
While the primary hazard of this compound is skin and eye contact, inhalation of dust or vapors should also be avoided[1].
-
Engineering Controls : The primary method for controlling respiratory exposure is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound should be performed within a well-ventilated fume hood.
-
Respiratory Protection : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used[1]. For higher concentrations or in the event of a fire, a self-contained breathing apparatus (SCBA) is necessary[1].
Workflow for Safe Handling and PPE Usage
The following diagram illustrates the key stages of handling this compound and the corresponding PPE requirements.
Caption: Workflow for Handling this compound.
Operational and Disposal Plans
A self-validating safety system extends beyond the use of PPE to include robust operational and disposal plans.
In the event of a spill, immediate and decisive action is required:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material. Do not use combustible materials.
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[1].
-
Decontaminate : Decontaminate the spill area with a suitable cleaning agent.
All materials that come into contact with this compound, including gloves, disposable lab coats, and absorbent materials, must be treated as hazardous waste.
-
Waste Containers : Use designated, clearly labeled, and sealed containers for the collection of contaminated waste.
-
Disposal Protocol : Dispose of all waste in accordance with local, state, and federal regulations[1]. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the hazards, implementing a comprehensive PPE strategy, and adhering to rigorous operational and disposal plans, researchers can mitigate the risks associated with this valuable chemical intermediate. This proactive approach to safety not only protects individuals but also upholds the integrity and success of the vital work being done in the field of drug development.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
